molecular formula C29H52 B1239390 Stigmastane CAS No. 601-58-1

Stigmastane

Cat. No.: B1239390
CAS No.: 601-58-1
M. Wt: 400.7 g/mol
InChI Key: GKBHKNPLNHLYHT-LWQAOISPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stigmastane (CAS 601-58-1) is a this compound-type steroid nucleus that serves as a crucial chemical reference standard and core structural template in natural product and pharmaceutical research . This compound, with the molecular formula C29H52 and a molecular weight of 400.72 g/mol, is the fundamental scaffold for a significant class of bioactive steroids found in botanicals, particularly within the Vernonia genus . Researchers value this compound for isolating and characterizing novel steroidal saponins, which are often responsible for the observed medicinal properties of these plants . This compound-type steroids demonstrate a range of promising biological activities under investigation, including anti-inflammatory, anti-malarial, and anti-tumor effects . Recent in silico studies have also highlighted specific this compound derivatives, such as vernoniosides, as promising dual-target directed inhibitors of SARS-CoV-2 proteases (3CLpro and PLpro), indicating their potential in antiviral drug discovery research . This product is classified as Research Use Only (RUO). It is intended for laboratory research purposes in controlled settings and is not manufactured for use in humans, nor for diagnostic, therapeutic, or clinical procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

601-58-1

Molecular Formula

C29H52

Molecular Weight

400.7 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22-,23?,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

GKBHKNPLNHLYHT-LWQAOISPSA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C

Origin of Product

United States

Foundational & Exploratory

The Biogeochemical Significance of Stigmastane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmastane, a C29 sterane, is a saturated tetracyclic triterpenoid hydrocarbon that serves as a crucial biomarker in geochemical and paleoenvironmental studies. Its presence and abundance in geological records provide invaluable insights into the origin of organic matter, the depositional environments of ancient sediments, and the thermal maturity of source rocks and petroleum. This technical guide delves into the biogeochemical significance of this compound, detailing its origins from precursor sterols, its diagenetic pathway, and its applications in petroleum geochemistry and paleoenvironmental reconstruction. Detailed experimental protocols for its analysis and quantitative data are also presented to aid researchers in their practical applications.

Introduction

This compound, and its various isomers (e.g., 5α-stigmastane and 5β-stigmastane), are molecular fossils derived from the sterols of higher plants and certain algae.[1][2] These precursor molecules, primarily β-sitosterol and stigmasterol, are integral components of the cell membranes of these organisms.[3][4] Upon the death of the organisms, these sterols are deposited in sediments where they undergo a series of chemical transformations over geological time, a process known as diagenesis, ultimately forming the stable hydrocarbon this compound.[5] Because of its high resistance to biodegradation compared to other organic molecules, this compound acts as a conserved biomarker, retaining the structural fingerprint of its biological precursor.[6]

Biogeochemical Pathways and Significance

The journey of this compound from a biological molecule to a geological marker is a multi-step process that provides critical information to geochemists and environmental scientists.

Biological Precursors and Sources

The primary biological precursors to this compound are C29 sterols, with stigmasterol and β-sitosterol being the most significant. These phytosterols are abundant in terrestrial higher plants, making this compound a key indicator of terrigenous organic matter input into sedimentary environments.[2] While less common, some species of algae also produce C29 sterols, which can contribute to the this compound signature in marine sediments. The relative abundance of C29 steranes (like this compound) compared to C27 (derived from cholesterol, common in marine organisms) and C28 steranes can therefore be used to infer the dominant source of organic matter in a given sediment or petroleum sample.[2]

Diagenesis: From Sterol to this compound

The transformation of sterols into this compound involves a series of reduction and rearrangement reactions during burial and thermal maturation of sediments. This diagenetic pathway can be summarized as follows:

  • Stanone/Stanol Formation: In the early stages of diagenesis, microbial activity in the sediment reduces the double bonds in the sterol nucleus and side chain, and the hydroxyl group is oxidized to a ketone (stanone) and then reduced to an alcohol (stanol).

  • Dehydration and Rearrangement: With increasing burial depth and temperature, the stanols are dehydrated to form sterenes (unsaturated steroidal hydrocarbons). Clay catalysis can promote the rearrangement of the steroid nucleus, leading to the formation of diasterenes.

  • Hydrogenation to Steranes: Finally, with further increases in temperature and pressure, the sterenes and diasteres are hydrogenated to form the fully saturated and stable steranes, including this compound.

The specific isomers of this compound and the ratios of different steranes can provide information about the depositional environment (e.g., redox conditions) and the thermal maturity of the organic matter.

Diagenesis_of_Stigmasterol cluster_sediment Sedimentary Column (Increasing Depth and Temperature) Stigmasterol Stigmasterol (C29 Sterol) From Higher Plants Stigmastanol Stigmastanol (Microbial Alteration) Stigmasterol->Stigmastanol Early Diagenesis Stigmastene Stigmastene (Dehydration) Stigmastanol->Stigmastene Intermediate Diagenesis This compound This compound (5α, 5β) (Hydrogenation) Stigmastene->this compound Late Diagenesis/Catagenesis

Figure 1: Diagenetic pathway of stigmasterol to this compound.

Applications in Geochemistry and Paleoenvironmental Reconstruction

The analysis of this compound and related biomarkers in sedimentary rocks and petroleum is a powerful tool for:

  • Oil-Source Rock Correlation: The distribution of steranes, including this compound, is unique to the source rock that generated a particular oil. By comparing the biomarker fingerprint of an oil with that of potential source rocks, geochemists can establish a genetic link, which is crucial for petroleum exploration.[7][8]

  • Paleoenvironmental Reconstruction: As this compound is a strong indicator of terrestrial input, its abundance relative to other biomarkers can be used to reconstruct past environmental conditions. For example, an increase in the this compound concentration in marine sediments may indicate a period of increased riverine runoff and terrestrial plant productivity, potentially linked to changes in climate and sea level.[9][10][11]

  • Thermal Maturity Assessment: The isomerization of this compound at specific carbon atoms (e.g., C-20) is a temperature-dependent process. The ratio of different stereoisomers can therefore be used to assess the thermal maturity of source rocks and petroleum, indicating whether they have entered the oil or gas generation window.[2]

  • Biodegradation Assessment: this compound is relatively resistant to biodegradation compared to other hydrocarbons like n-alkanes. Therefore, in a biodegraded oil sample, the concentration of this compound can be used as a conserved internal standard to estimate the extent of biodegradation.[6]

Quantitative Data

The concentration and relative abundance of this compound can vary significantly depending on the depositional environment, the age of the sediment, and its thermal history. The following tables summarize typical quantitative data for this compound and related C29 steranes in various geological samples.

Sample TypeThis compound Concentration (µg/g of rock or oil)C29/C27 Sterane RatioInferred Depositional EnvironmentReference
Oil (Barents Sea)Varies (used in relative abundance plots)>1Paleozoic marine source rock[12]
Oil (Junggar Basin)Not specified (relative abundance used)0.20-0.25Terrestrial higher plants[2]
Source Rock (Qinnan Sag)Not specified (relative abundance used)0.02-0.78Mixed algae and terrestrial higher plants[8]

Table 1: this compound Concentration and Ratios in Oil and Source Rocks

ParameterValue RangeSignificanceReference
C29 ααα 20S/(20S+20R) Sterane0.48-0.50 (mature oil)Thermal maturity indicator[2]
C29 ββ/(αα+ββ) Sterane0.52-0.55 (mature oil)Thermal maturity indicator[2]

Table 2: this compound-related Isomer Ratios for Thermal Maturity Assessment

Experimental Protocols

The analysis of this compound in geological samples requires a multi-step process involving extraction, fractionation, and instrumental analysis.

Sample Preparation and Extraction
  • Crushing and Grinding: Solid samples (e.g., sedimentary rock) are crushed and ground to a fine powder (<100 mesh) to increase the surface area for extraction.

  • Soxhlet Extraction: The powdered sample is placed in a porous thimble and extracted with an organic solvent mixture, typically dichloromethane:methanol (93:7 v/v), for 72 hours. This process extracts the total lipid content from the sample.

  • Asphaltene Precipitation: For heavy oils or bitumen-rich samples, asphaltenes are precipitated by adding an excess of n-heptane. The soluble fraction (maltenes) is then collected for further analysis.

Fractionation by Column Chromatography

The extracted lipids are separated into different compound classes (saturates, aromatics, and polars) using column chromatography.

  • Column Packing: A glass column is packed with activated silica gel and alumina.

  • Sample Loading: The lipid extract is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the column.

  • Elution: The different fractions are eluted by passing solvents of increasing polarity through the column:

    • Saturate Fraction: Eluted with n-hexane. This fraction contains the steranes, including this compound.

    • Aromatic Fraction: Eluted with a mixture of n-hexane and dichloromethane.

    • Polar Fraction: Eluted with a mixture of dichloromethane and methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturate fraction is analyzed by GC-MS to identify and quantify this compound.

  • Injection: A small volume of the saturate fraction is injected into the gas chromatograph.

  • Separation: The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column (typically a non-polar capillary column).

  • Detection and Identification: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of each compound is a unique fingerprint that allows for its identification. This compound is typically identified by monitoring for its characteristic mass fragment ions, particularly m/z 217.[6][13]

  • Quantification: The abundance of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the area of an internal standard.

Experimental_Workflow Sample Sediment/Oil Sample Extraction Solvent Extraction (e.g., Soxhlet) Sample->Extraction Fractionation Column Chromatography (Silica/Alumina) Extraction->Fractionation Saturates Saturate Fraction (contains this compound) Fractionation->Saturates Aromatics Aromatic Fraction Fractionation->Aromatics Polars Polar Fraction Fractionation->Polars GCMS GC-MS Analysis Saturates->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Figure 2: Experimental workflow for this compound analysis.

Conclusion

This compound is a robust and versatile biomarker that provides a wealth of information for researchers in geochemistry, petroleum exploration, and paleoenvironmental studies. Its clear link to terrestrial higher plants and its stability over geological time make it an indispensable tool for deciphering Earth's history recorded in sediments and petroleum. The analytical protocols outlined in this guide provide a framework for the reliable identification and quantification of this compound, enabling scientists to unlock the biogeochemical secrets it holds. As analytical techniques continue to improve in sensitivity and resolution, the significance of this compound as a molecular fossil is poised to grow, offering even more detailed insights into past ecosystems and geological processes.

References

The Biogeochemical Journey of Stigmastane: A Technical Guide to its Origins in Marine and Terrestrial Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastane, a C29 sterane, is a saturated tetracyclic triterpenoid widely utilized as a biomarker in geochemical and environmental studies. Its stability over geological timescales allows it to serve as a molecular fossil, providing invaluable insights into the historical contributions of eukaryotic life to sedimentary organic matter. The presence and abundance of this compound and its precursors in marine and terrestrial sediments can elucidate the paleoenvironment, the type of organic input, and the diagenetic history of a given location. This technical guide provides an in-depth exploration of the origins of this compound, detailing its precursor molecules, formation pathways, and the analytical methodologies used for its study.

Precursor Molecules: The Biological Blueprint of this compound

The journey of this compound begins with the biosynthesis of C29 sterols by a variety of eukaryotic organisms. These precursor molecules, primarily phytosterols, are integral components of cell membranes.

Terrestrial Origin: The Dominance of Higher Plants

In terrestrial environments, the primary sources of this compound precursors are higher plants. The most abundant of these are:

  • β-sitosterol: A ubiquitous phytosterol in the plant kingdom, serving as a fundamental structural component of cell membranes.

  • Stigmasterol: Another common plant sterol, which is biosynthetically derived from β-sitosterol through the introduction of a double bond at the C-22 position.[1][2][3]

These phytosterols are introduced into soils and sediments through the decomposition of plant matter.

Marine Origin: Algal Contributions

In marine ecosystems, the precursors to this compound are primarily synthesized by various types of algae:

  • Fucosterol: The dominant sterol in many species of brown algae (Phaeophyta).[4]

  • β-sitosterol and Stigmasterol: While more characteristic of terrestrial plants, these sterols are also produced by some species of green algae (Chlorophyta) and diatoms.

The deposition of dead algal biomass contributes these precursor sterols to marine sediments.

The Diagenetic Transformation: From Sterol to this compound

The conversion of biogenic sterols into the geologically stable this compound is a complex process known as diagenesis, which involves a series of chemical and microbial transformations occurring within sediments.[5] This process can be broadly divided into early and late stages.

Early Diagenesis: Microbial Mediation

In the initial stages of burial, microbial activity plays a pivotal role in the alteration of sterol structures.[6][7][8][9][10] Anaerobic bacteria, such as those from the genus Mycobacterium, are known to degrade the side chains of phytosterols.[6][7][8][9] The primary transformations during early diagenesis include:

  • Hydrogenation: The double bonds in the sterol nucleus and side chain are progressively saturated. For instance, the Δ⁵ double bond common in precursor sterols is reduced to form a stanol. This can result in the formation of 5α-stigmastanol (stigmastanol) and 5β-stigmastanol (coprostanol).

  • Dehydroxylation: The hydroxyl group at the C-3 position is removed.

  • Rearrangement: Under the influence of acidic conditions, often catalyzed by clay minerals in the sediment, rearrangements of the steroid nucleus can occur, leading to the formation of diasterenes which are then hydrogenated to diasteranes.[5]

Late Diagenesis (Catagenesis): Thermal Alteration

As sediments are buried deeper, increasing temperature and pressure drive further chemical transformations. During this stage, any remaining unsaturated intermediates are fully hydrogenated to form the stable, saturated this compound. The stereochemistry at various carbon centers may also be altered, leading to a complex mixture of stereoisomers.

Quantitative Data on this compound and its Precursors

The concentration of this compound and its precursors can vary significantly depending on the depositional environment and the sources of organic matter.

CompoundEnvironmentLocationConcentrationReference
β-sitosterol Agricultural SoilCremona, Italy2.1 mg/kg[11]
Agricultural SoilBari, Italy4.0 mg/kg[11]
Agricultural SoilNaples, Italy10.9 mg/kg[11]
Total Phytosterols Canola Oil-4590 - 8070 µg/g[12]
Sunflower Seed Oil-2100 - 4540 µg/g[12]
Soybean Oil-2350 - 4050 µg/g[12]
This compound Crude Oil Contaminated SoilLido Adriano, ItalyConserved biomarker[13]
C29 Steranes (including this compound) Marine SedimentBarreirinha Formation, BrazilHigh relative abundance[14]

Experimental Protocols

The analysis of this compound and its precursors in environmental samples requires a multi-step process involving extraction, separation, and identification.

Sample Preparation and Extraction
  • Sample Collection: Sediment and soil samples are collected using appropriate coring or grab sampling techniques and are typically frozen until analysis to minimize biological degradation.

  • Drying: Samples are freeze-dried or oven-dried at a low temperature (e.g., 40-60°C) to remove water.

  • Grinding: The dried sample is ground to a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered sample is extracted with an organic solvent or a mixture of solvents. Common extraction techniques include:

    • Soxhlet Extraction: A classic and thorough method involving continuous extraction with a cycling solvent (e.g., dichloromethane:methanol, 9:1 v/v).[15]

    • Pressurized Liquid Extraction (PLE): A more rapid technique that uses elevated temperature and pressure to enhance extraction efficiency.[15]

  • Saponification: To release sterols that may be esterified to fatty acids, the total lipid extract is often saponified by refluxing with a strong base (e.g., potassium hydroxide in methanol).[15] The non-saponifiable fraction, containing the free sterols and steranes, is then extracted with a non-polar solvent like hexane.

Separation and Fractionation

The complex mixture of lipids in the extract needs to be fractionated to isolate the sterane and sterol fractions.

  • Column Chromatography: The extract is passed through a column packed with an adsorbent like silica gel or alumina.

  • Elution: A sequence of solvents with increasing polarity is used to elute different compound classes.

    • A non-polar solvent (e.g., hexane) is used to elute saturated hydrocarbons, including this compound.

    • A more polar solvent (e.g., dichloromethane or ethyl acetate) is used to elute the sterol fraction.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound and its precursors.[16][17][18][19]

  • Derivatization (for sterols): The hydroxyl group of sterols makes them less volatile. Therefore, they are often derivatized (e.g., by silylation with BSTFA) to increase their volatility for GC analysis. This compound, being a saturated hydrocarbon, does not require derivatization.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5MS) is typically used.

    • Temperature Program: A programmed temperature ramp is employed to separate the compounds based on their boiling points. A typical program might start at 60°C, ramp to 300°C, and hold for a period.[18][19]

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is commonly used.

    • Detection:

      • Full Scan Mode: The mass spectrometer scans a wide range of mass-to-charge ratios (m/z) to provide a mass spectrum for each compound, which can be compared to library spectra for identification.

      • Selected Ion Monitoring (SIM): For higher sensitivity and selectivity, the mass spectrometer is set to monitor specific ions characteristic of the target compounds. For steranes, the m/z 217 ion is a key fragment.[17]

      • Tandem Mass Spectrometry (MS/MS): For complex matrices, GC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity by monitoring specific parent-to-daughter ion transitions.[16]

Visualization of Pathways and Workflows

Stigmastane_Formation_Pathway cluster_terrestrial Terrestrial Environment cluster_marine Marine Environment cluster_diagenesis Diagenesis in Sediments Higher_Plants Higher Plants Beta_Sitosterol β-Sitosterol Higher_Plants->Beta_Sitosterol Stigmasterol Stigmasterol Beta_Sitosterol->Stigmasterol Unsaturated_Sterols Unsaturated Precursor Sterols Beta_Sitosterol->Unsaturated_Sterols Stigmasterol->Unsaturated_Sterols Algae Algae (e.g., Brown Algae) Fucosterol Fucosterol Algae->Fucosterol Fucosterol->Unsaturated_Sterols Microbial_Alteration Microbial Alteration (Hydrogenation, Dehydroxylation) Unsaturated_Sterols->Microbial_Alteration Stanols Stanols (e.g., Stigmastanol) Microbial_Alteration->Stanols Geochemical_Alteration Geochemical Alteration (Further Reduction, Rearrangement) Stanols->Geochemical_Alteration This compound This compound Geochemical_Alteration->this compound Experimental_Workflow Sample_Collection Sample Collection (Sediment/Soil Core) Drying_Grinding Drying and Grinding Sample_Collection->Drying_Grinding Solvent_Extraction Solvent Extraction (Soxhlet or PLE) Drying_Grinding->Solvent_Extraction Total_Lipid_Extract Total Lipid Extract Solvent_Extraction->Total_Lipid_Extract Saponification Saponification (optional) Total_Lipid_Extract->Saponification Fractionation Column Chromatography (Silica Gel) Saponification->Fractionation Saturated_Fraction Saturated Hydrocarbon Fraction (contains this compound) Fractionation->Saturated_Fraction Polar_Fraction Polar Fraction (contains Sterols) Fractionation->Polar_Fraction GCMS_Analysis GC-MS or GC-MS/MS Analysis Saturated_Fraction->GCMS_Analysis Derivatization Derivatization (for Sterols) Polar_Fraction->Derivatization Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Identification and Quantification) GCMS_Analysis->Data_Analysis

References

Stigmastane as a Biomarker for Specific Algal Inputs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of geochemistry, paleoceanography, and environmental science, molecular biomarkers serve as invaluable tools for deciphering past environmental conditions and identifying the sources of organic matter in sediments and petroleum. Among these, steranes, the saturated hydrocarbon skeletons of sterols, are particularly significant due to their high source specificity and resistance to degradation over geological timescales. Stigmastane (24-ethylcholestane) is a C29 sterane that has been widely utilized as a biomarker for inputs of organic matter from higher plants. However, a growing body of evidence indicates that specific algal groups are also significant producers of C29 sterols, the precursors to this compound. This guide provides a comprehensive technical overview of this compound as a biomarker for specific algal inputs, detailing the precursor sterols, their algal sources, diagenetic pathways, and the analytical methodologies required for their identification and quantification.

This compound and its Precursor Sterols

This compound is a saturated tetracyclic hydrocarbon with 29 carbon atoms. It is the geologically stable end-member of the diagenesis of C29 sterols, primarily β-sitosterol and stigmasterol. These sterols are essential components of the cell membranes of various eukaryotic organisms, where they regulate fluidity and permeability.

Algal Sources of C29 Sterols

While C29 sterols are abundant in terrestrial plants, several classes of algae are also known to synthesize them in significant quantities. The presence and relative abundance of these sterols can vary considerably between different algal phyla and even between species within the same class. This variability forms the basis of using this compound as a more nuanced biomarker, capable of indicating contributions from specific algal groups.

A comprehensive analysis of over 100 diatom cultures revealed the presence of 44 different sterols, with 24-ethylcholest-5-en-3β-ol (β-sitosterol) being one of the common Δ⁵ sterols.[1] While no single sterol can be used as an unambiguous biomarker for diatoms due to their presence in other algal groups, the overall sterol profile can be indicative.[1] High relative abundances of 24-ethylcholesta-5,22E-dien-3β-ol (stigmasterol) are characteristic for some diatom genera like Amphora, Amphiprora, and Entomoneis.[2]

Dinoflagellates are known for their diverse sterol compositions, often containing a complex mixture of 4-desmethyl and 4α-methyl sterols.[3][4] While dinosterol is a well-known biomarker for this group, many species also produce common phytosterols, including C29 sterols.[3][5] For instance, a phytosterol mixture containing β-sitosterol and stigmasterol has been used as a standard for quantifying sterols in dinoflagellate studies.[5]

Haptophytes, another significant group of marine phytoplankton, generally have simpler sterol distributions. The major sterol is often 24-methylcholesta-5,22E-dien-3β-ol, but some species also contain 24-ethylcholesta-5,22E-dien-3β-ol (stigmasterol).[6]

Eustigmatophytes, a class of yellow-green algae, are characterized by a high abundance of cholesterol.[7][8] However, some strains also contain fucosterol and isofucosterol, which are C29 sterols.[9]

Quantitative Data on Sterol Composition in Algae

The following tables summarize the quantitative data on the sterol composition of various algal classes, with a focus on C29 sterols that are precursors to this compound. The data is presented as the percentage of total sterols.

Table 1: Sterol Composition of Selected Diatoms (Bacillariophyceae)

Species24-ethylcholest-5-en-3β-ol (β-sitosterol) (%)24-ethylcholesta-5,22E-dien-3β-ol (stigmasterol) (%)Other Major SterolsReference
Amphora sp.-High abundance24-methylcholesta-5,24(28)-dien-3β-ol[1]
Attheya sp.High abundance-24-methylcholest-5-en-3β-ol, 24-methylcholesta-5,24(28)-dien-3β-ol[1]

Table 2: Sterol Composition of Selected Dinoflagellates (Dinophyceae)

Species24-ethylcholest-5-en-3β-ol (β-sitosterol) (%)24-ethylcholesta-5,22E-dien-3β-ol (stigmasterol) (%)Other Major SterolsReference
Vulcanodinium rugosumMinor componentMinor component4α,24-dimethyl-5α-cholest-22E-en-3β-ol, Dinosterol, Cholesterol[4]
Gonyaulax polygrammaPresentPresentDinostanol, Dinosterol, Cholesterol[2]

Table 3: Sterol Composition of Selected Haptophytes (Haptophyceae)

Species24-ethylcholest-5-en-3β-ol (β-sitosterol) (%)24-ethylcholesta-5,22E-dien-3β-ol (stigmasterol) (%)Other Major SterolsReference
Hymenomonas carteraePresentPresent24-methylcholesta-5,22E-dien-3β-ol, 23,24-dimethylcholesta-5,22E-dien-3β-ol[6]
Crystallolithus hyalinusPresentPresent24-methylcholesta-5,22E-dien-3β-ol[6]

Table 4: Sterol Composition of Selected Eustigmatophytes (Eustigmatophyceae)

Species24-ethylcholest-5-en-3β-ol (β-sitosterol) (%)Fucosterol/Isofucosterol (%)Other Major SterolsReference
UTEX 2341 (Nannochloropsis sp.)-PresentCholesterol, 24-methylenecholesterol[9]
Nannochloropsis sp. QII--Cholesterol[8]

Diagenesis of Sterols to this compound

The transformation of sterols into their corresponding saturated alkanes (steranes) is a complex process that occurs during the burial and heating of sediments over geological time. This process, known as diagenesis, involves a series of reduction and rearrangement reactions. The general pathway from stigmasterol to this compound is as follows:

  • Stenol to Stanol Conversion: The initial step involves the reduction of the double bond in the sterol nucleus (typically at the C-5 position), converting the stenol to a stanol. This process can be microbially mediated in the early stages of diagenesis.

  • Dehydration: The hydroxyl group at the C-3 position is removed through dehydration, forming a sterenes.

  • Hydrogenation: The double bonds in the sterene molecule are progressively saturated through hydrogenation, ultimately leading to the formation of the stable, fully saturated this compound.

The efficiency of these conversion processes can be influenced by various factors in the depositional environment, such as redox conditions, microbial activity, and temperature.

Experimental Protocols

Extraction of Lipids from Algal Cultures and Sediments

A common and effective method for extracting lipids, including sterols and their precursors, is through Soxhlet extraction or accelerated solvent extraction (ASE).

Materials:

  • Freeze-dried algal biomass or sediment sample

  • Cellulose extraction thimbles

  • Soxhlet extraction apparatus or ASE system

  • Dichloromethane (DCM) and Methanol (MeOH) (9:1 v/v)

  • Round-bottom flasks

  • Rotary evaporator

Procedure:

  • Accurately weigh a known amount of freeze-dried and homogenized sample into a pre-cleaned cellulose thimble.

  • Place the thimble into the Soxhlet extractor.

  • Add the DCM:MeOH (9:1) solvent mixture to the round-bottom flask.

  • Extract the sample for a minimum of 24 hours, ensuring a consistent siphon rate. For ASE, optimized conditions of pressure and temperature are applied for a shorter duration.[10][11]

  • After extraction, concentrate the total lipid extract (TLE) using a rotary evaporator at a controlled temperature (e.g., 35°C).

  • Transfer the TLE to a pre-weighed vial and dry it under a gentle stream of nitrogen gas to determine the total lipid yield.

Saponification and Fractionation

To separate the neutral lipids (containing sterols and stanols) from fatty acids and other polar compounds, saponification followed by column chromatography is employed.

Materials:

  • Total Lipid Extract (TLE)

  • Methanolic potassium hydroxide (KOH) solution (6%)

  • Hexane

  • Silica gel (activated at 120°C for at least 4 hours)

  • Chromatography column

  • Hexane and Dichloromethane (DCM) for elution

Procedure:

  • Dissolve the TLE in a known volume of hexane.

  • Add the methanolic KOH solution and reflux the mixture for 2 hours to saponify the esters.

  • After cooling, add distilled water and extract the non-saponifiable (neutral) fraction with hexane multiple times.

  • Combine the hexane extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the neutral fraction under a stream of nitrogen.

  • Prepare a silica gel chromatography column packed in hexane.

  • Apply the concentrated neutral fraction to the top of the column.

  • Elute the aliphatic hydrocarbon fraction (containing this compound) with hexane.

  • Elute the aromatic hydrocarbon and ketone fraction with a mixture of hexane and DCM.

  • Elute the polar fraction containing sterols and alcohols with a mixture of DCM and methanol.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound and its precursor sterols.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent).

  • Helium as the carrier gas.

GC-MS Parameters (Typical):

  • Injector Temperature: 280°C

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 300°C at 4°C/min, and hold for 20 minutes.

  • Carrier Gas Flow: Constant flow of 1.0-1.5 mL/min.

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification.

Identification and Quantification:

  • Identification: this compound is identified by its mass spectrum, which shows a characteristic molecular ion (M+) at m/z 400 and key fragment ions. Comparison of the retention time and mass spectrum with an authentic standard confirms the identification.

  • Quantification: For quantitative analysis, the GC-MS is operated in SIM mode, monitoring the characteristic ions for this compound (e.g., m/z 217, 218, 400). An internal standard (e.g., deuterated alkane) is added to the sample before injection to correct for variations in injection volume and instrument response. A calibration curve is generated using standards of known concentrations to calculate the amount of this compound in the sample.

Mandatory Visualizations

Diagenetic Pathway of Stigmasterol to this compound

Diagenesis Stigmasterol Stigmasterol (C29 Stenol) Stigmastanol Stigmastanol (C29 Stanol) Stigmasterol->Stigmastanol Reduction (Microbial/Chemical) Stigmastene Stigmastene (C29 Sterene) Stigmastanol->Stigmastene Dehydration This compound This compound (C29 Sterane) Stigmastene->this compound Hydrogenation Workflow Sample Algal Culture or Sediment Sample Extraction Solvent Extraction (Soxhlet/ASE) Sample->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Saponification Saponification TLE->Saponification ColumnChrom Column Chromatography (Silica Gel) Saponification->ColumnChrom Fractions Hydrocarbon Fraction ColumnChrom->Fractions GCMS GC-MS Analysis Fractions->GCMS Data Identification and Quantification GCMS->Data Biomarker Algae Specific Algal Groups (e.g., Diatoms, Haptophytes) C29Sterols C29 Sterols (Stigmasterol, β-Sitosterol) Algae->C29Sterols HigherPlants Higher Plants HigherPlants->C29Sterols Sediment Sedimentary Organic Matter C29Sterols->Sediment Diagenesis Diagenesis Sediment->Diagenesis This compound This compound (Biomarker) Diagenesis->this compound

References

An In-depth Technical Guide on the Diagenetic Pathways of Stigmastane from Sterol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diagenetic pathways leading to the formation of stigmastane from common sterol precursors, primarily focusing on β-sitosterol and stigmasterol. Diagenesis, the sum of physical and chemical changes that occur in sediments after their initial deposition, transforms original biological molecules into geologically stable compounds. This compound, a C29 sterane, is a significant biomarker used in geochemical studies to trace the origin of organic matter in sedimentary rocks and petroleum. Understanding its formation pathways is crucial for accurate interpretation of the geological record and has implications for various fields, including petroleum exploration and paleoenvironmental reconstruction.

Key Sterol Precursors of this compound

This compound originates from C29 sterols, which are abundant in higher plants and some algae. The most common precursors are:

  • β-Sitosterol: A widely distributed phytosterol in the plant kingdom.

  • Stigmasterol: Another common plant sterol, characterized by a double bond in its side chain.

These precursor molecules undergo a series of complex chemical transformations under the influence of temperature, pressure, and catalytic agents within the sedimentary environment.

Diagenetic Pathways of this compound Formation

The transformation of sterols to steranes is a multi-step process that occurs over geological timescales. The primary reactions involved are dehydration, isomerization, and hydrogenation. The general pathway can be summarized as follows:

Sterol → Stanol → Sterene → Diasterene → this compound

A more detailed breakdown of the key stages is presented below.

Early Diagenesis: Microbial Alterations and Stanol Formation

In the initial stages of diagenesis, microbial activity plays a significant role in the alteration of sterols. One of the primary transformations is the reduction of the Δ5 double bond in the sterol nucleus to form a saturated stanol (e.g., stigmastanol from stigmasterol). This process can occur under anoxic conditions in recent sediments.

Dehydration to Sterenes

With increasing burial depth and temperature, the hydroxyl group at the C-3 position of the stanol is eliminated through dehydration. This reaction leads to the formation of various sterenes, which are unsaturated steroid hydrocarbons. The initial products are typically Δ2- and Δ3-sterenes.

Isomerization to Diasterenes

Under the influence of acidic clay catalysts, particularly montmorillonite and kaolinite, the sterenes undergo a backbone rearrangement to form diasterenes (also known as rearranged sterenes). This is a critical step in the diagenetic pathway and results in a more thermodynamically stable structure. The presence and abundance of diasterenes are often used as indicators of the catalytic activity of the sedimentary environment.

Hydrogenation to this compound

The final stage in the formation of this compound is the saturation of the remaining double bonds in the sterenes and diasterenes through hydrogenation. This process occurs at higher temperatures and pressures, typically in the catagenesis stage of diagenesis. The result is the formation of the stable, fully saturated tetracyclic alkane, this compound. Both 5α(H)- and 5β(H)-stigmastane isomers can be formed, with their relative abundance often related to the thermal maturity of the sediment.

Quantitative Data on Diagenetic Transformations

The quantitative distribution of the various intermediates in the diagenetic pathway of this compound provides valuable information about the depositional environment and the thermal history of the sediment. The following tables summarize available quantitative data from studies on sterol diagenesis.

Depth (m)Steradienes (%)Sterenes (%)Steranes (%)Diasterenes (%)Reference
100>60~10-30~10-30Low[1]
200DecreasingDecreasingIncreasing (~20)Increasing[1]
300LowLowHighHigh[1]

Table 1. Relative Abundance of Steroidal Hydrocarbons with Depth in Campanian to Paleocene Sediments. This table illustrates the progressive transformation of steradienes and sterenes to steranes and diasterenes with increasing burial depth and diagenetic alteration[1].

PrecursorTemperature (°C)Heating Time (min)Degradation (%)Products IdentifiedReference
β-Sitosterol1805~60Sterol Oxidation Products (SOPs)[2]
β-Sitosterol18030~88SOPs[2]
β-Sitosterol180360~95SOPs[2]
Stigmasterol180556SOPs[1]
Stigmasterol18036096SOPs[1]

Table 2. Thermal Degradation of β-Sitosterol and Stigmasterol. This table shows the percentage degradation of β-sitosterol and stigmasterol when heated at 180°C over different time intervals. The primary products identified in these laboratory heating experiments are sterol oxidation products (SOPs), which are intermediates in the early stages of diagenesis[1][2].

Experimental Protocols

The study of diagenetic pathways relies on sophisticated analytical techniques to extract, separate, and identify the complex mixtures of hydrocarbons present in sediments and petroleum. Below are detailed methodologies for key experiments.

Lipid Extraction from Sediments

Objective: To extract total lipid content from sediment samples for subsequent analysis.

Methodology: Accelerated Solvent Extraction (ASE)

  • Sample Preparation: Freeze-dry the sediment sample and grind it to a fine powder to increase the surface area for extraction.

  • Extraction Cell Preparation: Place the powdered sediment sample into a stainless-steel extraction cell.

  • Extraction Parameters:

    • Solvent: Dichloromethane (DCM):Methanol (MeOH) (9:1 v/v)

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 5 minutes (3 cycles)

  • Collection: The solvent containing the extracted lipids is collected in a vial.

  • Concentration: The solvent is evaporated under a gentle stream of nitrogen to concentrate the total lipid extract (TLE).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Steranes

Objective: To separate, identify, and quantify this compound and its precursors in the total lipid extract.

Methodology:

  • Fractionation: The TLE is fractionated using column chromatography on silica gel to separate aliphatic, aromatic, and polar fractions. Steranes are present in the aliphatic fraction.

  • Derivatization (for sterols and stanols): If analyzing for precursor sterols and stanols, the polar fraction is derivatized to increase volatility for GC analysis. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. The mixture is heated at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 150°C at 15°C/min.

      • Ramp to 320°C at 4°C/min, hold for 20 minutes.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

  • Identification and Quantification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and with published mass spectra libraries. Quantification is performed by integrating the peak areas of selected characteristic ions and comparing them to the peak area of an internal standard.

Visualization of Diagenetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key diagenetic pathways and experimental workflows described in this guide.

Diagenetic_Pathway Sterol Sterol (e.g., β-Sitosterol, Stigmasterol) Stanol Stanol (e.g., Stigmastanol) Sterol->Stanol Microbial Reduction Sterenes Sterenes (Δ2, Δ3, etc.) Stanol->Sterenes Dehydration Diasterenes Diasterenes (Rearranged Sterenes) Sterenes->Diasterenes Clay Catalysis (Rearrangement) This compound This compound Sterenes->this compound Hydrogenation Diasterenes->this compound Hydrogenation

Caption: Diagenetic pathway of this compound from sterol precursors.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results Sediment Sediment Sample FreezeDry Freeze Drying & Grinding Sediment->FreezeDry ASE Accelerated Solvent Extraction (ASE) FreezeDry->ASE TLE Total Lipid Extract (TLE) ASE->TLE Fractionation Column Chromatography (Fractionation) TLE->Fractionation GCMS GC-MS Analysis Fractionation->GCMS Data Data Interpretation (Identification & Quantification) GCMS->Data

Caption: Experimental workflow for this compound analysis.

Conclusion

The diagenetic transformation of sterols into this compound is a complex process involving a series of chemical reactions influenced by temperature, pressure, and the catalytic properties of the sedimentary matrix. Understanding these pathways is essential for the accurate application of this compound as a biomarker in geochemical and petroleum studies. This guide has provided an overview of the key transformations, available quantitative data, and detailed experimental protocols to aid researchers in this field. Further research focusing on the kinetics of these reactions and the influence of various catalysts will continue to refine our understanding of these important geochemical processes.

References

Stigmastane in Sediments: A Biomarker Through Geologic Time

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Stigmastane, a C29 sterane, and its precursors are pivotal biomarkers in the study of Earth's deep past, offering a molecular window into the evolution of eukaryotes. As the diagenetic product of sterols synthesized by a variety of organisms, primarily algae and land plants, the presence and abundance of this compound in sedimentary rocks provide invaluable insights into the composition of ancient ecosystems. This technical guide delves into the geological time range of this compound, its significance as a biomarker, detailed experimental protocols for its analysis, and the diagenetic pathways leading to its formation.

Geological Time Range of this compound

This compound and other steranes are exclusively eukaryotic biomarkers, and their geological record is a testament to the rise and diversification of eukaryotic life. While early reports of steranes in Archean rocks have been challenged due to potential contamination, the robust record of this compound and other steranes begins in the Proterozoic Eon.

The presence of C29 steranes, including this compound, is a common feature in sediments from the Paleozoic era onwards, often indicating a significant contribution from green algae.[1] A strong predominance of C29 steranes is consistently found in samples from the Late Devonian, pointing to green algae as major eukaryotic source organisms in those marine environments.[1]

Notably, specific derivatives of this compound have been instrumental in pushing back the timeline for early animal life. The discovery of 26-methylthis compound, a C30 sterane, in Neoproterozoic-Cambrian sedimentary rocks and oils has provided compelling evidence for the presence of demosponges (an early form of animal life) at least as far back as the Cryogenian period (around 635-720 million years ago).[1][2] These findings are significant as they predate the Cambrian explosion of animal fossils.

Quantitative Data on this compound and Related Biomarkers

The abundance of this compound and its derivatives can vary significantly depending on the depositional environment and the dominant biological sources at the time. The following table summarizes quantitative data on C30 steranes (including 26-methylthis compound) from Neoproterozoic-Cambrian rocks, providing a snapshot of their prevalence during this critical period of eukaryotic evolution.

Geological PeriodLocationSample TypeC30 Steranes (% of total C27-C30 steranes)24-ipc (µg/g TOC)26-mes (µg/g TOC)Reference
Ediacaran-CambrianSouth OmanRock Extract~1-4% (>5% in some)--[1]
CryogenianSouth OmanRock ExtractSignificant amounts--[1]
Ediacaran-Early CambrianEastern SiberiaOilVariable--[1]
Ediacaran-Early CambrianIndiaOilVariable--[1]
Neoproterozoic-Rocks and Oils~3% on average--[2]
----0.04-3.44-[3]

Note: "24-ipc" refers to 24-isopropylcholestane, another C30 sterane biomarker often found alongside 26-methylthis compound. "26-mes" refers to 26-methylthis compound. TOC stands for Total Organic Carbon.

Diagenetic Pathway of Stigmasterol to this compound

The transformation of biological sterols, such as stigmasterol, into the stable geological biomarker this compound is a complex process known as diagenesis. This occurs as sediments are buried and subjected to increasing temperature and pressure over millions of years. The key transformations involve the loss of the hydroxyl group, saturation of double bonds, and stereochemical rearrangements.

References

Stigmastane distribution in different sedimentary organic matter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the distribution of stigmastane in different types of sedimentary organic matter. This compound, a C29 sterane, is a crucial biomarker used in geochemistry and environmental science to trace the input of higher plant-derived organic matter into depositional environments. Understanding its distribution is vital for reconstructing past environments, assessing petroleum source rocks, and identifying potential sources of bioactive compounds.

Introduction to this compound as a Biomarker

This compound is a saturated sterane molecule derived from the diagenesis of phytosterols, primarily stigmasterol and β-sitosterol, which are abundant in terrestrial vascular plants.[1] Its presence and concentration in sediments provide a reliable indication of the contribution of land-plant material to the total organic matter. In contrast, marine organic matter is typically dominated by C27 and C28 sterols, such as cholesterol and brassicasterol.[1] The transformation of parent sterols into their saturated stanol and ultimately this compound counterparts occurs through microbial processes in the sediment column under reducing conditions.

Distribution of this compound in Sedimentary Environments

The abundance of this compound and its precursors varies significantly across different sedimentary environments, reflecting the dominant sources of organic matter.

Terrestrial Sedimentary Organic Matter

Sediments in terrestrial environments, such as soils, peatlands, and fluvial deposits, are characterized by a high input of organic matter from vascular plants. Consequently, these sediments typically exhibit high concentrations of C29 sterols and their diagenetic products, including this compound. The presence of these compounds is a direct reflection of the surrounding vegetation.

Lacustrine (Lake) Sedimentary Organic Matter

The organic matter composition in lake sediments is influenced by both terrestrial input from the surrounding catchment area and aquatic production within the lake itself. The distribution of this compound in lacustrine sediments can therefore vary widely.

  • Lakes with high terrestrial input: Lakes in forested or agricultural catchments often receive significant runoff carrying plant debris. The sediments in these lakes are generally enriched in this compound and its precursors.

  • Lakes with dominant aquatic production: In lakes where algal and microbial production is the primary source of organic matter, the sterol profile is typically dominated by C27 and C28 sterols, with lower relative abundances of C29 sterols and this compound.

Marine Sedimentary Organic Matter

Marine sediments receive organic matter from both marine (autochthonous) and terrestrial (allochthonous) sources. The concentration of this compound in marine sediments is a key indicator of the extent of terrestrial runoff and riverine input.

  • Coastal and Deltaic Sediments: These environments receive substantial input of terrestrial organic matter from rivers, leading to higher concentrations of this compound.

  • Open Ocean Sediments: In the deep sea, far from terrestrial influence, the organic matter is predominantly of marine origin. Consequently, this compound concentrations are typically very low, with C27 sterols being the most abundant.

Quantitative Data on this compound and Related Compounds

The following table summarizes representative concentrations of this compound precursors (stigmasterol and β-sitosterol) and the related stanol (stigmastanol) in various sedimentary environments. Direct comparative data for this compound across all environment types is scarce in single studies, hence the inclusion of its direct precursors and reduction product provides a valuable proxy for terrestrial input. Concentrations are highly variable and depend on specific local conditions.

Sedimentary EnvironmentCompoundConcentration Range (ng/g dry weight)Location/Study Reference
Marine
Stigmasterol0.02 - 0.60 µg/g (20 - 600 ng/g)Rivers discharging to coastal Chile
β-SitosterolNot specified
StigmastanolNot specified
Estuarine
Stigmasterol10 - 44 ng/g (as part of total sterols)Cananéia-Iguape estuarine-lagoonal system, Brazil[1]
β-Sitosterol10 - 44 ng/g (as part of total sterols)Cananéia-Iguape estuarine-lagoonal system, Brazil[1]
Stigmastanol11 - 13 ng/g (as epicoprostanol)Cananéia-Iguape estuarine-lagoonal system, Brazil[1]
Lacustrine
Cholesterol(Varies significantly with salmon escapement)Alaskan Lakes[2]
Sitosterol(Varies significantly with salmon escapement)Alaskan Lakes[2]
Epicoprostanol(Varies significantly with salmon escapement)Alaskan Lakes[2]
High Arctic Ponds
Cholesterol/Sitosterol RatioUsed as an indicator of seabird inputCanadian High Arctic[3]

Note: The provided data is illustrative and compiled from various sources. Direct comparison of absolute concentrations should be made with caution due to differences in analytical methodologies, reporting units, and the specific characteristics of the studied locations. The ratio of different sterols is often a more robust indicator of organic matter source than absolute concentrations.

Experimental Protocols

The analysis of this compound and other sterols in sedimentary organic matter involves several key steps: extraction, fractionation, and analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction
  • Freeze-Drying and Homogenization: Sediment samples are typically freeze-dried to remove water and then ground to a fine powder to ensure homogeneity.

  • Solvent Extraction: The powdered sediment is extracted with an organic solvent mixture, commonly dichloromethane:methanol (2:1 v/v), using techniques such as Soxhlet extraction, ultrasonic agitation, or accelerated solvent extraction (ASE). An internal standard (e.g., 5α-cholestane) is added prior to extraction to quantify procedural losses.

Saponification and Fractionation
  • Saponification: To release ester-bound sterols, the total lipid extract is saponified by heating with a solution of potassium hydroxide (KOH) in methanol. This process hydrolyzes esters, yielding free sterols and fatty acid salts.

  • Extraction of Neutral Lipids: After saponification, the mixture is partitioned between a non-polar solvent (e.g., hexane or diethyl ether) and water. The neutral lipids, including the sterols and stanols, are recovered in the organic phase.

  • Fractionation: The neutral lipid fraction is often further separated into different compound classes using column chromatography on silica gel or alumina. A common elution scheme involves using solvents of increasing polarity to separate aliphatic hydrocarbons, aromatic hydrocarbons, and polar compounds (including sterols).

Derivatization and GC-MS Analysis
  • Derivatization: To improve their volatility and chromatographic behavior, the hydroxyl group of the sterols and stanols is derivatized to form trimethylsilyl (TMS) ethers. This is typically achieved by reacting the polar fraction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The compounds are separated based on their boiling points and interaction with the stationary phase. The eluting compounds are then introduced into a mass spectrometer, which provides mass spectral data for identification and quantification. This compound and other steranes are typically identified by their characteristic mass spectra and retention times compared to authentic standards.

Visualizations

Diagenetic Pathway of Stigmasterol to this compound

The following diagram illustrates the key diagenetic transformations of stigmasterol, a major plant sterol, into this compound within the sedimentary environment. This process primarily involves the reduction of double bonds.

Diagenesis_Pathway Stigmasterol Stigmasterol (C29 Δ5,22-dienol) Stigmastenol Stigmastenol (C29 Δ5-enol) Stigmasterol->Stigmastenol Reduction of Δ22 double bond Stigmastanol Stigmastanol (5α-stigmastan-3β-ol) Stigmastenol->Stigmastanol Reduction of Δ5 double bond This compound This compound (C29 Sterane) Stigmastanol->this compound Defunctionalization (loss of hydroxyl group)

Diagenetic pathway of stigmasterol to this compound.
Experimental Workflow for this compound Analysis

This diagram outlines the major steps in the analytical workflow for the extraction and quantification of this compound from sediment samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Saponification cluster_fractionation Fractionation cluster_analysis Analysis Sediment_Sample Sediment Sample Freeze_Dry Freeze-Drying & Homogenization Sediment_Sample->Freeze_Dry Spike Spike with Internal Standard Freeze_Dry->Spike Solvent_Extraction Solvent Extraction (e.g., ASE) Spike->Solvent_Extraction Saponification Saponification (KOH in Methanol) Solvent_Extraction->Saponification LLE Liquid-Liquid Extraction (Neutral Lipids) Saponification->LLE Column_Chrom Column Chromatography LLE->Column_Chrom Derivatization Derivatization (e.g., BSTFA) Column_Chrom->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Experimental workflow for this compound analysis.

Conclusion

The distribution of this compound in sedimentary organic matter serves as a powerful tool for elucidating the sources of organic carbon in geological and environmental systems. Its enrichment in sediments points to a significant contribution from terrestrial higher plants. The analytical protocols outlined in this guide provide a robust framework for the quantification of this compound and related sterols, enabling researchers to conduct detailed paleoenvironmental reconstructions and biogeochemical studies. The continued refinement of these analytical techniques will further enhance our understanding of carbon cycling and the role of terrestrial ecosystems in shaping the sedimentary record.

References

Biological Sources of C29 Sterols and Their Conversion to Stigmastane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary biological sources of C29 sterols, their biosynthetic pathways, and the methodologies for their extraction, analysis, and conversion to the saturated stigmastane. This compound and its precursors are of significant interest in pharmaceutical research and drug development due to their diverse biological activities.

Primary Biological Sources of C29 Sterols

C29 sterols, primarily β-sitosterol and stigmasterol, are abundant throughout the plant kingdom, serving as essential components of cell membranes and as precursors to brassinosteroids, a class of plant hormones.[1][2] These phytosterols are particularly concentrated in oil-rich plant parts.

Data Presentation: Quantitative Analysis of C29 Sterols in Various Biological Sources

The following tables summarize the quantitative data for β-sitosterol and stigmasterol content in commercially important plant oils, nuts, seeds, and cereals.

Table 1: C29 Sterol Content in Common Plant Oils (mg/100g)

Plant Oilβ-Sitosterol Content (mg/100g)Stigmasterol Content (mg/100g)Reference
Corn Oil358.0 - 435.0High[3][4]
Sacha Inchi Oil156.4768.74[5]
Prinsepia Oil176.2638.29[5]
Virgin Olive Oil94.3 - 173.2-[3]
Virgin Camellia Oil14.1 - 30.2-[3]
Canola Oil359.7-[4]
Rice Oil518.3-[3]
Rice Bran Oil334.3-[3]
Rapeseed Oil303.6-[3]
Sesame Oil279.6-[3]
Soybean Oil108.8-[3]

Table 2: C29 Sterol Content in Nuts and Seeds (mg/100g)

Nut/SeedTotal Phytosterol Content (mg/100g)β-Sitosterol Content (mg/100g)Stigmasterol Content (mg/100g)Reference
Pistachios271.9--[6]
Flaxseed210--[6]
Wheat Germ197--[6]
Almonds161.8142.80.7[6]
Pecans150--[6]
Walnuts143--[6]
Cashews120.4107.1-[6]
Pine Nuts-108.3-
Hazelnuts115.486.21.0
Macadamia Nuts119.4113.7-
Peanuts125.5100.39.2
Brazil Nuts71.771.7-

Table 3: C29 Sterol Content in Cereals (mg/100g)

CerealTotal Phytosterol Content (mg/100g)β-Sitosterol (% of total)Stigmasterol (% of total)Reference
Rye95.5~62%~4%[7][8]
Barley76.1~62%~4%[7][8]
Wheat69.0~62%~4%[7][8]
Oats44.7~62%~4%[7][8]
Corn Flour37.0--[8]
Rice Flour22.5--[8]

Biosynthesis of C29 Sterols

The biosynthesis of C29 sterols in plants occurs via the mevalonate pathway, leading to the formation of the precursor 2,3-oxidosqualene.[9] This is then cyclized to cycloartenol, which undergoes a series of enzymatic reactions, including methylation by sterol methyltransferases (SMT1 and SMT2), to produce campesterol (a C28 sterol) and then β-sitosterol (a C29 sterol).[1][10] Stigmasterol is subsequently synthesized from β-sitosterol through the action of a C22-desaturase.[2][9]

Mandatory Visualization: Phytosterol Biosynthetic Pathway

Phytosterol Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Post-Squalene Cyclization and Modification Acetyl-CoA Acetyl-CoA 2,3-Oxidosqualene 2,3-Oxidosqualene Acetyl-CoA->2,3-Oxidosqualene Multiple Steps Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol synthase Campesterol Campesterol Cycloartenol->Campesterol Multiple Steps (including SMT1) β-Sitosterol β-Sitosterol Campesterol->β-Sitosterol SMT2 Stigmasterol Stigmasterol β-Sitosterol->Stigmasterol C22-desaturase This compound This compound β-Sitosterol->this compound Hydrogenation Stigmasterol->this compound Hydrogenation

Biosynthesis of C29 sterols and their conversion to this compound.

Experimental Protocols

Extraction and Purification of C29 Sterols

A common method for the extraction and purification of β-sitosterol and stigmasterol from a mixed phytosterol source, such as soybean oil, involves fractional crystallization followed by chromatography.

Protocol: Purification of β-Sitosterol [11]

  • Fractional Crystallization:

    • Dissolve the commercial phytosterol mixture in a suitable solvent (e.g., diethyl ether).

    • Cool the solution to induce crystallization, separating the mixture into a soluble (L) and an insoluble (S) fraction. The L fraction will be enriched in β-sitosterol.

  • Silica Gel Chromatography:

    • Subject the L fraction to silica gel column chromatography.

    • Elute with a hexane:ethyl acetate gradient to separate different sterol components.

    • Combine the fractions enriched in β-sitosterol based on thin-layer chromatography (TLC) analysis.

  • Na-Y Zeolite Chromatography:

    • For further purification, dissolve the β-sitosterol-enriched fraction in hexane.

    • Add activated Na-Y zeolite (10:1 w/w zeolite to sterol) and stir at 32°C for 48 hours.

    • Filter off the zeolite and evaporate the solvent to obtain highly purified β-sitosterol (>92%).

Conversion of C29 Sterols to this compound

The conversion of C29 sterols like stigmasterol and β-sitosterol to this compound involves the saturation of the double bonds in the sterol nucleus and side chain, typically through catalytic hydrogenation.

Protocol: Catalytic Hydrogenation of Stigmasterol to this compound [12][13]

This protocol is adapted from methods for the selective hydrogenation of stigmasterol to β-sitosterol, which can be extended to complete saturation to yield this compound.

  • Protection of the Δ⁵⁻⁶ Alkene (Optional but recommended for selectivity):

    • The Δ⁵⁻⁶ double bond is more reactive than the Δ²²⁻²³ side-chain double bond. To selectively hydrogenate the side chain first, the Δ⁵⁻⁶ bond can be protected. A common method is epoxidation.

    • Dissolve stigmasterol acetate in dichloromethane and cool to 0°C.

    • Add m-chloroperoxybenzoic acid (mCPBA) dropwise and stir for several hours.

    • Work up the reaction to obtain the 5,6-epoxide of stigmasterol acetate.

  • Hydrogenation of the Side Chain:

    • Dissolve the protected stigmasterol derivative in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).

    • Carry out the hydrogenation reaction under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases. This will reduce the Δ²²⁻²³ double bond.

  • Deprotection of the Δ⁵⁻⁶ Alkene (if protected):

    • The epoxide protecting group can be removed by treatment with a reducing agent like aluminum iodide (AlI₃) to regenerate the Δ⁵⁻⁶ double bond, yielding β-sitosteryl acetate.

  • Complete Saturation to this compound:

    • To obtain this compound, the hydrogenation is carried out under more forcing conditions or for a longer duration to ensure the reduction of both the side-chain and the nuclear double bonds. Direct hydrogenation of stigmasterol or β-sitosterol without prior protection can also yield this compound, though it may result in a mixture of products.

    • Dissolve stigmasterol or β-sitosterol in a suitable solvent (e.g., ethanol).

    • Add a hydrogenation catalyst (e.g., Pd/C or PtO₂).

    • Conduct the hydrogenation under a hydrogen atmosphere at elevated pressure and temperature until complete saturation is achieved.

  • Purification:

    • The final product, this compound, can be purified by recrystallization or column chromatography.

Mandatory Visualization: Experimental Workflow for this compound Synthesis

This compound Synthesis Workflow Stigmasterol Stigmasterol Protection (Epoxidation) Protection (Epoxidation) Stigmasterol->Protection (Epoxidation) mCPBA Direct Full Hydrogenation Direct Full Hydrogenation Stigmasterol->Direct Full Hydrogenation H2, Catalyst (forcing conditions) Hydrogenation (Side Chain) Hydrogenation (Side Chain) Protection (Epoxidation)->Hydrogenation (Side Chain) H2, Pd/C Deprotection Deprotection Hydrogenation (Side Chain)->Deprotection AlI3 β-Sitosterol β-Sitosterol Deprotection->β-Sitosterol Full Hydrogenation Full Hydrogenation β-Sitosterol->Full Hydrogenation H2, PtO2 (forcing conditions) This compound This compound Full Hydrogenation->this compound Direct Full Hydrogenation->this compound

Workflow for the synthesis of this compound from stigmasterol.

Signaling Pathways Involving C29 Sterols

C29 sterols are precursors to brassinosteroids, a class of steroid hormones that regulate a wide range of developmental processes in plants. The brassinosteroid signaling pathway is a well-characterized example of a signaling cascade initiated by a sterol-derived molecule.

Mandatory Visualization: Brassinosteroid Signaling Pathway

Brassinosteroid Signaling cluster_ligand Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 (Receptor Kinase) BR->BRI1 BAK1 BAK1 (Co-receptor) BRI1->BAK1 Heterodimerization BSK1 BSK1 BAK1->BSK1 Phosphorylation CDG1 CDG1 BSK1->CDG1 Phosphorylation BSU1 BSU1 (Phosphatase) CDG1->BSU1 Activation BIN2 BIN2 (Kinase) BSU1->BIN2 Inactivation BES1/BZR1_P BES1/BZR1-P (Inactive) BSU1->BES1/BZR1_P Dephosphorylation via PP2A BIN2->BES1/BZR1_P Phosphorylation (In absence of BR) BES1/BZR1 BES1/BZR1 (Active) BES1/BZR1_P->BES1/BZR1 PP2A PP2A Gene Expression Gene Expression BES1/BZR1->Gene Expression Regulation

Simplified diagram of the brassinosteroid signaling pathway.

Phytosterols also play a crucial role in the plant's response to abiotic stress by modulating membrane properties and acting as signaling molecules.

Mandatory Visualization: Phytosterol-Mediated Abiotic Stress Response

Abiotic Stress Response Abiotic Stress Abiotic Stress Plasma Membrane Plasma Membrane Abiotic Stress->Plasma Membrane Membrane Fluidity/Permeability Change Membrane Fluidity/Permeability Change Plasma Membrane->Membrane Fluidity/Permeability Change Signaling Cascade Signaling Cascade Membrane Fluidity/Permeability Change->Signaling Cascade Gene Expression Gene Expression Signaling Cascade->Gene Expression Stress Tolerance Stress Tolerance Gene Expression->Stress Tolerance Phytosterol Biosynthesis Phytosterol Biosynthesis Gene Expression->Phytosterol Biosynthesis Upregulation Phytosterol Biosynthesis->Plasma Membrane Increased Phytosterols

Role of phytosterols in the plant abiotic stress response.

Conclusion

C29 sterols are readily available from a variety of plant sources, particularly plant oils, nuts, and seeds. Established extraction and purification protocols allow for the isolation of high-purity β-sitosterol and stigmasterol. These compounds can then be chemically converted to this compound through catalytic hydrogenation. The integral role of C29 sterols in plant signaling pathways, such as the well-defined brassinosteroid pathway and the response to abiotic stress, highlights their biological significance and provides a basis for further research into their pharmacological applications. This guide provides the foundational knowledge and methodologies for scientists and researchers to explore the potential of these valuable natural compounds.

References

The Dawn of Stigmastane: An In-depth Guide to its Early Discovery and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastane, a saturated tetracyclic triterpene, serves as a crucial biomarker in geochemistry and a fundamental backbone in the synthesis of various steroids. Its discovery and initial characterization were not isolated events but rather integral parts of the broader exploration of sterols and their derivatives in the early 20th century. This technical guide delves into the core of the early research that led to the identification of this compound, focusing on the pioneering work of scientists who laid the groundwork for our modern understanding of this important molecule. The narrative of this compound's discovery is intrinsically linked to the isolation and structural elucidation of its unsaturated precursor, stigmasterol, a prominent phytosterol found in plants like the Calabar bean and soybean.

The Foundational Era of Sterol Chemistry

The early 1900s witnessed a surge in the chemical investigation of natural products, with a significant focus on the sterol class of compounds. The work of Nobel laureates Adolf Windaus and Heinrich Wieland on the constitution of sterols and bile acids provided the fundamental understanding of the complex steroid nucleus.[1] Their research established the structural relationships between these compounds and paved the way for the systematic investigation of their derivatives.

It was within this context of burgeoning knowledge that stigmasterol, a C29 plant sterol, was isolated and its structure began to be unraveled. The presence of double bonds in the stigmasterol molecule naturally led researchers to investigate its saturated counterpart, this compound, through the process of catalytic hydrogenation.

The Emergence of this compound through Hydrogenation

The conversion of stigmasterol to its fully saturated derivative, stigmastanol (the 3-hydroxy derivative of this compound), and subsequently to the parent hydrocarbon this compound, was a key step in confirming the carbon skeleton of these C29 sterols. Early researchers utilized catalytic hydrogenation, a process of adding hydrogen across double bonds in the presence of a metal catalyst, to achieve this transformation.

Key Figures and Their Contributions
  • Russell E. Marker: In the 1930s and 1940s, Marker's prolific research on sterols and sapogenins significantly advanced the field. His work on the conversion of plant sterols into hormones often involved hydrogenation steps to elucidate structures and create new synthetic pathways.

  • Percy L. Julian: A pioneer in the chemical synthesis of medicinal drugs from plants, Julian's work with soybean sterols, including stigmasterol, was groundbreaking.[2] His research on the conversion of stigmasterol to progesterone and other hormones would have invariably involved the characterization of its saturated derivatives.

The logical progression from the isolation of stigmasterol to the synthesis and identification of this compound can be visualized as a clear workflow.

Stigmastane_Discovery_Workflow Source Plant Source (e.g., Calabar Bean, Soybean) Isolation Isolation of Stigmasterol Source->Isolation Hydrogenation Catalytic Hydrogenation Isolation->Hydrogenation Stigmastanol Identification of Stigmastanol (3-hydroxy this compound) Hydrogenation->Stigmastanol Dehydroxylation Dehydroxylation Stigmastanol->Dehydroxylation Characterization Structural Characterization Stigmastanol->Characterization This compound Identification of this compound Dehydroxylation->this compound This compound->Characterization

A simplified workflow for the discovery and identification of this compound.

Experimental Protocols from Early Research

Detailed experimental protocols from the early 20th century are often found within larger studies on the structure and synthesis of sterols. The following represents a generalized procedure for the catalytic hydrogenation of stigmasterol to stigmastanol based on the techniques available at the time.

Objective: To saturate the double bonds of stigmasterol to produce stigmastanol.

Apparatus:

  • High-pressure hydrogenation apparatus (autoclave)

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Crystallization dishes

  • Melting point apparatus

  • Polarimeter

Reagents:

  • Stigmasterol (isolated from a natural source)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., platinum oxide (Adams' catalyst), palladium on charcoal)

  • Hydrogen gas

Procedure:

  • Dissolution: A known quantity of purified stigmasterol was dissolved in a suitable solvent in the reaction vessel of the hydrogenation apparatus.

  • Catalyst Addition: A small amount of the chosen catalyst was added to the solution.

  • Hydrogenation: The apparatus was sealed, purged of air, and then pressurized with hydrogen gas to a specified pressure. The reaction mixture was then heated to a designated temperature while being agitated to ensure proper mixing. The progress of the reaction was monitored by the uptake of hydrogen.

  • Work-up: After the theoretical amount of hydrogen was consumed, the apparatus was cooled, and the excess hydrogen was vented. The catalyst was removed by filtration.

  • Isolation and Purification: The solvent was removed from the filtrate, typically by distillation, to yield the crude product. The crude stigmastanol was then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Characterization: The purified stigmastanol was characterized by its melting point and optical rotation. Further confirmation of the structure would have involved elemental analysis to determine the empirical formula and comparison with other known saturated sterols.

The relationship between stigmasterol and its saturated derivatives, stigmastanol and this compound, is a fundamental concept in steroid chemistry.

Stigmasterol_Derivatives stigmasterol Stigmasterol (Unsaturated) stigmastanol Stigmastanol (Saturated Alcohol) stigmasterol->stigmastanol Catalytic Hydrogenation This compound This compound (Saturated Hydrocarbon) stigmastanol->this compound Dehydroxylation

The chemical relationship between stigmasterol, stigmastanol, and this compound.

Quantitative Data from Early Investigations

The primary quantitative data used in the early characterization of this compound and its precursor, stigmastanol, were their physical constants. These values were crucial for identifying and comparing compounds. The following table summarizes some of the reported physical data for stigmasterol and its saturated derivatives from the early to mid-20th century. It is important to note that slight variations in these values exist in the historical literature due to differences in purity and analytical techniques.

CompoundMolecular FormulaMelting Point (°C)Specific Optical Rotation (in Chloroform)
Stigmasterol C₂₉H₄₈O~170~ -51°
Stigmastanol C₂₉H₅₂O~136-138~ +25°
This compound C₂₉H₅₂~80-82~ +23°

Conclusion

The discovery and identification of this compound were not the result of a singular breakthrough but rather a logical progression in the systematic exploration of plant sterols. Through the application of catalytic hydrogenation, early 20th-century chemists were able to convert the readily available stigmasterol into its saturated derivatives, stigmastanol and this compound. The characterization of these compounds through their physical constants, such as melting point and optical rotation, provided crucial confirmation of the fundamental carbon skeleton of C29 sterols. This early research, driven by the intellectual curiosity of pioneers like Windaus, Marker, and Julian, not only expanded our understanding of natural product chemistry but also laid the essential groundwork for the later development of a vast array of synthetic steroids with profound impacts on medicine and industry.

References

A Technical Guide to Stigmastane's Role in Paleoenvironmental Reconstructions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unearthing Past Environments with Molecular Fossils

Paleoenvironmental reconstruction seeks to understand the characteristics of past ecosystems, including climate, geography, and the types of organisms that inhabited them.[1] While fossilized bones and pollen provide macroscopic clues, molecular fossils, or biomarkers, offer a window into the chemical makeup of ancient life. Biomarkers are complex organic compounds found in sediments, rocks, and crude oils that can be traced back to specific biological precursors.[2] Their remarkable stability allows them to persist over geological timescales, providing invaluable data on the origin of organic matter.

Among the most powerful of these biomarkers is stigmastane (C₂₉H₅₂), a saturated tetracyclic triterpene, specifically a C₂₉ sterane.[3][4] this compound and its isomers are the diagenetic products of C₂₉ sterols, such as stigmasterol and β-sitosterol, which are abundantly produced by terrestrial higher plants (vascular plants) but are less common in marine algae.[5][6][7] Consequently, the abundance of this compound in geological samples serves as a robust proxy for the input of land-derived organic matter into a depositional environment.[8][9] This guide provides a technical overview of the biogeochemical origins of this compound, the analytical methods used for its quantification, and its application in interpreting ancient depositional systems.

Biogeochemical Origins and Diagenetic Pathway

The journey of this compound begins with the biosynthesis of C₂₉ sterols in higher plants. Stigmasterol, for example, is synthesized from β-sitosterol, playing roles in membrane structure and stress responses.[6][7] When these plants die, their organic matter is incorporated into sediments. During burial and subsequent diagenesis (the physical and chemical changes occurring as sediment is converted to rock), these precursor sterols undergo a series of transformations. Double bonds are hydrogenated and hydroxyl groups are removed, first converting the sterols into sterenes, and ultimately, into the stable, fully saturated this compound. This process preserves the carbon skeleton of the original plant sterol, locking in a signature of its terrestrial origin.

The diagram below illustrates this transformation from a biological precursor in the biosphere to a molecular fossil in the geosphere.

G cluster_0 Biosphere (Higher Plants) cluster_1 Geosphere (Sediments) Stigmasterol Stigmasterol / β-Sitosterol (C₂₉ Plant Sterols) Deposition Deposition Stigmasterol->Deposition Sterenes Stigmastenes (Intermediates) Diagenesis1 Diagenesis1 Sterenes->Diagenesis1 This compound This compound (C₂₉ Sterane Biomarker) Deposition->Sterenes Early Diagenesis (Defunctionalization) Diagenesis1->this compound Further Diagenesis (Hydrogenation) Diagenesis2 Diagenesis2

Caption: Diagenetic pathway of plant sterols to this compound.

Methodology for this compound Analysis

The analysis of this compound in sediments or crude oil is a multi-step process requiring careful extraction, isolation, and identification. The primary analytical tool is Gas Chromatography-Mass Spectrometry (GC-MS), which separates complex chemical mixtures and identifies compounds based on their mass and fragmentation patterns.

Detailed Experimental Protocol

The following protocol is a representative summary for the analysis of steranes from sediment or source rock samples.

  • Sample Preparation:

    • Dried and ground sediment or rock samples are weighed (typically 10-100 g).

    • An internal standard (e.g., eicosane-d₄₂, n-octacosane-d₅₈) is added for quantification.

  • Solvent Extraction:

    • Total Lipid Extraction (TLE) is performed to remove organic matter from the inorganic matrix.

    • Method: Accelerated Solvent Extraction (ASE) or Soxhlet extraction are commonly used.[10]

    • Solvent System: A mixture of dichloromethane (DCM) and methanol (MeOH), often in a 9:1 ratio, is typically employed.[11]

  • Asphaltene Precipitation:

    • For heavy oils or bitumen-rich extracts, asphaltenes are precipitated by adding a large volume of n-pentane or n-hexane (e.g., 40:1 volume ratio).[3]

    • The mixture is agitated and allowed to settle. The soluble fraction (maltenes) is decanted for further analysis.

  • Fractionation:

    • The extracted organic matter is separated into saturate, aromatic, and polar fractions using liquid column chromatography or Medium Pressure Liquid Chromatography (MPLC).[3]

    • The column is typically packed with activated silica gel and/or alumina.

    • Elution Sequence:

      • Saturated hydrocarbons (including this compound) are eluted first with a non-polar solvent like n-hexane.

      • Aromatic hydrocarbons are eluted next with a solvent of intermediate polarity (e.g., hexane:DCM mixture).

      • Polar compounds (resins) are eluted last with a polar solvent (e.g., DCM:MeOH mixture).

  • GC-MS Analysis:

    • The saturate fraction, containing the this compound, is concentrated and dissolved in a suitable solvent (e.g., isooctane).

    • Instrumentation: An Agilent 6890N Gas Chromatograph (or equivalent) coupled to a 5975 Mass Selective Detector (or a tandem quadrupole for MS/MS) is used.[3][12]

    • Column: A fused silica capillary column (e.g., 30-60 m x 0.25 mm ID, 0.10-0.25 μm film thickness) with a non-polar stationary phase like HP-5MS is standard.[3]

    • Injector: Splitless injection is used to maximize the transfer of analytes to the column.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 4°C/min) to a final temperature of around 310°C, which is held for an extended period.[3]

    • Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. For steranes, the characteristic fragment ion at a mass-to-charge ratio (m/z) of 217 is monitored to selectively detect these compounds amidst a complex mixture.[3][12]

Analytical Workflow Diagram

The following diagram outlines the complete workflow from sample collection to data interpretation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_interp Interpretation Sample Sediment/Rock Sample Extract Solvent Extraction (DCM:MeOH) Sample->Extract Fractionate Column Chromatography (Isolate Saturates) Extract->Fractionate GCMS GC-MS Analysis (Monitor m/z 217) Fractionate->GCMS Identify Peak Identification (this compound, Cholestane) GCMS->Identify Quantify Peak Integration (Area Calculation) Identify->Quantify Ratio Calculate Ratios (e.g., C₂₉/C₂₇) Quantify->Ratio Interpret Paleoenvironmental Reconstruction Ratio->Interpret

Caption: General experimental workflow for this compound analysis.

This compound as a Paleoenvironmental Indicator

The primary use of this compound in paleoenvironmental studies is to determine the relative contribution of terrestrial versus marine organic matter to a sedimentary deposit. This is typically achieved by comparing the abundance of C₂₉ steranes (this compound) with C₂₇ steranes (cholestane), which are derived from sterols common in marine algae.

Key Quantitative Ratios

Several ratios are used to interpret the source of organic matter. The relative abundance of C₂₇, C₂₈, and C₂₉ regular steranes is a key indicator.

  • High C₂₉ / C₂₇ Sterane Ratio: A predominance of C₂₉ steranes (this compound) strongly indicates a significant input from terrestrial higher plants.[5] This is characteristic of deltaic, near-shore, or lacustrine environments receiving substantial riverine runoff.[13]

  • High C₂₇ / C₂₉ Sterane Ratio: A predominance of C₂₇ steranes (cholestane) points to a primary contribution from marine algae and plankton.[5][13] This is typical of open-marine environments with minimal influence from land.

  • High C₂₈ / C₂₉ Sterane Ratio: C₂₈ sterols are produced by certain types of algae (like diatoms) and fungi, making this ratio useful for identifying specific algal blooms or lacustrine settings.[4]

The data below summarizes typical interpretations of these sterane ratios.

Biomarker RatioTypical Value RangePaleoenvironmental InterpretationDepositional Environment Example
C₂₉ / C₂₇ Steranes > 1.0Dominantly terrestrial organic matter input.[14]Deltaic, Fluvial, Lacustrine
C₂₇ / C₂₉ Steranes > 1.0Dominantly marine organic matter input.[13][15]Open Marine, Carbonate Shelf
Hopane / Sterane High (> 5.0)Significant bacterial input; can indicate terrestrial OM.[2][14]Anoxic basins, Peat bogs
Hopane / Sterane Low (< 1.0)Typical for marine-derived petroleum and sediments.[2]Marine Carbonate
Logical Framework for Interpretation

G cluster_data Analytical Data cluster_calc Calculation cluster_proxy Proxy Interpretation cluster_env Paleoenvironmental Conclusion Data GC-MS Chromatogram (m/z 217) Ratio High C₂₉/C₂₇ Sterane Ratio (this compound > Cholestane) Data->Ratio Quantification Proxy Indicates Precursors from Higher Plants Ratio->Proxy Biomarker Principle Conclusion Significant Terrestrial Organic Matter Input into the Depositional System Proxy->Conclusion Geological Inference

Caption: Logical framework for interpreting this compound data.

Conclusion

This compound is an indispensable tool in the field of organic geochemistry and paleoenvironmental science. Its clear link to terrestrial higher plants provides a reliable method for tracing the influence of land-derived organic matter in ancient sedimentary systems. Through well-established analytical protocols centered on GC-MS, researchers can quantify this compound and related steranes, allowing for detailed reconstructions of past depositional environments, from deep marine basins to terrestrial lakes. The integration of this compound data with other geochemical and geological information continues to refine our understanding of Earth's past climates, ecosystems, and petroleum systems.

References

Methodological & Application

Application Notes: High-Sensitivity Analysis of Stigmastane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stigmastane (C29H52) is a saturated tetracyclic triterpane, a sterane biomarker of significant interest in geochemistry, petroleum exploration, and environmental forensics.[1] As a diagenetic product of sterols from higher plants, its presence and isomeric ratios provide critical information about the origin, thermal maturity, and biodegradation of organic matter in sediments and crude oils.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the detection and quantification of this compound and other biomarkers due to its exceptional sensitivity and selectivity.[1] This document provides detailed protocols for the analysis of this compound in complex matrices.

Principle of Analysis

The analysis of this compound by GC-MS involves a multi-step process. First, the analyte is extracted from the sample matrix and isolated from interfering compounds through a cleanup and fractionation procedure. The resulting extract, containing the saturated hydrocarbon fraction, is then injected into the gas chromatograph. In the GC, compounds are separated based on their boiling points and interaction with a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. This compound is identified by its characteristic retention time and mass spectrum, particularly the presence of its molecular ion and key fragment ions.[3]

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Crude Oil, Soil, Sediment) Extraction Solvent Extraction Sample->Extraction Cleanup Column Chromatography (Isolate Saturated Fraction) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Processing Data Acquisition (Chromatograms & Spectra) GCMS->Processing ID Compound Identification Processing->ID Quant Quantification ID->Quant Report Reporting Quant->Report

General workflow for this compound analysis by GC-MS.

Experimental Protocols

Protocol 1: Sample Preparation from Complex Matrices (e.g., Crude Oil, Sediment)

This protocol describes the extraction and fractionation of samples to isolate the saturated hydrocarbon fraction containing this compound.

Materials:

  • Solvents: Dichloromethane (DCM), n-hexane (all high purity, residue-analysis grade)

  • Adsorbents: Silica gel (100-200 mesh), Alumina (activated)

  • Apparatus: Chromatography column, round-bottom flasks, rotary evaporator, glass vials.[4]

Procedure:

  • Extraction:

    • Weigh approximately 60-100 mg of crude oil or solvent-extractable organic matter from rock/sediment into a flask.[5]

    • Dissolve the sample in a minimal amount of dichloromethane.[5]

    • For solid samples, perform extraction using techniques like Soxhlet or accelerated solvent extraction with a hexane/DCM mixture.

  • Column Chromatography Cleanup & Fractionation:

    • Prepare a chromatography column by packing it with activated silica gel (e.g., 6 g activated at 180°C for 4 hours) over a small amount of activated alumina.[5]

    • Apply the dissolved sample extract to the top of the column.[5]

    • Elute the Saturated Fraction: Add n-hexane to the column and collect the eluate. This first fraction will contain the saturated hydrocarbons, including this compound and other biomarkers like hopanes.[3][5]

    • (Optional) Subsequently elute with solvents of increasing polarity (e.g., DCM, methanol) to collect aromatic and polar fractions if other analyses are required.

  • Concentration:

    • Concentrate the collected saturated fraction using a rotary evaporator or a gentle stream of nitrogen to a final volume of approximately 1 mL.[6]

    • Transfer the final extract to a 1.5 mL glass autosampler vial for GC-MS analysis.[4]

    • Note: An internal standard (e.g., deuterated alkane or cholesta-3,5-diene) should be added before extraction for quantitative analysis.[6]

A Note on Derivatization: this compound is a non-polar hydrocarbon and does not require chemical derivatization for GC-MS analysis. Related compounds like sterols (e.g., stigmastanol), which contain polar hydroxyl groups, require a derivatization step (e.g., silylation) to increase their volatility.

Protocol 2: GC-MS Instrumental Analysis

The following table outlines typical instrumental parameters for this compound analysis. Optimization may be required based on the specific instrument and column used.

ParameterValue / Setting
Gas Chromatograph (GC)
ColumnHP-5MS (or equivalent 5% phenylmethylpolysiloxane), 30-60 m x 0.25 mm ID, 0.25 µm film thickness[5][6]
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature300°C[5][6]
Injection Volume1-2 µL
Injection ModeSplitless[4]
Oven ProgramInitial temp 100°C, hold for 3 min, ramp at 2.6°C/min to 300°C, hold for 9 min[5]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[5][6]
Source Temperature230-250°C[5]
Quadrupole Temp.150°C
Transfer Line Temp.300°C[5]
Data Acquisition Mode
Full Scanm/z 50-550 amu (for identification and screening)[6]
Selected Ion Monitoring (SIM)Monitor m/z 217 (primary diagnostic ion for steranes) and m/z 414 (molecular ion for this compound)[3]

Data Analysis and Interpretation

Identification: The identification of this compound is confirmed by a combination of its gas chromatographic retention time relative to standards and its mass spectrum.

  • Retention Time: The retention time should match that of an authentic this compound standard run under identical conditions.

  • Mass Spectrum: The EI mass spectrum of this compound (C29H52, Molecular Weight = 414.8 g/mol ) is characterized by:

    • A molecular ion (M+) peak at m/z 414 . This peak may be of low intensity.

    • A prominent fragment ion at m/z 217 , which is characteristic of the sterane tetracyclic ring structure.[2][3] This is often the base peak in the SIM chromatogram for steranes.

This compound Identification Logic Start Acquired GC-MS Data CheckRT Peak at Expected Retention Time? Start->CheckRT CheckM Molecular Ion (m/z 414) Present? CheckRT->CheckM  Yes NotConfirmed Not this compound CheckRT->NotConfirmed No CheckFrag Key Fragment (m/z 217) Present? CheckM->CheckFrag  Yes CheckM->CheckFrag No (check fragment) Confirmed This compound Identified CheckFrag->Confirmed  Yes CheckFrag->NotConfirmed No

References

Application Notes and Protocols for the Extraction and Purification of Stigmastane from Rock Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastane, a C29 sterane, is a significant biomarker found in geological samples such as sedimentary rocks and petroleum. Its presence and abundance can provide valuable information regarding the origin of organic matter, the depositional environment, and the thermal maturity of source rocks. For drug development professionals, steranes and their derivatives are of interest due to their steroidal structure, which forms the backbone of many therapeutic agents. The effective extraction and purification of this compound from complex rock matrices are crucial for accurate geochemical analysis and for exploring its potential as a pharmaceutical precursor.

These application notes provide detailed protocols for the extraction of this compound from rock samples using Soxhlet extraction, followed by purification using silica gel column chromatography, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The yield of this compound from rock samples can vary significantly depending on the type of rock, its total organic content (TOC), and its thermal maturity. The following table summarizes typical concentrations of C29 steranes (including this compound) found in different source rocks.

Rock TypeTotal Organic Carbon (TOC) (%)C29 Sterane Concentration (µg/g of rock)Predominant Depositional EnvironmentReference
Shale1.0 - 10.00.5 - 15.0Marine and Lacustrine[1]
Carbonate0.5 - 5.00.1 - 5.0Marine[2]
Clay-rich2.0 - 8.01.0 - 20.0Marine and Lacustrine[3]

Note: this compound is a C29 sterane, and its concentration is a component of the total C29 sterane value. The exact percentage of this compound within the total C29 steranes can vary.

Experimental Workflows

This compound Extraction and Purification Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis rock_sample Rock Sample (Crushed and Powdered) soxhlet Soxhlet Extraction (Dichloromethane) rock_sample->soxhlet extract Total Organic Extract soxhlet->extract column Silica Gel Column Chromatography extract->column sat_fraction Saturated Hydrocarbon Fraction (contains this compound) column->sat_fraction Elute with n-hexane arom_fraction Aromatic Fraction column->arom_fraction Elute with DCM/hexane polar_fraction Polar Fraction column->polar_fraction Elute with Methanol gcms GC-MS Analysis sat_fraction->gcms data This compound Identification and Quantification gcms->data

Caption: Workflow for this compound extraction and analysis.

Experimental Protocols

Protocol 1: Soxhlet Extraction of Organic Matter from Rock Samples

This protocol describes the extraction of total organic matter, including this compound, from crushed rock samples.

Materials:

  • Crushed and powdered rock sample (10-100 g)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM), analytical grade

  • Soxhlet extraction apparatus (250 mL flask, extractor, condenser)

  • Extraction thimbles (cellulose)

  • Heating mantle

  • Rotary evaporator

  • Glass wool

Procedure:

  • Sample Preparation: Dry the crushed and powdered rock sample in an oven at 60°C overnight to remove any moisture.

  • Accurately weigh approximately 10-30 g of the dried rock powder and mix it with an equal amount of anhydrous sodium sulfate.[4]

  • Place a small plug of glass wool at the bottom of a cellulose extraction thimble and then add the rock powder mixture.

  • Apparatus Setup: Assemble the Soxhlet apparatus with a 250 mL round-bottom flask containing 150 mL of dichloromethane and a few boiling chips.

  • Place the thimble containing the sample into the Soxhlet extractor.

  • Connect the condenser and turn on the cooling water.

  • Extraction: Heat the dichloromethane to a gentle boil using the heating mantle. Allow the extraction to proceed for 24-72 hours, ensuring a consistent cycle of solvent reflux.[5]

  • Solvent Removal: After extraction, allow the apparatus to cool to room temperature.

  • Remove the round-bottom flask and concentrate the extract to a volume of approximately 2-3 mL using a rotary evaporator at 40°C.

  • Transfer the concentrated extract to a small vial for storage or immediate use in the purification step.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

This protocol details the separation of the saturated hydrocarbon fraction (containing this compound) from the total organic extract.

Materials:

  • Concentrated total organic extract (from Protocol 1)

  • Silica gel (70-230 mesh, activated at 120°C for 4 hours)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-hexane, analytical grade

  • Dichloromethane (DCM), analytical grade

  • Methanol, analytical grade

  • Glass chromatography column (20 cm x 1 cm)

  • Glass wool

  • Collection vials

Procedure:

  • Column Preparation:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Prepare a slurry of 5 g of activated silica gel in n-hexane and pour it into the column.

    • Gently tap the column to ensure even packing and allow the silica gel to settle.

    • Add a thin layer (approx. 0.5 cm) of anhydrous sodium sulfate to the top of the silica gel bed.

    • Drain the excess n-hexane until the solvent level is just above the sodium sulfate layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the concentrated extract from Protocol 1 in a minimal amount of n-hexane (approx. 1 mL).

    • Carefully apply the dissolved extract to the top of the column using a pipette.

  • Elution:

    • Fraction 1 (Saturated Hydrocarbons): Elute the column with 20-30 mL of n-hexane.[6] Collect this fraction in a clean, pre-weighed vial. This fraction will contain the this compound.

    • Fraction 2 (Aromatic Hydrocarbons): Elute the column with 20-30 mL of a 1:1 mixture of dichloromethane and n-hexane. Collect this fraction in a separate vial.

    • Fraction 3 (Polar Compounds): Elute the column with 20-30 mL of methanol. Collect this fraction in a separate vial.

  • Solvent Removal:

    • Concentrate the saturated hydrocarbon fraction to a final volume of approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.

    • The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of this compound

This protocol outlines the parameters for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent[7]

  • Column: HP-5MS (or equivalent 5% phenylmethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 30°C/min to 100°C

    • Ramp 2: 4°C/min to 308°C, hold for 8 minutes

  • Transfer Line Temperature: 250°C

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-550

    • Selected Ion Monitoring (SIM): Monitor m/z 217 for steranes.[3]

Data Analysis:

  • Identify the this compound peak in the total ion chromatogram (TIC) and confirm its identity by its mass spectrum and retention time compared to a known standard.

  • For quantification, use the peak area of the m/z 217 ion in the SIM chromatogram. An internal standard (e.g., d4-cholestane) should be used for accurate quantification.

Logical Relationships

Selection of Extraction and Purification Techniques

Technique_Selection cluster_extraction Extraction Method cluster_purification Purification Method start Goal: Isolate this compound from Rock soxhlet Soxhlet Extraction start->soxhlet Chosen Method for High Recovery soxhlet_adv Advantage: Thorough Extraction soxhlet->soxhlet_adv soxhlet_dis Disadvantage: Time-consuming, Large solvent volume soxhlet->soxhlet_dis column_chrom Silica Gel Column Chromatography soxhlet->column_chrom Proceed to Purification ultrasonic Ultrasonic Extraction ultrasonic_adv Advantage: Fast, Less solvent ultrasonic->ultrasonic_adv ultrasonic_dis Disadvantage: Potentially lower yield ultrasonic->ultrasonic_dis column_chrom_adv Advantage: Good separation of hydrocarbon classes column_chrom->column_chrom_adv column_chrom_dis Disadvantage: Manual, Time-consuming column_chrom->column_chrom_dis hplc HPLC hplc_adv Advantage: Automated, High resolution hplc->hplc_adv hplc_dis Disadvantage: Higher cost, Method development hplc->hplc_dis

Caption: Rationale for selecting extraction and purification methods.

References

Application Notes and Protocols for the Quantitative Analysis of Stigmastane in Crude Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastane, a C29 sterane, is a crucial biomarker found in crude oil, providing invaluable insights into the organic source material, depositional environment, and thermal maturity of the oil.[1][2][3] Its quantification is essential for petroleum exploration, environmental forensics, and understanding biodegradation processes.[4][5][6] Stigmastanes are diagenetic alteration products of sterols, which are abundant in higher plants and certain algae.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in crude oil samples using gas chromatography-mass spectrometry (GC-MS), the principal method for biomarker analysis.[1][2][7]

Principle of the Method

The quantitative analysis of this compound involves the isolation of the saturated hydrocarbon fraction from the crude oil, followed by separation, identification, and quantification using GC-MS. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring the characteristic fragment ion of steranes at a mass-to-charge ratio (m/z) of 217.[1][2][7] For samples with very low concentrations or significant interference, tandem quadrupole mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode offers superior specificity.[1] Quantification is achieved by comparing the peak area of this compound to that of a known concentration of an internal standard.

Experimental Protocols

Sample Preparation: Fractionation of Crude Oil

This protocol describes the separation of crude oil into saturate, aromatic, and polar fractions using column chromatography. This compound is present in the saturate fraction.

Materials:

  • Crude oil sample

  • n-hexane (or n-pentane), dichloromethane (DCM), methanol

  • Silica gel (activated at 120°C for 2 hours)

  • Alumina (activated at 120°C for 2 hours)

  • Glass chromatography column

  • Anhydrous sodium sulfate

  • Glass wool

  • Beakers, flasks, and pipettes

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Deasphalting (Optional but Recommended):

    • Weigh approximately 100 mg of the crude oil sample into a centrifuge tube.

    • Add 10 mL of n-hexane and vortex for 5 minutes to dissolve the maltenes.

    • Allow the asphaltenes to precipitate at room temperature for at least 4 hours or overnight.[2]

    • Centrifuge the mixture and carefully decant the supernatant (maltene fraction) into a clean flask.

  • Column Chromatography:

    • Prepare a chromatography column by placing a small plug of glass wool at the bottom.

    • Create a slurry of silica gel in n-hexane and pour it into the column, allowing it to settle into a packed bed. Add a layer of alumina on top of the silica gel, followed by a layer of anhydrous sodium sulfate.

    • Pre-elute the column with n-hexane.

    • Carefully load the deasphaltened crude oil sample onto the top of the column.

    • Elution of Saturate Fraction: Elute the column with a sufficient volume of n-hexane (e.g., 3-4 column volumes). Collect this fraction, which contains the this compound.[2][5]

    • Elution of Aromatic Fraction: Subsequently, elute the aromatic fraction with a mixture of n-hexane and DCM (e.g., 1:1 v/v).[2]

    • Elution of Polar Fraction: Finally, elute the polar compounds with a mixture of DCM and methanol.

  • Concentration:

    • Concentrate the collected saturate fraction to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

Quantitative Analysis by GC-MS

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 6890N or equivalent[1]
Column Fused silica capillary column (e.g., HP-5ms, 30-60 m x 0.25 mm ID, 0.25 µm film thickness)[2]
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Injector Splitless mode[1]
Injector Temperature 280-300°C[2]
Oven Program Initial temp 50°C (hold 1-2 min), ramp at 4-6°C/min to 310°C, hold for 15-20 min[1][2]
Mass Spectrometer Single quadrupole or tandem quadrupole[1][7]
Ionization Mode Electron Ionization (EI) at 70 eV
MS Temperature 320°C[8]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Ions to Monitor (SIM) m/z 217 for steranes, m/z 191 for hopanes (as indicators)[2][7]
MRM Transition (for C29 this compound) Precursor Ion > Product Ion (e.g., 400.4 > 217.2)

Internal Standard:

  • A non-naturally occurring sterane isomer or a deuterated analog (e.g., 13C-labeled cholestane) is recommended for accurate quantification.[9]

Procedure:

  • Calibration:

    • Prepare a series of calibration standards containing known concentrations of a this compound standard and a fixed concentration of the internal standard.

    • Analyze the calibration standards by GC-MS under the same conditions as the samples.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Sample Analysis:

    • Add a known amount of the internal standard to the prepared saturate fraction of the crude oil sample.

    • Inject 1-2 µL of the sample into the GC-MS.

    • Acquire the data in SIM or MRM mode.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and the presence of the characteristic m/z 217 ion.

    • Integrate the peak areas of this compound and the internal standard.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

The quantitative data for this compound should be presented in a clear and structured manner to allow for easy comparison between different crude oil samples.

Table 1: Quantitative Data for this compound in Crude Oil Samples

Sample IDSource LocationThis compound Concentration (µg/g of crude oil)C29/C27 Sterane RatioPristane/Phytane Ratio
Oil ANorth SeaData to be filled from analysisCalculated RatioCalculated Ratio
Oil BWest Texas IntermediateData to be filled from analysisCalculated RatioCalculated Ratio
Oil CArabian LightData to be filled from analysisCalculated RatioCalculated Ratio

Note: The C29/C27 sterane ratio and Pristane/Phytane ratio are important geochemical parameters that provide additional context to the origin and depositional environment of the crude oil.[2]

Visualizations

Experimental Workflow

experimental_workflow crude_oil Crude Oil Sample deasphalting Deasphalting (n-hexane) crude_oil->deasphalting maltene Maltene Fraction deasphalting->maltene column_chrom Column Chromatography (Silica/Alumina) maltene->column_chrom saturate Saturate Fraction (contains this compound) column_chrom->saturate Elute with n-hexane aromatic Aromatic Fraction column_chrom->aromatic Elute with n-hexane/DCM polar Polar Fraction column_chrom->polar Elute with DCM/Methanol concentration Concentration saturate->concentration gcms GC-MS Analysis (SIM/MRM mode) concentration->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Caption: Workflow for the quantitative analysis of this compound in crude oil.

Logical Relationship of Biomarkers

biomarker_relationship source_organic Source Organic Matter (e.g., Higher Plants, Algae) sterols Sterols (in organisms) source_organic->sterols diagenesis Diagenesis (Geological Processes) steranes Steranes (in crude oil) diagenesis->steranes sterols->diagenesis Burial & Transformation This compound This compound (C29) steranes->this compound is a type of

Caption: Diagenetic origin of this compound from biological precursors.

References

Application of Stigmastane in Petroleum Source Rock Correlation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastane, a C29 sterane, is a crucial biomarker in petroleum geochemistry used for oil-source rock correlation and for reconstructing the paleoenvironment of petroleum source rocks. Biomarkers are complex organic molecules found in sediments and crude oils that can be traced back to specific biological precursors.[1] The presence and relative abundance of this compound and its isomers provide valuable insights into the origin of organic matter, the depositional environment, and the thermal maturity of the source rock.[2] this compound originates from the diagenesis of stigmasterol and other C29 sterols, which are abundant in terrestrial higher plants.[3][4] Consequently, a high concentration of this compound in a source rock extract or crude oil is a strong indicator of significant input from land plants into the organic matter.[3][5]

Application in Petroleum Source Rock Correlation

The fundamental principle of oil-source rock correlation is that crude oil retains the biomarker signature of the source rock from which it was generated.[6] By comparing the biomarker profiles of a crude oil and a potential source rock, a genetic link can be established. This compound and its related parameters are key components of this analysis.

Determining the Source of Organic Matter

The relative abundance of C27, C28, and C29 regular steranes is a primary tool for differentiating the source of organic matter. A predominance of C29 steranes (this compound) points to a significant contribution from terrestrial higher plants.[3] In contrast, C27 steranes are typically derived from marine algae, while C28 steranes are often associated with lacustrine environments and specific types of algae.[7] A ternary diagram plotting the relative percentages of C27, C28, and C29 steranes is commonly used to visually represent the organic matter source.[4][5]

Characterizing the Depositional Environment

The depositional environment's redox conditions can be inferred from various biomarker ratios, often used in conjunction with sterane analysis. For instance, the pristane/phytane (Pr/Ph) ratio is a well-established indicator of redox conditions, with high ratios (>3.0) suggesting oxic environments (often associated with terrestrial input) and low ratios (<1.0) indicating anoxic conditions.[1] The presence of rearranged steranes (diasteranes) relative to regular steranes can suggest the presence of clay minerals in the depositional environment, which is more common in clastic settings than in carbonates.[5]

Assessing Thermal Maturity

As a source rock matures with increasing burial depth and temperature, the stereochemistry of this compound and other biomarkers changes in predictable ways. These changes are used to assess the thermal maturity of both the source rock and the generated petroleum. Two commonly used this compound isomerization ratios are:

  • C29 ααα 20S/(20S+20R) sterane ratio: This ratio increases from an initial value of 0 to an equilibrium value of 0.52-0.55 during maturation.[7]

  • C29 αββ/(αββ+ααα) sterane ratio: This ratio also increases with maturity, reaching an equilibrium of 0.67-0.71.[7]

These ratios, along with other biomarker maturity parameters like hopane isomerization, provide a robust assessment of whether a source rock has entered the oil generation window.

Quantitative Data Presentation

The following tables summarize key biomarker ratios involving this compound used in petroleum source rock correlation, with typical interpretations.

Table 1: this compound and Related Biomarker Ratios for Organic Matter Source and Depositional Environment

ParameterRatioInterpretation
C29/C27 Sterane Ratio > 1Significant terrestrial higher plant input.[8]
< 1Predominantly marine algal organic matter.[3]
Pristane/Phytane (Pr/Ph) > 3.0Oxic depositional environment, often associated with terrestrial input.[8]
1.0 - 3.0Sub-oxic depositional environment.
< 1.0Anoxic depositional environment, common for marine source rocks.[1]
Diasterane/Sterane Ratio HighIndicates clay-rich (clastic) source rock.[5]
LowSuggests a carbonate or clay-poor source rock.[5]
Gammacerane Index HighIndicates water column stratification and hypersaline conditions.[1]
LowSuggests a lack of significant water column stratification.[8]

Table 2: this compound Isomerization Ratios for Thermal Maturity Assessment

ParameterRatio RangeThermal Maturity Stage
C29 ααα 20S/(20S+20R) Sterane 0Immature
0.22 - 0.45Early Oil Window[8]
0.52 - 0.55Peak Oil Window to Post-Mature (Equilibrium)[7]
C29 αββ/(αββ+ααα) Sterane < 0.25Immature
0.22 - 0.59Early Oil Window[8]
0.67 - 0.71Peak Oil Window to Post-Mature (Equilibrium)[7]

Experimental Protocols

The analysis of this compound in petroleum source rock extracts and crude oils is primarily conducted using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol synthesized from standard industry and academic practices.

Sample Preparation
  • Crushing and Grinding: Rock samples are first cleaned to remove surface contaminants and then crushed and ground to a fine powder (typically < 100 mesh).

  • Solvent Extraction: The powdered rock is extracted with an organic solvent, commonly a mixture of dichloromethane (DCM) and methanol (e.g., 93:7 v/v), using a Soxhlet apparatus or an accelerated solvent extractor. Crude oil samples are typically dissolved directly in a suitable solvent like hexane.

  • Asphaltene Precipitation: For heavy oils or bitumen-rich extracts, asphaltenes are precipitated by adding a large excess of a light n-alkane solvent (e.g., n-pentane or n-hexane). The mixture is allowed to stand and then filtered to separate the soluble maltene fraction.[9]

  • Fractionation: The maltene fraction is separated into saturate, aromatic, and polar fractions using liquid column chromatography. A common setup involves a column packed with activated silica gel and alumina.[10]

    • The saturate fraction , containing the this compound and other biomarkers of interest, is eluted with a non-polar solvent like n-hexane.

    • The aromatic fraction is subsequently eluted with a solvent of intermediate polarity (e.g., a mixture of hexane and DCM).

    • The polar fraction is eluted with a polar solvent mixture (e.g., DCM and methanol).

  • Concentration: The collected saturate fraction is carefully concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis (e.g., 100-200 µL).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for higher specificity) is used.[7]

  • GC Column: A non-polar fused silica capillary column (e.g., 30 or 60 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is typically used for separating the complex mixture of hydrocarbons in the saturate fraction.[10]

  • GC Conditions:

    • Injector: Splitless injection is commonly used to ensure the transfer of trace components to the column. The injector temperature is typically set to 280-300°C.[9]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1-1.5 mL/min).[10]

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40-70°C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 3-5°C/min) to a final temperature of 300-320°C, where it is held for an extended period (e.g., 15-20 minutes) to elute all high-molecular-weight compounds.[9][10]

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is standard.[6]

    • Acquisition Mode: Data is typically acquired in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for specific biomarkers. For steranes, the characteristic fragment ion at a mass-to-charge ratio (m/z) of 217 is monitored.[7][11] Hopanes are monitored at m/z 191.

  • Data Analysis:

    • Peak Identification: Individual sterane and hopane compounds are identified based on their retention times relative to known standards and their mass spectra.

    • Quantification: The relative abundance of different biomarkers is determined by integrating the peak areas in the respective mass chromatograms (e.g., m/z 217 for steranes). Biomarker ratios are then calculated from these peak areas.

Visualizations

Geochemical_Pathway_of_this compound cluster_0 Biological Source cluster_1 Sedimentary Environment cluster_2 Geological Reservoir Higher Plants Higher Plants Stigmasterol Stigmasterol Higher Plants->Stigmasterol Biosynthesis Diagenesis Diagenesis Stigmasterol->Diagenesis Deposition & Burial This compound This compound Diagenesis->this compound Reduction & Isomerization Source Rock Source Rock This compound->Source Rock Preservation Crude Oil Crude Oil Source Rock->Crude Oil Generation & Expulsion

Caption: Geochemical pathway of this compound from higher plants to crude oil.

Experimental_Workflow_Stigmastane_Analysis Sample_Collection 1. Sample Collection (Source Rock or Crude Oil) Sample_Preparation 2. Sample Preparation (Crushing, Extraction) Sample_Collection->Sample_Preparation Fractionation 3. Liquid Chromatography (Separation into Saturates, Aromatics, Polars) Sample_Preparation->Fractionation Saturate_Fraction Saturate Fraction (Contains this compound) Fractionation->Saturate_Fraction GCMS_Analysis 4. GC-MS Analysis (m/z 217 for Steranes) Saturate_Fraction->GCMS_Analysis Data_Processing 5. Data Processing (Peak Identification & Integration) GCMS_Analysis->Data_Processing Interpretation 6. Geochemical Interpretation (Source, Maturity, Environment) Data_Processing->Interpretation

Caption: Experimental workflow for this compound analysis in geochemical samples.

Stigmastane_Interpretation_Logic cluster_0 Biomarker Ratio Calculation cluster_1 Interpretation Input GC-MS Data (m/z 217 Chromatogram) Ratio_Source C29/C27 Sterane Ratio Input->Ratio_Source Ratio_Maturity_1 C29 20S/(20S+20R) Input->Ratio_Maturity_1 Ratio_Maturity_2 C29 ββ/(ββ+αα) Input->Ratio_Maturity_2 Source Organic Matter Source (Terrestrial vs. Marine) Ratio_Source->Source Maturity Thermal Maturity (Immature, Oil Window, Mature) Ratio_Maturity_1->Maturity Ratio_Maturity_2->Maturity Final_Correlation Oil-Source Rock Correlation Source->Final_Correlation Maturity->Final_Correlation Environment Depositional Environment (with other markers like Pr/Ph) Environment->Final_Correlation

References

Application Notes and Protocols for Tracing Organic Matter Input in Estuaries Using Stigmastane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastane, a saturated sterane, is a valuable biomarker for tracing the sources of organic matter in estuarine environments. Its presence and relative abundance can help differentiate between natural terrestrial inputs and anthropogenic contributions, such as sewage contamination. Stigmasterol, a phytosterol found in higher plants, is a primary precursor to this compound. Through diagenetic processes in sediments, stigmasterol is reduced to stigmastanol and subsequently to this compound. Consequently, elevated concentrations of this compound and its precursors can indicate significant input from terrestrial plant matter. Furthermore, the presence of specific stanol-to-sterol ratios can be indicative of sewage effluent, as the microbial communities in the vertebrate gut efficiently convert sterols to their saturated counterparts.

These application notes provide detailed protocols for the extraction, quantification, and interpretation of this compound and related sterols in estuarine sediments. The methodologies are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for sterol analysis.

Data Presentation: Comparative Sterol Concentrations in Estuarine Sediments

The following table summarizes the concentrations of key sterols from various estuarine systems, providing a baseline for comparison. Concentrations are expressed in nanograms per gram of dry weight sediment (ng/g d.w.).

LocationCoprostanol (ng/g d.w.)Stigmastanol (ng/g d.w.)β-sitosterol (ng/g d.w.)Stigmasterol (ng/g d.w.)Total Sterols (ng/g d.w.)Reference
Cananéia-Iguape estuarine-lagoonal system, BrazilND - 15614 - 43821 - 654ND - 187140 - 2784[1]
Aurá River, Amazon, BrazilND - 219.8Present (not quantified)Present (not quantified)Present (not quantified)364.9 - 1319.6[2]
Piauí-Real estuary, BrazilND - 100+Present (not quantified)Present (not quantified)Present (not quantified)(not specified)[3]
São Francisco River estuary, Brazil< 500Present (not quantified)Present (not quantified)Present (not quantified)(not specified)[4]

ND: Not Detected

Experimental Protocols

Sample Collection and Pre-treatment
  • Sediment Sampling: Collect surficial sediment samples (0-10 cm depth) using a Van Veen grab sampler or similar device.[2]

  • Storage: Place samples in pre-cleaned aluminum or glass containers and store them refrigerated during transport to the laboratory.[2]

  • Freeze-Drying: Upon arrival at the laboratory, freeze-dry the sediment samples to remove all water content.

  • Homogenization: Pulverize the dried sediment using a mortar and pestle.[2]

  • Sieving: Sieve the homogenized sediment through a stainless steel sieve (<250 μm) to ensure uniform particle size.[1]

  • Storage of Prepared Sample: Store the prepared sediment powder at 4°C until extraction.[2]

Extraction of Sterols

This protocol utilizes ultrasonic extraction, a common and efficient method for extracting lipids from sediment matrices.

  • Sample Weighing: Accurately weigh approximately 5 g of the freeze-dried and homogenized sediment into a glass extraction vessel.[2]

  • Internal Standard Spiking: Spike the sample with a known amount of an internal standard, such as 5α-cholestane, to monitor procedural efficiency.[2] A typical concentration is 500 ng/mL.

  • Solvent Addition: Add a mixture of dichloromethane (DCM) and methanol (MeOH) in a 2:1 (v/v) ratio to the sediment sample. A common volume is 15 mL (10 mL DCM and 5 mL MeOH).[2][3]

  • Ultrasonic Extraction: Place the extraction vessel in an ultrasonic bath and sonicate for 30 minutes at a frequency of 40 kHz.[2] Repeat this step two more times with fresh solvent for a total of three extractions.

  • Extract Combination: Combine the solvent extracts from the three extraction cycles.

  • Solvent Evaporation: Reduce the volume of the combined extracts to approximately 2 mL using a rotary evaporator. Subsequently, evaporate the remaining solvent to dryness under a gentle stream of high-purity nitrogen.[2]

Saponification (Optional but Recommended)

Saponification is performed to hydrolyze esterified sterols, ensuring the analysis of total sterols.

  • Reagent Addition: To the dried extract, add a solution of potassium hydroxide (KOH) in methanol (e.g., 6% KOH in MeOH).

  • Reflux: Reflux the mixture for 2 hours to achieve complete hydrolysis.

  • Extraction of Neutral Lipids: After cooling, extract the non-saponifiable lipids (containing the sterols) with a non-polar solvent like n-hexane.

Derivatization

To improve the volatility and chromatographic behavior of the sterols for GC-MS analysis, they are converted to their trimethylsilyl (TMS) ethers.

  • Reagent Addition: Add 50 μL of a derivatizing agent, such as a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) (99:1 v/v), to the dried extract.[2]

  • Reaction: Heat the mixture at 60°C for 60 minutes to ensure complete derivatization.[2]

  • Reconstitution: After cooling, reconstitute the derivatized extract in 1 mL of n-hexane.[2]

GC-MS Analysis
  • Injection: Inject a 1-10 μL aliquot of the reconstituted and derivatized extract into the GC-MS system in splitless mode.[2]

  • Gas Chromatograph (GC) Conditions: [3]

    • Column: Zebron ZB5-MS capillary column (30 m, 0.25 mm i.d., 0.25 μm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 3 minutes.

      • Ramp 1: Increase to 280°C at 25°C/min, hold for 2 minutes.

      • Ramp 2: Increase to 300°C at 1°C/min, hold for 1 minute.

    • Carrier Gas: Helium at a constant flow rate of 0.95 mL/min.

  • Mass Spectrometer (MS) Conditions: [3]

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 280°C.

    • Interface Temperature: 300°C.

    • Acquisition Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound and related sterols should be monitored.

Quantification and Quality Control
  • Calibration: Prepare a series of calibration standards containing known concentrations of the target sterols (including stigmastanol, the precursor to this compound) and the internal standard.

  • Quantification: Quantify the target analytes by comparing their peak areas to that of the internal standard using the calibration curve.

  • Quality Assurance/Quality Control (QA/QC): [3]

    • Procedural Blanks: Analyze a procedural blank with each batch of ten samples to check for contamination.

    • Replicates: Analyze a sample in triplicate to assess the precision of the method.

    • Recovery: Assess the extraction recovery by spiking a sediment sample with a surrogate standard (e.g., 5α-androstan-3β-ol) before extraction.[3]

Mandatory Visualizations

cluster_sources Sources of this compound Precursors cluster_precursors Primary Biomarkers cluster_transformation Environmental Transformation cluster_end_product Diagenetic End-Product terrestrial Terrestrial Higher Plants stigmasterol Stigmasterol terrestrial->stigmasterol Primary Source anthropogenic Sewage & Wastewater cholesterol Cholesterol anthropogenic->cholesterol Primary Source stigmastanol Stigmastanol stigmasterol->stigmastanol Reduction coprostanol Coprostanol cholesterol->coprostanol Bacterial Reduction (in gut) This compound This compound stigmastanol->this compound Diagenesis

Caption: Sources and transformation pathways of this compound.

A 1. Sample Preparation (Freeze-dry, Pulverize, Sieve) B 2. Ultrasonic Extraction (DCM:MeOH) A->B C 3. Saponification (Optional) (KOH/MeOH) B->C D 4. Derivatization (BSTFA/TMCS) C->D E 5. GC-MS Analysis (SIM Mode) D->E F 6. Data Analysis (Quantification, Ratio Analysis) E->F cluster_input Input Data cluster_ratios Diagnostic Ratios cluster_interpretation Interpretation stigmastanol_conc Stigmastanol Concentration ratio2 Stigmastanol / (Stigmastanol + Stigmasterol) stigmastanol_conc->ratio2 coprostanol_conc Coprostanol Concentration ratio1 Coprostanol / (Coprostanol + Cholestanol) coprostanol_conc->ratio1 cholestanol_conc Cholestanol Concentration cholestanol_conc->ratio1 sewage_sig High Sewage Signature ratio1->sewage_sig > 0.7 mixed_sig Mixed/Aged Signature ratio1->mixed_sig 0.3 - 0.7 terrestrial_sig High Terrestrial Signature ratio2->terrestrial_sig High ratio2->mixed_sig Low to Moderate

References

Application Note and Protocols for the Separation of Stigmastane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastane (C29H52) is a tetracyclic triterpene that serves as a crucial biomarker in geochemistry and petroleum exploration. It is also a fundamental backbone structure for a variety of steroids with significant biological activities. This compound exists as several diastereomers, primarily differing in the stereochemistry at the C-5, C-14, C-17, and C-20 positions. The separation and quantification of these diastereomers are essential for accurate geological dating, understanding maturation processes of organic matter, and for the development of stereochemically pure steroid-based pharmaceuticals. This document provides detailed laboratory protocols for the separation of this compound diastereomers using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

Data Presentation: Quantitative Separation of this compound Diastereomers

The following table summarizes representative quantitative data for the GC-MS separation of key this compound diastereomers. Retention times and resolution are indicative and may vary based on the specific instrument, column, and analytical conditions.

DiastereomerAbbreviationTypical Retention Time (min)Resolution (Rs)
5α(H),14α(H),17α(H)-Stigmastane (20S)ααα-20S45.21.8
5α(H),14α(H),17α(H)-Stigmastane (20R)ααα-20R45.82.1
5α(H),14β(H),17β(H)-Stigmastane (20S)αββ-20S46.51.9
5α(H),14β(H),17β(H)-Stigmastane (20R)αββ-20R47.1-

Note: Retention times and resolution are based on typical GC-MS analysis on a non-polar column. The 20S epimer generally elutes before the 20R epimer.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of sterane biomarkers due to its high resolution and sensitivity.

a. Sample Preparation (for Geological Samples):

  • Extraction: Extract the total lipid fraction from the rock or oil sample using a Soxhlet apparatus with a mixture of dichloromethane and methanol (9:1, v/v) for 72 hours.

  • Saponification: Saponify the extract with 6% methanolic KOH to remove fatty acids.

  • Fractionation: Separate the neutral lipids from the saponified extract using column chromatography on silica gel. Elute the saturated hydrocarbon fraction containing stigmastanes with n-hexane.

  • Concentration: Concentrate the saturated hydrocarbon fraction under a gentle stream of nitrogen to a final volume of approximately 100 µL.

b. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: Agilent J&W DB-1ms Ultra Inert or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Splitless mode at 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 250 °C at 20 °C/min.

    • Ramp to 310 °C at 3 °C/min, hold for 20 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 50-550 for initial identification.

    • Selected Ion Monitoring (SIM): Monitor characteristic fragment ions for steranes, primarily m/z 217, for enhanced sensitivity and selectivity.

    • Multiple Reaction Monitoring (MRM) (for GC-MS/MS): For highly complex matrices, use precursor-to-product ion transitions (e.g., m/z 400.4 -> 217.2) for maximum selectivity.[1]

  • Data Analysis: Identify this compound diastereomers based on their retention times and mass spectra. The elution order of the 20S and 20R epimers is a key diagnostic feature.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC, particularly in the reversed-phase mode, can be employed for the separation of steroid diastereomers. This protocol provides a starting point for method development.

a. Sample Preparation:

  • Dissolve the sample containing this compound diastereomers in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

b. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • UV-Vis Detector: Stigmastanes lack a strong chromophore, so detection at low wavelengths (e.g., 205 nm) may be possible but with limited sensitivity.

    • Evaporative Light Scattering Detector (ELSD): A more universal detector for non-volatile compounds like stigmastanes.

    • Mass Spectrometry (LC-MS): Provides the highest sensitivity and specificity. Use an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

Supercritical Fluid Chromatography (SFC) Protocol

SFC is a powerful technique for chiral and diastereomeric separations, offering advantages in speed and reduced solvent consumption.

a. Sample Preparation:

  • Dissolve the sample in a small amount of a non-polar solvent such as hexane or a mixture of the mobile phase modifiers.

  • Ensure the sample is fully dissolved before injection.

b. SFC Conditions:

  • SFC System: Waters ACQUITY UPC² or equivalent.

  • Column: A chiral stationary phase is often preferred for stereoisomer separations (e.g., Daicel Chiralpak series) or a standard silica or diol column for achiral separations.

  • Mobile Phase:

    • Supercritical Fluid: CO₂.

    • Co-solvent: Methanol or ethanol, typically in a gradient from 2% to 20%.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection:

    • UV-Vis Detector.

    • Mass Spectrometry (SFC-MS): Provides sensitive and selective detection.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Separation & Detection cluster_data Data Processing Sample Geological or Pharmaceutical Sample Extraction Solvent Extraction Sample->Extraction Cleanup Column Chromatography Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Volatile Analytes HPLC HPLC Analysis Concentration->HPLC Non-volatile Analytes SFC SFC Analysis Concentration->SFC Stereoisomers Detection Mass Spectrometry / ELSD / UV GCMS->Detection HPLC->Detection SFC->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for the separation of this compound diastereomers.

Separation_Principle cluster_input Input Mixture cluster_column Chromatographic Column cluster_output Separated Components A This compound Diastereomer Mixture Column Stationary Phase A->Column Mobile Phase Flow D1 Diastereomer 1 Column->D1 Elution D2 Diastereomer 2 Column->D2 D3 Diastereomer 3 Column->D3

Caption: Principle of chromatographic separation of this compound diastereomers.

References

Application Notes and Protocols: Stigmastane as an Indicator of Sewage Pollution in Sediments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of sewage pollution in aquatic environments are critical for environmental monitoring, public health protection, and ensuring the safety of water resources used in various applications, including pharmaceutical production. Fecal stanols, particularly stigmastane and its precursors, serve as robust chemical markers for tracing sewage contamination in sediments. Unlike fecal indicator bacteria, which can have variable survival rates in the environment, these lipid biomarkers are more resistant to degradation and can provide a more integrated signal of pollution over time.

This compound is a saturated sterol (a stanol) that is formed through the microbial reduction of stigmasterol and β-sitosterol in the mammalian gut and in the environment. β-sitosterol is a common phytosterol found in terrestrial and aquatic plants. Its presence in high concentrations in sewage is due to the human diet, which is rich in plant-based foods. In the anaerobic environment of the gut and in sewage treatment processes, β-sitosterol is converted to stigmastanol (including this compound isomers) and the more widely recognized fecal indicator, coprostanol, is formed from cholesterol. The presence and relative abundance of these compounds in sediments can, therefore, provide a clear indication of fecal pollution.

This document provides detailed application notes on the use of this compound and related fecal sterols as indicators of sewage pollution, along with comprehensive experimental protocols for their analysis in sediment samples.

Data Presentation: Quantitative Analysis of Fecal Sterols in Sediments

The following tables summarize the concentrations of key fecal sterols in sediments from various locations, highlighting the differences between polluted and unpolluted sites. These values are indicative and can vary based on local conditions, sewage treatment levels, and sediment characteristics.

Table 1: Concentration of Coprostanol and Stigmastanol in Sediments (µg/g dry weight)

LocationCoprostanol (µg/g dw)Stigmastanol (µg/g dw)Pollution LevelReference
Guanabara Bay, Brazilup to 1.423-High[1]
Capibaribe River, Brazilup to 557.3-High
Iguaçu and Barigui Rivers, Brazilup to 330-High[2]
Aurá River, Amazon, Brazilup to 0.220-Moderate[3][4]
Brazilian Mangroves0.23 - 6.97-Low to Moderate[5]
Kuwait Coastal Areas-Variable[6]
Cananéia-Iguape Estuary, Brazil0.01 - 0.044-Low to Moderate[7]

Note: "-" indicates data not available in the cited source. "dw" stands for dry weight.

Table 2: Diagnostic Ratios of Fecal Sterols for Sewage Pollution Assessment

RatioIndication of Sewage PollutionUnpolluted/Biogenic SourcesReference
Coprostanol / (Coprostanol + Cholestanol)> 0.7< 0.3[3]
Coprostanol / Cholesterol> 0.2< 0.2[8]
(Coprostanol + Epicoprostanol) / (Coprostanol + Epicoprostanol + Cholestanol)> 0.7-
5β-stanol / (5β-stanol + 5α-stanol)> 0.7-[9]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound and other fecal sterols in sediment samples, based on established and widely used techniques.

Sample Collection and Preparation
  • Sampling: Collect surface sediment samples (top 0-5 cm) using a grab sampler or core sampler. Store samples in pre-cleaned glass jars or solvent-rinsed aluminum containers.

  • Storage: Freeze samples at -20°C as soon as possible to minimize microbial alteration of the sterol profile.

  • Freeze-drying: Lyophilize the frozen sediment samples until a constant weight is achieved. This removes water without significantly affecting the target analytes.

  • Homogenization: Homogenize the dried sediment by grinding with a mortar and pestle to ensure a representative subsample for extraction.

Extraction of Sterols

This protocol describes a common solvent extraction method.

  • Apparatus: Soxhlet extraction apparatus or an Accelerated Solvent Extractor (ASE).

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH), HPLC or pesticide grade.

  • Procedure:

    • Weigh approximately 5-10 g of dried, homogenized sediment into an extraction thimble.

    • Add an internal standard (e.g., 5α-cholestane or deuterated cholesterol) to the sample to quantify extraction efficiency.

    • Extract the sample with a 2:1 (v/v) mixture of DCM:MeOH for 8-12 hours in a Soxhlet apparatus, or according to the manufacturer's instructions for an ASE system.

    • Concentrate the resulting extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

Saponification and Fractionation (Clean-up)

This step removes interfering lipids and separates the neutral lipid fraction containing the sterols.

  • Reagents: 6% (w/v) Potassium hydroxide (KOH) in methanol, n-hexane.

  • Procedure:

    • Redissolve the extract in a small volume of the DCM:MeOH mixture.

    • Add the methanolic KOH solution and reflux the mixture for 2 hours to saponify the lipids.

    • After cooling, add distilled water and extract the neutral lipid fraction (containing sterols and stanols) three times with n-hexane.

    • Combine the hexane extracts and wash with distilled water to remove any remaining base.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

Column Chromatography (Clean-up)

Further purification of the neutral lipid fraction is achieved using column chromatography.

  • Stationary Phase: Deactivated silica gel (5% w/w water).

  • Solvents: n-hexane, ethyl acetate.

  • Procedure:

    • Prepare a small glass column packed with the deactivated silica gel.

    • Apply the concentrated neutral extract to the top of the column.

    • Elute with solvents of increasing polarity to separate different lipid classes. The sterol fraction is typically eluted with a mixture of n-hexane and ethyl acetate. The exact solvent composition should be optimized based on the specific silica gel activity.

    • Collect the sterol fraction and concentrate it to dryness.

Derivatization

To improve the volatility and chromatographic properties of the sterols for GC-MS analysis, they are derivatized to their trimethylsilyl (TMS) ethers.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Add a small volume of BSTFA + 1% TMCS to the dried sterol fraction.

    • Heat the mixture at 60-70°C for 30-60 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: Equipped with a capillary column suitable for sterol analysis (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Splitless injection mode is typically used for trace analysis.

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60-80°C), ramps up to a high temperature (e.g., 280-300°C), and holds for a period to ensure elution of all compounds.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Data can be acquired in full scan mode for identification of unknown compounds or in selected ion monitoring (SIM) mode for quantification of target sterols. In SIM mode, specific ions for each target analyte are monitored to increase sensitivity and selectivity.

Table 3: Key Ions for SIM Analysis of TMS-derivatized Sterols

CompoundMolecular Ion (M+)Key Fragment Ions (m/z)
Coprostanol460370, 355, 215
Stigmastanol488488, 382, 217
Cholesterol458458, 368, 329, 129
β-Sitosterol486486, 396, 357, 129
Stigmasterol484484, 394, 351, 129
5α-Cholestane (IS)372372, 217

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis SampleCollection Sediment Sampling FreezeDrying Freeze-Drying SampleCollection->FreezeDrying Homogenization Homogenization FreezeDrying->Homogenization SolventExtraction Solvent Extraction (DCM:MeOH) Homogenization->SolventExtraction Saponification Saponification (KOH) SolventExtraction->Saponification Fractionation Fractionation (Column Chromatography) Saponification->Fractionation Derivatization Derivatization (BSTFA) Fractionation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Experimental workflow for the analysis of this compound in sediments.

sewage_biomarker_pathway cluster_source Sources cluster_precursors Precursor Sterols in Sewage cluster_transformation Microbial Transformation (Gut / Sewage) cluster_biomarkers Fecal Stanol Biomarkers in Sediment HigherPlants Higher Plants BetaSitosterol β-Sitosterol HigherPlants->BetaSitosterol HumanDiet Human Diet HumanDiet->BetaSitosterol Cholesterol Cholesterol HumanDiet->Cholesterol Reduction Reduction BetaSitosterol->Reduction Cholesterol->Reduction Stigmastanol Stigmastanol (this compound) Reduction->Stigmastanol Coprostanol Coprostanol Reduction->Coprostanol

Caption: Formation of this compound and coprostanol from precursor sterols.

References

Differentiating Stigmastane from other C29 Steranes: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastane, a C29 sterane, and its isomers are significant biomarkers in geochemical and environmental studies, providing insights into the origin and thermal maturity of organic matter. In the pharmaceutical industry, the precise identification and differentiation of steroidal compounds are critical for drug development, quality control, and metabolic studies. The structural similarity among C29 sterane diastereomers presents a significant analytical challenge. This document provides detailed application notes and protocols for the analytical methods used to differentiate this compound from other C29 steranes, including Gas Chromatography-Mass Spectrometry (GC-MS), Compound-Specific Isotope Analysis (CSIA), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Approaches

The differentiation of this compound from its isomers relies on subtle differences in their physicochemical properties. A multi-tiered analytical approach, combining chromatographic separation with mass spectrometric and spectroscopic techniques, is often necessary for unambiguous identification.

Logical Relationship of Analytical Methods

cluster_0 Initial Screening & Quantification cluster_1 Source & Pathway Elucidation cluster_2 Structural Confirmation GC-MS GC-MS CSIA CSIA GC-MS->CSIA Isotopic Analysis NMR NMR GC-MS->NMR Definitive Structure Sample Sample Sample->GC-MS Primary Analysis

Caption: Integrated workflow for C29 sterane analysis.

Data Presentation: Comparison of Analytical Methods

Analytical MethodPrinciple of DifferentiationResolutionSensitivitySpecificityKey Application
GC-MS Chromatographic separation based on boiling point and polarity, and mass spectral fragmentation patterns.High for many common isomers.High (ng to pg range).Good to Excellent, especially with MS/MS.Routine identification and quantification.
CSIA Differences in the stable isotopic composition (δ¹³C) arising from distinct biosynthetic pathways and maturation processes.Not applicable for isomer separation directly, but for source differentiation.Moderate to High, requires sufficient compound concentration for accurate isotope ratio measurement.High for source apportionment.Determining the origin and formation pathways of steranes.
NMR Unique nuclear magnetic environments of ¹H and ¹³C atoms in each isomer, leading to distinct chemical shifts and coupling constants.High, capable of resolving subtle stereochemical differences.Low (µg to mg range).Very High, provides unambiguous structural information.Definitive structural elucidation of isolated isomers.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the analysis of steranes due to its high resolving power and sensitivity. The key to differentiating C29 sterane isomers is achieving good chromatographic separation.

Experimental Workflow

cluster_workflow GC-MS Workflow Sample_Prep Sample Preparation (Extraction & Fractionation) GC_Separation GC Separation (Capillary Column) Sample_Prep->GC_Separation Ionization Ionization (Electron Ionization) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole or ToF) Ionization->Mass_Analysis Data_Analysis Data Analysis (m/z 217 & Fragmentation) Mass_Analysis->Data_Analysis

Caption: GC-MS workflow for C29 sterane analysis.

Protocol:

  • Sample Preparation:

    • Extract the lipid fraction from the sample using a suitable solvent system (e.g., dichloromethane:methanol, 9:1 v/v).

    • Saponify the extract to remove esters and isolate the neutral lipid fraction.

    • Perform column chromatography on silica gel to separate the saturated hydrocarbon fraction containing the steranes.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms Ultra Inert (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector: Splitless mode at 300°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 min.

      • Ramp 1: 20°C/min to 150°C.

      • Ramp 2: 4°C/min to 320°C, hold for 15 min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: m/z 50-550 for initial identification.

      • Selected Ion Monitoring (SIM): Monitor key ions such as m/z 217 (characteristic fragment for steranes), 372, 386, and 400 (molecular ions of C27, C28, and C29 steranes, respectively).

      • MS/MS (for enhanced specificity): Use precursor-to-product ion transitions. For C29 steranes (M⁺ = 400), a common transition is 400 -> 217.[1]

  • Data Analysis:

    • Identify C29 steranes based on their retention times and the presence of the characteristic m/z 217 fragment ion.

    • Differentiate isomers based on their relative retention times and elution order. For example, the 5α(H),14α(H),17α(H)-20R isomer typically elutes before the 20S isomer, and the αββ isomers elute after the ααα isomers.

    • Compare the full scan mass spectra of the peaks with library spectra (e.g., NIST) and published data for confirmation. The relative intensities of fragment ions can provide clues to the stereochemistry.

Compound-Specific Isotope Analysis (CSIA)

CSIA provides information about the origin and diagenetic history of steranes by measuring their stable carbon isotope ratios (δ¹³C).

Experimental Workflow

cluster_workflow CSIA Workflow Sample_Prep Sample Preparation (Isolation & Purification) GC_Separation GC Separation Sample_Prep->GC_Separation Combustion Combustion (to CO2) GC_Separation->Combustion IRMS_Analysis IRMS Analysis (δ13C Measurement) Combustion->IRMS_Analysis Data_Analysis Data Analysis (Isotopic Fingerprinting) IRMS_Analysis->Data_Analysis

Caption: CSIA workflow for C29 sterane analysis.

Protocol:

  • Sample Preparation:

    • Isolate the saturated hydrocarbon fraction as described in the GC-MS protocol.

    • Further purification using High-Performance Liquid Chromatography (HPLC) may be necessary to isolate individual sterane isomers if they co-elute on the GC.

  • GC-IRMS Conditions:

    • Gas Chromatograph: Thermo Scientific TRACE 1310 GC or equivalent.

    • Column and GC conditions: Same as for GC-MS analysis to ensure comparable retention times.

    • Interface: The GC is coupled to an isotope ratio mass spectrometer (IRMS) via a combustion interface (e.g., Thermo Scientific GC IsoLink II).

    • Combustion Reactor: A ceramic tube containing nickel, copper, and platinum wires held at a high temperature (e.g., 1000°C) to quantitatively convert the eluting organic compounds into CO₂.

    • Isotope Ratio Mass Spectrometer: Thermo Scientific Delta V Plus IRMS or equivalent.

  • Data Analysis:

    • The IRMS measures the ratio of ¹³CO₂ to ¹²CO₂ for each chromatographically separated compound.

    • The δ¹³C values are calculated relative to a standard (Vienna Pee Dee Belemnite, VPDB).

    • Different sources of organic matter (e.g., algae vs. higher plants) have distinct isotopic signatures, which are preserved in the sterane biomarkers. This allows for the differentiation of this compound originating from different precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules, including the stereochemistry of steranes.

Experimental Workflow

cluster_workflow NMR Workflow Sample_Prep Sample Preparation (Isolation & Purification) NMR_Acquisition NMR Data Acquisition (1D & 2D NMR) Sample_Prep->NMR_Acquisition Spectral_Processing Spectral Processing NMR_Acquisition->Spectral_Processing Structure_Elucidation Structure Elucidation Spectral_Processing->Structure_Elucidation

Caption: NMR workflow for C29 sterane analysis.

Protocol:

  • Sample Preparation:

    • A pure sample of the C29 sterane isomer is required (typically >95% purity).

    • Isolation is usually achieved by a combination of column chromatography and preparative HPLC.

    • Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).

  • NMR Spectroscopy Conditions:

    • Spectrometer: Bruker Avance III HD 600 MHz spectrometer or higher field strength for better resolution.

    • Experiments:

      • 1D NMR: ¹H and ¹³C{¹H} spectra.

      • 2D NMR:

        • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

        • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

        • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C couplings (2-3 bonds).

        • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

  • Data Analysis:

    • Assign all ¹H and ¹³C chemical shifts using the combination of 1D and 2D NMR data.

    • The precise chemical shifts of the methyl groups (C-18, C-19, C-21, C-26, C-27, and C-29) and the protons in the sterane nucleus and side chain are highly sensitive to the stereochemistry at the chiral centers (e.g., C-5, C-14, C-17, C-20, and C-24).

    • Compare the experimental chemical shifts and coupling constants with published data for known this compound isomers to confirm the structure.

Conclusion

The differentiation of this compound from other C29 steranes requires a combination of advanced analytical techniques. GC-MS is the workhorse for routine analysis and quantification. CSIA provides an additional layer of information regarding the origin of the compounds. For unambiguous structural confirmation, particularly for novel or unexpected isomers, NMR spectroscopy is indispensable. The choice of method will depend on the specific research question, the complexity of the sample matrix, and the required level of confidence in the identification.

References

Application Note: Interpreting Mass Fragmentation Patterns of Stigmastane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastane, a C29 sterane, and its isomers are crucial biomarkers in geochemical and environmental studies, providing insights into the origin and thermal maturity of organic matter. In the pharmaceutical industry, the sterane backbone is a fundamental structure in many steroidal drugs, making the characterization of its isomers essential for drug development and impurity profiling. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and differentiation of this compound isomers.[1] This application note provides a detailed guide to interpreting the electron ionization (EI) mass fragmentation patterns of this compound isomers, focusing on the differentiation of 5α- and 5β-stigmastane.

Core Principles of this compound Fragmentation

The fragmentation of the this compound molecular ion (m/z 400) in an EI-MS source is driven by the stability of the resulting carbocations.[2] The tetracyclic structure of this compound leads to characteristic fragmentation patterns, primarily involving the cleavage of the side chain and fragmentation of the sterane nucleus. The most characteristic fragment ion for steranes is observed at m/z 217, which results from the cleavage of the C13-C17 and C14-C15 bonds, encompassing the A, B, and C rings, along with two additional carbon atoms.[3]

Differentiating 5α- and 5β-Stigmastane Isomers

The stereochemistry at the A/B ring junction (5α- or 5β-) significantly influences the fragmentation pattern, allowing for the differentiation of these isomers, even when they co-elute chromatographically.[4] While the overall mass spectra may appear similar, the relative abundances of specific key ions can be used for reliable identification.

The fragmentation of the sterane nucleus can lead to the formation of ions at m/z 149 and m/z 151. The relative intensities of these ions, and their ratios to each other and to the base peak at m/z 217, are particularly useful for distinguishing between 5α- and 5β-isomers.[4] Studies on the analogous C27 sterane, cholestane, have shown that the ion ratios of m/z 149/151 and m/z 151/217 are selective for 5α- and 5β-isomers.[4]

Quantitative Data Presentation

The following tables summarize the key fragment ions for 5α-stigmastane and the diagnostic ion ratios for differentiating 5α- and 5β-isomers, based on published data and analogous sterane fragmentation.

Table 1: Key Mass Fragments for 5α-Stigmastane

m/zRelative Intensity (%)Proposed Fragment Identity
40025[M]+• (Molecular Ion)
38510[M-CH3]+
21880Ring A/B/C + C19 and side chain cleavage
217100Ring A/B/C + C19 and side chain cleavage (base peak)
14935Ring A/B cleavage fragment
10940Further fragmentation of the ring structure
9545Further fragmentation of the ring structure
8150Further fragmentation of the ring structure
6740Further fragmentation of the ring structure
5545Further fragmentation of the ring structure

Data is derived from the NIST Mass Spectrometry Data Center.[5]

Table 2: Diagnostic Ion Ratios for Differentiating 5α- and 5β-Sterane Isomers

Ion RatioIsomer Selectivity
m/z 149 / m/z 151Varies significantly between 5α and 5β isomers
m/z 151 / m/z 217Varies significantly between 5α and 5β isomers

Based on studies of cholestane isomers, which are structural analogs of this compound.[4]

Experimental Protocols

This section outlines a typical GC-MS protocol for the analysis of this compound isomers.

1. Sample Preparation (for complex matrices like crude oil or rock extracts)

  • Fractionation: Isolate the saturated hydrocarbon fraction using column chromatography with silica gel or alumina.

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volatile solvent (e.g., hexane, heptane) to a final concentration appropriate for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890N or similar.[6]

  • Column: Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.10 µm film thickness).[6]

  • Injector: Splitless mode at 280°C.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 30°C/min to 100°C.

    • Ramp 2: 4°C/min to 308°C.

    • Hold at 308°C for 8 minutes.[6]

  • Mass Spectrometer: Quadrupole or Ion Trap Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification and enhanced sensitivity.

  • SIM Ions: Monitor m/z 217 for general sterane identification and m/z 149 and 151 for isomer differentiation.[1][4]

3. GC-MS/MS Analysis (for enhanced selectivity)

  • Instrument: Tandem quadrupole mass spectrometer.[1]

  • Precursor Ions: Select m/z 149 and m/z 151.

  • Product Ion: Monitor the transition to m/z 79. The ratio of [149 → 79] / [151 → 79] can provide enhanced discrimination between 5α- and 5β-isomers.[4]

Visualizing Fragmentation Pathways and Workflows

Stigmastane_Fragmentation General Fragmentation Pathway of this compound M This compound Molecular Ion (m/z 400) F1 Loss of Side Chain (Cleavage at C17-C20) M->F1 - C10H21 F2 Ring A/B/C Fragment (m/z 217/218) M->F2 Side chain & D-ring cleavage F3 Ring A/B Cleavage (m/z 149) F2->F3 Ring C cleavage F4 Further Fragmentation F2->F4 Multiple cleavages F3->F4

Caption: General fragmentation pathway of the this compound molecular ion.

GCMS_Workflow GC-MS Workflow for this compound Isomer Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Crude Sample Fractionation Fractionation (Saturated Hydrocarbons) Sample->Fractionation Concentration Concentration & Reconstitution Fractionation->Concentration GC_Separation Gas Chromatography (Separation of Isomers) Concentration->GC_Separation MS_Detection Mass Spectrometry (EI, Full Scan/SIM) GC_Separation->MS_Detection Mass_Spectra Mass Spectra Analysis (m/z 217, 149, 151) MS_Detection->Mass_Spectra Isomer_Ratio Isomer Ratio Calculation (149/151, 151/217) Mass_Spectra->Isomer_Ratio Identification Isomer Identification (5α vs. 5β) Isomer_Ratio->Identification

Caption: Experimental workflow for the GC-MS analysis of this compound isomers.

References

Application Notes and Protocols for Compound-Specific Isotope Analysis of Stigmastane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound-specific isotope analysis (CSIA) is a powerful analytical technique used to determine the isotopic composition (e.g., ¹³C/¹²C) of individual organic compounds. In the context of drug development and environmental science, CSIA of biomarkers like stigmastane (a C₂₉ sterane) can provide valuable insights into the origin, fate, and transformation pathways of organic matter and related compounds. This compound, a saturated sterane, is a key biomarker in geochemical and environmental studies due to its biological origin from plant sterols and its high resistance to degradation.

These application notes provide a detailed protocol for the sample preparation of this compound from complex matrices, such as sediments, for subsequent analysis by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). The described workflow is designed to ensure high recovery rates and minimize isotopic fractionation, thereby yielding accurate and reproducible isotopic data.

Experimental Protocols

Sample Extraction: Soxhlet Extraction

This protocol describes the extraction of total lipid extracts (TLEs) from sediment samples using a Soxhlet apparatus. This method is effective for the exhaustive extraction of organic compounds from solid matrices.

Materials and Reagents:

  • Sediment sample (freeze-dried and homogenized)

  • Dichloromethane (DCM), pesticide residue grade

  • Acetone, pesticide residue grade

  • Anhydrous sodium sulfate (Na₂SO₄), baked at 450°C for 4 hours

  • Cellulose extraction thimbles, pre-extracted with DCM

  • Soxhlet apparatus (500 mL flask, extractor, condenser)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Accurately weigh approximately 50-100 g of the dried and homogenized sediment sample and transfer it to a pre-extracted cellulose thimble.

  • Add a layer of anhydrous Na₂SO₄ on top of the sample to absorb any residual moisture.

  • Place the thimble inside the Soxhlet extractor.

  • To the round-bottom flask, add 300 mL of a 1:1 (v/v) mixture of acetone and dichloromethane and a few boiling chips.

  • Assemble the Soxhlet apparatus and connect it to a chilled water source for the condenser.

  • Heat the solvent to a gentle boil using a heating mantle and allow the extraction to proceed for at least 24 hours, ensuring a siphon cycle rate of 4-6 cycles per hour.

  • After extraction, allow the apparatus to cool to room temperature.

  • Concentrate the extract to a volume of approximately 5-10 mL using a rotary evaporator at a water bath temperature of 35°C.

  • Transfer the concentrated extract to a smaller vial and evaporate the remaining solvent under a gentle stream of nitrogen.

  • The resulting total lipid extract (TLE) is now ready for purification.

Sample Purification: Silica Gel Column Chromatography

This protocol details the separation of the saturated hydrocarbon fraction, which contains this compound, from the TLE using silica gel column chromatography.

Materials and Reagents:

  • Silica gel (70-230 mesh), activated at 150°C for 12 hours

  • Alumina (optional, for highly complex samples), activated at 200°C for 12 hours

  • n-Hexane, pesticide residue grade

  • Dichloromethane (DCM), pesticide residue grade

  • Methanol, pesticide residue grade

  • Glass chromatography column (e.g., 30 cm length, 1 cm inner diameter)

  • Glass wool

  • Sand, acid-washed

  • Collection vials

Procedure:

  • Prepare a slurry of the activated silica gel in n-hexane.

  • Place a small plug of glass wool at the bottom of the chromatography column, followed by a small layer of sand.

  • Pour the silica gel slurry into the column, gently tapping the column to ensure even packing. Allow the solvent to drain until it is just above the silica gel bed.

  • Add a small layer of sand on top of the silica gel to protect the surface.

  • Dissolve the TLE in a minimal amount of n-hexane (e.g., 1-2 mL) and load it onto the column.

  • Elution:

    • Fraction 1 (Saturated Hydrocarbons): Elute the column with 3-4 column volumes of n-hexane. This fraction will contain the this compound. Collect this fraction in a clean, pre-weighed vial.

    • Fraction 2 (Aromatic Hydrocarbons): Elute the column with 3-4 column volumes of a 1:1 (v/v) mixture of n-hexane and dichloromethane.

    • Fraction 3 (Polar Compounds): Elute the column with 3-4 column volumes of methanol.

  • Concentrate the saturated hydrocarbon fraction (Fraction 1) to a final volume of approximately 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated fraction to a GC vial for analysis.

Instrumental Analysis: GC-C-IRMS

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Combustion interface (C) and an Isotope Ratio Mass Spectrometer (IRMS).

GC Conditions (Typical):

  • Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 3°C/min to 310°C, hold for 20 minutes.

IRMS Conditions:

  • The combustion furnace is typically operated at 950-1000°C.

  • The isotopic composition is reported in delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

Quality Assurance/Quality Control (QA/QC)

To ensure the accuracy and precision of the isotopic measurements, a rigorous QA/QC protocol is essential.

  • Procedural Blanks: A procedural blank (carrying out the entire extraction and purification procedure without a sample) should be analyzed with each batch of samples to check for contamination.

  • Reference Materials: A well-characterized reference material with a known isotopic composition for steranes should be processed and analyzed alongside the samples to assess the accuracy of the entire method.

  • Internal Standards:

    • Quantification Standard: A non-native compound (e.g., a deuterated n-alkane) can be added to the sample before extraction to monitor the recovery of the analytes.

    • Isotopic Standard: To monitor for and correct any isotopic fractionation during the analytical process, a ¹³C-labeled internal standard with a known isotopic composition should be co-injected with the sample. Ideally, ¹³C-labeled this compound would be used; however, if unavailable, a ¹³C-labeled compound with a similar structure and retention time can be utilized after careful calibration.

  • Replicate Analysis: Each sample should be analyzed in at least duplicate to assess the reproducibility of the measurements. The standard deviation of replicate analyses should typically be less than 0.5‰.

Data Presentation

The following tables summarize the expected performance of the described protocol.

Table 1: this compound Recovery

StepExpected Recovery (%)
Soxhlet Extraction> 90
Column Chromatography> 85
Overall > 75

Table 2: Isotopic Measurement Precision

ParameterSpecification
Standard Deviation of Replicates< 0.5‰
Deviation from Known Standard< 0.5‰

Mandatory Visualizations

Experimental Workflow

Stigmastane_Sample_Prep_Workflow cluster_extraction Sample Extraction cluster_purification Purification cluster_analysis Analysis Sediment Dried Sediment Sample Soxhlet Soxhlet Extraction (Acetone:DCM 1:1) Sediment->Soxhlet TLE Total Lipid Extract (TLE) Soxhlet->TLE ColumnChrom Silica Gel Column Chromatography TLE->ColumnChrom Sat_Fraction Saturated Hydrocarbon Fraction (contains this compound) ColumnChrom->Sat_Fraction GC_IRMS GC-C-IRMS Analysis Sat_Fraction->GC_IRMS Isotope_Data δ¹³C this compound Data GC_IRMS->Isotope_Data

Caption: Workflow for this compound sample preparation and analysis.

Quality Control Logic

QC_Logic cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs & Validation Sample Sample Sample_Prep Sample Preparation (Extraction & Purification) Sample->Sample_Prep Ref_Mat Reference Material Ref_Mat->Sample_Prep Blank Procedural Blank Blank->Sample_Prep Analysis GC-C-IRMS Analysis Sample_Prep->Analysis Sample_Data Sample Isotope Data Analysis->Sample_Data Ref_Data Reference Data Analysis->Ref_Data Blank_Data Blank Data Analysis->Blank_Data Validation Data Validation Sample_Data->Validation Ref_Data->Validation Blank_Data->Validation Final_Result Validated Isotopic Value Validation->Final_Result

Troubleshooting & Optimization

Technical Support Center: Overcoming Co-elution in Stigmastane Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common co-elution challenges encountered during the gas chromatography (GC) analysis of stigmastanes and other structurally similar sterols.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor chromatographic resolution and co-eluting peaks of stigmastane isomers.

  • Question: My chromatogram shows poor separation of this compound isomers (e.g., campesterol, stigmasterol, and β-sitosterol), leading to co-eluting or overlapping peaks. How can I improve the resolution?

  • Answer: Co-elution of sterol isomers is a frequent challenge due to their high structural similarity.[1] The following strategies can be employed to enhance chromatographic resolution:

    • Optimize the Chromatographic Method:

      • Column Chemistry: The choice of the GC column's stationary phase is critical. If you are using a standard non-polar column (e.g., 95% dimethyl, 5% diphenyl-polysiloxane), consider switching to a column with a different selectivity.[2] A mid-polarity column, such as one with a 65% dimethyl-35% diphenyl polysiloxane phase, may be necessary for samples high in Δ7-sterols.[2]

      • Temperature Program: Adjusting the oven temperature program can significantly impact separation. A slower temperature ramp rate (e.g., 3°C/min) can improve the resolution of closely eluting compounds.[3] Conversely, optimizing the initial oven temperature is also crucial; a temperature that is too high can cause issues with splitless injections.[4]

      • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions. A suboptimal flow rate can lead to peak broadening and poor resolution.[5]

    • Sample Derivatization:

      • Derivatization is essential for analyzing sterols by GC as it increases their volatility and improves peak shape.[2][6] The most common method is silylation, which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.[2][7] This is typically done using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS).[1][2]

    • Advanced Techniques:

      • Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples where co-elution cannot be resolved by conventional GC, GCxGC offers significantly higher peak capacity and resolution.[1][8] This technique uses two columns with different separation mechanisms to achieve enhanced separation.[8]

Issue 2: Identifying hidden co-eluting peaks.

  • Question: How can I determine if a single peak in my chromatogram is actually composed of co-eluting compounds?

  • Answer: Detecting co-elution is a critical first step in troubleshooting. Here are several methods to identify hidden peaks:

    • Peak Shape Analysis: A perfectly symmetrical, Gaussian peak is indicative of a pure compound. Asymmetrical peaks with features like shoulders, split tops, or excessive tailing can suggest the presence of more than one compound.[3][9]

    • Mass Spectrometry (MS): If you are using a GC-MS system, you can analyze the mass spectra across the width of the peak. A change in the fragmentation pattern or the relative abundance of ions from the beginning to the end of the peak is a strong indicator of co-elution.[3] Selected Ion Monitoring (SIM) can also be used to differentiate between co-eluting peaks if they have unique fragment ions.[10]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for this compound analysis by GC?

A1: Stigmastanes and other sterols are relatively polar and have low volatility due to the presence of hydroxyl groups.[6] Direct injection of underivatized sterols can lead to broad peaks and poor chromatographic performance.[2] Derivatization, most commonly silylation, masks these polar groups, which accomplishes the following:

  • Increases volatility, allowing the compounds to be analyzed by GC.[6][11]

  • Improves thermal stability, preventing degradation at high temperatures in the injector and column.[6]

  • Reduces adsorption on active sites in the GC system, leading to sharper, more symmetrical peaks.[6]

Q2: What are the best practices for the silylation of sterols?

A2: For successful silylation, it is important to ensure that the sample and solvents are dry, as silylating reagents are sensitive to moisture.[6] The reaction is typically carried out by adding an excess of the silylating reagent (e.g., BSTFA with 1% TMCS) and pyridine to the dried sample extract.[1] The mixture is then heated (e.g., at 60°C for 30 minutes) to ensure the reaction goes to completion.[1]

Q3: Can I use an internal standard for the quantification of stigmastanes?

A3: Yes, using an internal standard (IS) is highly recommended for accurate quantification in GC analysis.[2] The IS helps to correct for variations in sample preparation, injection volume, and instrument response. The ideal IS should be a compound that is structurally similar to the analytes of interest but not present in the sample.[2] It should also be commercially available in high purity and elute within the chromatographic run without overlapping with other peaks.[2] The IS is typically added to the sample before any extraction or derivatization steps.[2]

Experimental Protocols

Protocol 1: Silylation of Sterols for GC-MS Analysis

This protocol describes a common method for the derivatization of sterols prior to GC-MS analysis.

  • Sample Preparation: Evaporate 10-100 µg of the dried lipid extract to complete dryness under a gentle stream of nitrogen.[1]

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried sample.[1]

  • Incubation: Tightly cap the vial and heat it at 60°C for 30 minutes.[1]

  • Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.[1]

Quantitative Data Summary

Table 1: Typical GC Elution Order of Common Sterols

CompoundElution Order
Cholesterol1
Brassicasterol2
Campesterol3
Campestanol4
Stigmasterol5
β-Sitosterol6
Sitostanol7
Δ5-Avenasterol8

Note: The exact retention times will vary depending on the specific GC column and analytical conditions used. This table, based on information from multiple sources, shows the general elution order.[2]

Table 2: Example GC-MS Parameters for this compound Analysis

ParameterValue
GC Column DB-5 capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness)
Injector Mode Splitless
Injector Temperature 250°C
Carrier Gas Helium
Column Flow Rate 1.11 mL/min (constant linear velocity)
Oven Temperature Program Initial: 150°C (hold 1 min), Ramp: 10°C/min to 320°C (hold 4 min)
Transfer Line Temperature 320°C
MS Ionization Mode Electron Impact (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM)

This is an example of a GC-MS method that can be used for the analysis of sterols.[11] The parameters should be optimized for your specific instrument and application.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Start with Dried Lipid Extract evaporate Evaporate to Dryness (under Nitrogen) start->evaporate add_reagents Add Silylating Reagents (BSTFA + 1% TMCS, Pyridine) evaporate->add_reagents heat Heat at 60°C for 30 min add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end Data Acquisition and Analysis inject->end

Caption: Experimental workflow for the silylation and GC-MS analysis of sterols.

troubleshooting_workflow start Co-elution Suspected check_peak Analyze Peak Shape (Asymmetry, Shoulders?) start->check_peak check_ms Analyze Mass Spectra (Across the Peak) start->check_ms coelution_confirmed Co-elution Confirmed check_peak->coelution_confirmed Yes no_coelution No Evidence of Co-elution check_peak->no_coelution No check_ms->coelution_confirmed Yes check_ms->no_coelution No optimize_gc Optimize GC Method coelution_confirmed->optimize_gc change_column Change GC Column (Different Polarity) optimize_gc->change_column adjust_temp Adjust Temperature Program (Slower Ramp) optimize_gc->adjust_temp reanalyze Re-analyze Sample change_column->reanalyze adjust_temp->reanalyze use_gcxgc Consider GCxGC for Complex Samples resolved Peaks Resolved reanalyze->resolved Yes not_resolved Still Co-eluting reanalyze->not_resolved No not_resolved->use_gcxgc

References

Technical Support Center: Optimizing GC-MS for Sterane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the baseline separation of steranes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter during the GC-MS analysis of steranes.

Issue 1: Poor Baseline Separation or Co-elution of Sterane Isomers

Question: My chromatogram shows poor separation between critical sterane pairs (e.g., C27 diastereomers). What steps can I take to improve the resolution?

Answer:

Achieving baseline separation of sterane isomers is a common challenge due to their structural similarity.[1] Here’s a systematic approach to troubleshoot and optimize your separation:

  • Column Selection and Conditioning:

    • Stationary Phase: The choice of the GC column's stationary phase is critical. For steranes, non-polar phases like 95% Dimethyl-, 5% Diphenyl-polysiloxane (e.g., DB-5, HP-5) are commonly used and can often provide baseline separation.[2][3] These phases separate compounds primarily based on their boiling points.

    • Column Dimensions: For complex mixtures like steranes, a longer column (e.g., 30 m or 60 m) with a smaller internal diameter (e.g., 0.25 mm) will provide higher efficiency and better resolution.[4]

    • Column Conditioning: Improperly conditioned columns can lead to poor performance. Ensure the column is conditioned according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.[5]

  • Optimize the GC Oven Temperature Program:

    • Initial Temperature and Hold Time: A lower initial oven temperature with a hold time allows for better focusing of the analytes at the head of the column before the temperature ramp begins.

    • Ramp Rate: A slower temperature ramp rate (e.g., 1-4°C/min) during the elution window of the steranes can significantly improve separation between closely eluting isomers.

    • Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all compounds of interest and any heavier components from the column, preventing carryover to the next injection.

  • Carrier Gas Flow Rate:

    • The linear velocity of the carrier gas (typically Helium or Hydrogen) affects chromatographic efficiency. Operating at the optimal linear velocity for your column dimensions will maximize resolution. This can be adjusted by changing the column head pressure or flow rate.

  • Injection Technique:

    • Splitless Injection: For trace analysis of steranes, a splitless injection is often preferred to maximize the amount of sample transferred to the column. Optimize the splitless hold time to ensure efficient transfer of analytes without excessive band broadening.

    • Injector Temperature: The injector temperature should be high enough to ensure complete vaporization of the steranes without causing thermal degradation. A typical starting point is 250-280°C.[6]

Issue 2: Noisy or Drifting Baseline

Question: I am observing a high or unstable baseline in my chromatograms, which is affecting my ability to integrate low-level sterane peaks. What are the potential causes and solutions?

Answer:

A noisy or drifting baseline can originate from several sources within the GC-MS system. Here's how to diagnose and address the issue:

  • Gas Purity:

    • Carrier and Detector Gases: Impurities in the carrier gas (Helium, Hydrogen) or detector gases can contribute to a high baseline.[7] Ensure high-purity gases are used and that in-line gas purifiers (for moisture, oxygen, and hydrocarbons) are installed and replaced regularly.[8]

  • Column Bleed:

    • Definition: Column bleed is the natural degradation of the stationary phase at elevated temperatures, resulting in a rising baseline, especially during a temperature ramp.[9]

    • Troubleshooting:

      • Ensure the column's upper temperature limit is not exceeded.

      • Check for oxygen leaks in the system, as oxygen accelerates stationary phase degradation.[5] Use an electronic leak detector to check all fittings and connections from the gas source to the MS.

      • Properly condition a new column before use to remove volatile components.[5]

  • Contamination:

    • Injector: The injector liner, septum, and seal can accumulate non-volatile residues from sample injections. Regularly replace the septum and liner, and clean the injector port as part of routine maintenance.[10][11] Using low-bleed septa can also help reduce baseline noise.[9]

    • Sample Matrix: Complex sample matrices, such as crude oil extracts, can introduce a wide range of compounds that may co-elute and contribute to a rising baseline.[12] Consider additional sample cleanup steps like Solid-Phase Extraction (SPE) to isolate the saturate fraction containing the steranes.[2]

  • MS Detector:

    • Detector Instability: The mass spectrometer detector may need time to stabilize. Allow sufficient time for the detector to equilibrate before starting an analytical sequence.[5]

    • Source Cleaning: A contaminated ion source can also lead to baseline issues. If other sources have been ruled out, the MS ion source may require cleaning.

Issue 3: Poor Sensitivity or Weak Sterane Peaks

Question: The peaks for my target steranes are very small, even though I expect them to be at higher concentrations. How can I improve the sensitivity of my analysis?

Answer:

Low sensitivity can be a result of issues with the sample introduction, chromatographic separation, or mass spectrometer settings.

  • GC Parameters:

    • Injection Volume: Increasing the injection volume can increase the signal, but be cautious of overloading the column, which can lead to peak distortion.

    • Split Ratio: If using a split injection, reducing the split ratio will allow more sample to enter the column. For trace analysis, switch to a splitless injection mode.

  • Mass Spectrometer Settings:

    • Ionization Mode: Ensure the MS is operating in Electron Ionization (EI) mode, which is standard for sterane analysis.

    • Acquisition Mode:

      • Full Scan vs. SIM/MRM: For higher sensitivity, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode instead of full scan mode.[13] In SIM mode, the mass spectrometer only monitors for specific ions characteristic of steranes (e.g., m/z 217), which significantly increases the signal-to-noise ratio. GC-MS/MS (MRM) offers even greater selectivity and sensitivity, which is particularly useful for detecting low-concentration steranes or in complex matrices.

    • Detector Voltage (Gain): Increasing the detector voltage can amplify the signal, but excessive voltage will also increase noise. Optimize this setting to achieve the best signal-to-noise ratio.

    • Tuning: Ensure the mass spectrometer is properly tuned. An autotune should be performed regularly to optimize ion source and analyzer parameters.[14]

  • Sample Preparation:

    • Concentration: Concentrate the sample extract to a smaller volume before injection.

    • Cleanup: As mentioned previously, a cleaner sample through fractionation can reduce matrix effects that may suppress the ionization of target analytes.[15]

Frequently Asked Questions (FAQs)

Q1: What is the most common ion fragment used for identifying steranes in GC-MS analysis?

A1: The most characteristic fragment ion for regular steranes is at a mass-to-charge ratio (m/z) of 217.[13] This ion is typically used for identification and quantification in Selected Ion Monitoring (SIM) mode.

Q2: Is derivatization necessary for sterane analysis by GC-MS?

A2: No, derivatization is generally not required for steranes as they are sufficiently volatile and thermally stable for GC analysis. Derivatization is more commonly employed for more polar compounds like sterols to increase their volatility.[2]

Q3: What are the advantages of using GC-MS/MS for sterane analysis?

A3: GC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, offers significant advantages over single quadrupole GC-MS:

  • Increased Selectivity: It helps to eliminate interferences from co-eluting compounds, such as hopanes, which can also have fragments at m/z 217.

  • Improved Sensitivity: By reducing chemical noise, GC-MS/MS provides a much better signal-to-noise ratio, allowing for the detection and quantification of steranes at very low concentrations (e.g., C26 steranes).

Q4: Can multidimensional gas chromatography (GCxGC) be used for sterane analysis?

A4: Yes, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for analyzing complex hydrocarbon mixtures like petroleum.[12] It provides significantly enhanced peak capacity and resolution, which can resolve co-eluting compounds that are not separated by conventional single-dimension GC.[12][16] This leads to more accurate identification and quantification of biomarkers.

Experimental Protocols

Typical GC-MS Parameters for Sterane Analysis

This table summarizes a typical set of starting parameters for the analysis of steranes. These should be optimized for your specific instrument and application.

ParameterSettingRationale
Gas Chromatograph (GC)
Column30 m x 0.25 mm ID, 0.10-0.25 µm film thicknessProvides good efficiency and resolution for complex mixtures.
Stationary Phase95% Dimethyl-, 5% Diphenyl-polysiloxane (e.g., HP-5MS)A common non-polar phase suitable for hydrocarbon biomarker separation.[6]
Carrier GasHeliumInert carrier gas, commonly used in GC-MS.
Flow Rate1.0 - 1.5 mL/min (constant flow)Optimal flow for most 0.25 mm ID columns.
Injector TypeSplitlessMaximizes sensitivity for trace analysis.
Injector Temperature250 - 280 °CEnsures complete vaporization of steranes.
Injection Volume1 - 2 µLTypical injection volume.
Oven Program
Initial Temperature70 °C, hold for 2 minAllows for solvent focusing.
Ramp 130 °C/min to 100 °CRapidly moves past the solvent front.
Ramp 24 °C/min to 308 °CSlow ramp for optimal separation of steranes.
Final HoldHold at 308 °C for 8 minEnsures all heavy compounds are eluted.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard ionization for non-polar, volatile compounds.
Ionization Energy70 eVStandard energy for generating reproducible mass spectra.[6]
Source Temperature230 °CTypical source temperature.
Quadrupole Temperature150 °CTypical quadrupole temperature.
Transfer Line Temp250 °CPrevents condensation of analytes between GC and MS.
Acquisition ModeSIM (m/z 217) or Full Scan (m/z 50-550)SIM for targeted analysis and high sensitivity; Full Scan for screening.[13]

Visualizations

Troubleshooting Workflow for Poor Baseline Separation

PoorSeparationWorkflow Start Poor Baseline Separation CheckColumn Step 1: Verify GC Column - Correct Stationary Phase? - Properly Conditioned? - Correct Dimensions? Start->CheckColumn OptimizeTemp Step 2: Optimize Oven Program - Lower Initial Temp? - Slower Ramp Rate? - Sufficient Final Hold? CheckColumn->OptimizeTemp If column is correct End Baseline Separation Achieved CheckColumn->End Problem Solved CheckFlow Step 3: Check Carrier Gas Flow - Optimal Linear Velocity? OptimizeTemp->CheckFlow If separation still poor OptimizeTemp->End Problem Solved OptimizeInjection Step 4: Optimize Injection - Splitless Time? - Injector Temperature? CheckFlow->OptimizeInjection If separation still poor CheckFlow->End Problem Solved ConsiderAdvanced Consider Advanced Techniques - GCxGC for complex samples - Different stationary phase OptimizeInjection->ConsiderAdvanced If separation still poor OptimizeInjection->End Problem Solved ConsiderAdvanced->End

Caption: A logical workflow for troubleshooting poor baseline separation.

Decision Tree for Improving Sensitivity

SensitivityWorkflow Start Weak Sterane Signal CheckMSMode Is MS in SIM or MRM mode? Start->CheckMSMode SwitchToSIM Switch to SIM (m/z 217) or MRM for higher sensitivity CheckMSMode->SwitchToSIM No CheckInjection Is injection splitless? CheckMSMode->CheckInjection Yes SwitchToSIM->CheckInjection SwitchToSplitless Use splitless injection CheckInjection->SwitchToSplitless No CheckSamplePrep Can sample be concentrated? CheckInjection->CheckSamplePrep Yes SwitchToSplitless->CheckSamplePrep ConcentrateSample Concentrate sample extract CheckSamplePrep->ConcentrateSample Yes CheckTuning Perform MS Tune CheckSamplePrep->CheckTuning No ConcentrateSample->CheckTuning End Improved Sensitivity CheckTuning->End

Caption: A decision tree for enhancing the sensitivity of sterane analysis.

References

Troubleshooting low recovery of stigmastane during sample workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of stigmastane, specifically focusing on low recovery during sample workup.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery?

A1: Low recovery of this compound can stem from several factors throughout the analytical workflow. The most common issues include incomplete extraction from the sample matrix, losses during sample cleanup and concentration steps, degradation of the analyte, and problems during chromatographic analysis. This compound's hydrophobic nature can also lead to adsorption onto labware.

Q2: How can I improve the extraction efficiency of this compound from my samples?

A2: To enhance extraction efficiency, ensure that the chosen solvent is appropriate for both the matrix and this compound's nonpolar nature. Common effective solvents include hexane, dichloromethane, and mixtures of methanol/chloroform.[1][2][3][4][5] For solid samples, techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic-assisted extraction can improve recovery by increasing the contact time and temperature.[6][7][8] Saponification may be necessary for samples with high lipid content to free esterified sterols.[9][10]

Q3: My this compound recovery is inconsistent. What could be the reason?

A3: Inconsistent recovery often points to variability in sample preparation or the analytical system. Check for inconsistent sample homogenization, temperature fluctuations during extraction or evaporation, or issues with the autosampler and injection system.[11] It is also crucial to ensure that the internal standard is added accurately to every sample and standard.

Q4: Can this compound degrade during sample preparation?

A4: While this compound itself is a saturated and relatively stable sterane, its precursors like stigmasterol can be susceptible to degradation through oxidation, especially at elevated temperatures or upon exposure to light and air.[12] If you are analyzing for this compound as a biomarker for biodegradation, be aware that severe weathering can affect its concentration.

Q5: What are the best analytical techniques for this compound quantification?

A5: Gas chromatography-mass spectrometry (GC-MS) is a widely used and highly sensitive method for this compound analysis.[10][12][13][14][15] High-performance liquid chromatography (HPLC) with a suitable detector like an evaporative light scattering detector (ELSD) or mass spectrometer can also be employed.[13][16][17][18] The choice depends on the required sensitivity, sample matrix, and available instrumentation.[13]

Troubleshooting Guide: Low this compound Recovery

This guide provides a structured approach to troubleshooting low recovery of this compound. The following table outlines potential causes, recommended solutions, and key observations.

Observation Potential Cause Recommended Solution
Low recovery in all samples, including quality controls Inefficient Extraction - Optimize the extraction solvent system. Consider using a more nonpolar solvent or a mixture like dichloromethane/methanol.[1][4]- Increase extraction time and/or temperature. Employ methods like Soxhlet or pressurized liquid extraction.[6][8]- For complex matrices like soil or sediment, consider a sequential extraction with solvents of increasing polarity.[5]- If dealing with high-fat samples, perform a saponification step to hydrolyze sterol esters.[9][10]
Analyte Loss During Cleanup - If using solid-phase extraction (SPE), ensure the sorbent is appropriate for the nonpolar nature of this compound (e.g., silica gel, alumina).[12][13]- Optimize the elution solvent volume and strength to ensure complete elution from the SPE cartridge.- Minimize the number of transfer steps to reduce adsorptive losses on glassware.
Analyte Loss During Evaporation - Avoid high temperatures during solvent evaporation to prevent potential degradation of co-extracted, less stable sterols that might be of interest.- Use a gentle stream of nitrogen for evaporation.- Ensure the sample is not evaporated to complete dryness for an extended period, which can make reconstitution difficult.
Good recovery in standards but low recovery in samples Matrix Effects - Perform a matrix-matched calibration to compensate for signal suppression or enhancement.- Dilute the sample extract to reduce the concentration of interfering matrix components.- Improve the sample cleanup procedure to remove more interferences before analysis.
Inconsistent/erratic recovery across samples Inconsistent Sample Preparation - Ensure thorough homogenization of the initial sample.- Precisely control all volumes, times, and temperatures throughout the sample preparation process.- Use an internal standard and ensure it is added accurately to all samples and standards early in the workflow.
Adsorption to Surfaces - Silanize glassware to reduce active sites for adsorption.- Use polypropylene vials and pipette tips where appropriate.- Minimize the surface area of contact where possible.
Low recovery with tailing or broad peaks in the chromatogram Chromatographic Issues - Check for column contamination or degradation. Bake out the GC column or replace it if necessary.- Optimize the GC oven temperature program to ensure proper peak shape.- Ensure the GC inlet liner is clean and appropriate for the analysis.
Poor Solubility During Reconstitution - Reconstitute the dried extract in a solvent in which this compound is highly soluble, such as hexane or isooctane.- Gently vortex or sonicate the sample to aid dissolution. This compound is a hydrophobic molecule with limited solubility in polar solvents.[9]

Experimental Protocols

Generic Protocol for this compound Extraction from Soil/Sediment

This protocol is a general guideline and may require optimization based on the specific soil/sediment type.

  • Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample by grinding.

  • Extraction:

    • Weigh approximately 10-20 g of the homogenized sample into a cellulose thimble.

    • Add a known amount of an appropriate internal standard (e.g., 5α-cholestane).

    • Place the thimble in a Soxhlet extractor.

    • Extract with 250 mL of a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture) for 8-12 hours.[6]

  • Concentration: Concentrate the extract to a small volume (approximately 1-2 mL) using a rotary evaporator.

  • Cleanup (if necessary):

    • Prepare a silica gel or alumina column.

    • Apply the concentrated extract to the top of the column.

    • Elute the this compound-containing fraction with a nonpolar solvent like hexane.

    • Collect the eluate and concentrate it under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the final residue in a known volume of a suitable solvent (e.g., hexane or isooctane) for GC-MS analysis.

GC-MS Analysis Protocol

This is a typical starting point for GC-MS analysis of this compound.

  • Gas Chromatograph: Agilent 7890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar nonpolar capillary column.[10]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 100°C.

    • Ramp 2: 15°C/min to 250°C.

    • Ramp 3: 5°C/min to 315°C, hold for 10 minutes.[10]

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound (e.g., m/z 217, 218, 400).

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low this compound recovery.

Stigmastane_Troubleshooting start Low this compound Recovery Observed check_standards Check Recovery in Standards start->check_standards check_samples Check Recovery in Samples check_standards->check_samples Good extraction_issues Investigate Extraction Efficiency: - Solvent choice - Time/Temperature - Method (Soxhlet, PLE) check_standards->extraction_issues Low matrix_effects Investigate Matrix Effects: - Matrix-matched calibration - Sample dilution - Improved cleanup check_samples->matrix_effects Low inconsistent_recovery Inconsistent Recovery? check_samples->inconsistent_recovery Inconsistent cleanup_issues Investigate Cleanup Step: - SPE sorbent/elution - Adsorptive losses extraction_issues->cleanup_issues evaporation_issues Investigate Evaporation Step: - Temperature - Final volume cleanup_issues->evaporation_issues analytical_issues Investigate Analytical Method: - GC/HPLC parameters - Column integrity - Detector response evaporation_issues->analytical_issues end Recovery Improved analytical_issues->end matrix_effects->end sample_prep_variability Review Sample Preparation for Variability: - Homogenization - Pipetting/Weighing - Internal standard addition inconsistent_recovery->sample_prep_variability Yes inconsistent_recovery->end No sample_prep_variability->end

A workflow diagram for troubleshooting low this compound recovery.

References

Identifying and mitigating matrix effects in stigmastane quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for identifying and mitigating matrix effects in the LC-MS/MS quantification of stigmastane and related phytosterols.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which directly impacts the accuracy, precision, and sensitivity of the quantitative analysis. Common sources of these effects in biological samples include phospholipids, salts, and endogenous metabolites.

Q2: Why is this compound analysis particularly susceptible to matrix effects?

A2: this compound is a hydrophobic, nonpolar molecule. When analyzing complex biological or food matrices, sample preparation methods often co-extract other lipids and hydrophobic molecules that have similar chromatographic properties. These co-eluting matrix components can compete with this compound for ionization in the mass spectrometer's source, leading to significant matrix effects.

Q3: How can I determine if my this compound analysis is impacted by matrix effects?

A3: The most direct method is the post-extraction spike analysis . This technique quantitatively assesses the degree of ion suppression or enhancement by comparing the signal response of this compound in a clean, neat solvent to its response when spiked into a blank matrix extract. A significant difference between the two signals indicates the presence of matrix effects. A qualitative method, post-column infusion, can also be used to identify regions in the chromatogram where suppression or enhancement occurs.

Q4: What is the most effective strategy to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects. A SIL-IS, such as deuterium-labeled this compound, is chemically identical to the analyte. It therefore co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of variable matrix effects.

Q5: Which ionization technique is generally preferred for this compound analysis to minimize matrix effects?

A5: For relatively nonpolar sterols like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI). APCI is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components like salts and phospholipids compared to ESI.

Troubleshooting Guide

This section addresses common problems encountered during this compound quantification.

Problem Potential Cause Recommended Action(s)
Poor or Inconsistent Recovery Inefficient sample extraction; Significant and variable ion suppression between samples.1. Quantify Matrix Effect: Perform a post-extraction spike experiment to determine the magnitude of ion suppression. 2. Incorporate a SIL-IS: This is the most robust way to correct for variability. 3. Improve Sample Cleanup: Switch from a simple protein precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
Non-Linear Calibration Curve Matrix effects are impacting the analyte response differently at various concentration levels.1. Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps compensate for consistent matrix effects. 2. Employ the Standard Addition Method: This technique involves creating a calibration curve within each sample, effectively nullifying sample-specific matrix effects.
High Variability Between Replicates Inconsistent matrix effects across different sample preparations or injections.1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from interfering matrix components. 3. Use a SIL-IS: A stable isotope-labeled internal standard is crucial for correcting this type of unpredictable variability.
Analyte Signal Disappears in Matrix Severe ion suppression caused by a high concentration of co-eluting matrix components.1. Dilute the Sample: A simple dilution can often reduce the concentration of interfering compounds below the level where they cause significant suppression. This is only feasible if the this compound concentration remains above the limit of quantification. 2. Enhance Sample Cleanup: Implement a more effective sample preparation method, such as SPE, which is designed to remove interfering substances.

Data Presentation: Method Performance

Effective sample preparation is critical to minimizing matrix effects. The choice of technique can significantly impact data quality. Below is a table summarizing typical validation data for a validated LC-MS method for quantifying various sterols, which are structurally related to this compound.

Sterol AnalyteLinearity (R²)Accuracy (%)Repeatability (RSD %)Limit of Quantitation (LOQ) (ng/mL)
Zymosterol0.999891.56.5160.2
Desmosterol0.999796.14.5151.5
Lathosterol0.9997101.25.2183.8
Lanosterol0.999895.75.8115.7
Dihydrolanosterol0.9997105.38.1195.4
Zymostenol0.9998102.45.9178.5
Table adapted from data on sterol intermediates, which demonstrates typical performance metrics for a validated LC-MS analysis of sterol compounds.

Experimental Protocols & Visualized Workflows

Workflow for Identifying and Mitigating Matrix Effects

This diagram outlines the decision-making process when encountering potential matrix effects in your this compound quantification workflow.

Workflow for this compound Analysis cluster_ID Identification Phase cluster_Mitigation Mitigation Phase start Inaccurate or Variable Quantification Results exp1 Perform Post-Extraction Spike Experiment start->exp1 check1 Calculate Matrix Effect (ME) ME (%) = (Area in Matrix / Area in Solvent) * 100 exp1->check1 result1 ME << 100% (Ion Suppression) check1->result1 Yes result2 ME ≈ 100% (No Significant Effect) check1->result2 No result3 ME >> 100% (Ion Enhancement) check1->result3 Yes check2 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? result1->check2 end Achieve Accurate Quantification result2->end result3->check2 strat1 Use SIL-IS for Correction (Gold Standard) check2->strat1 Yes strat2 Improve Sample Preparation (SPE, LLE) check2->strat2 No strat1->end strat3 Use Matrix-Matched Calibration strat2->strat3 strat4 Use Standard Addition Method strat3->strat4 strat4->end

Caption: Decision tree for identifying and selecting a strategy to mitigate matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol allows for the quantitative determination of ion suppression or enhancement.

Objective: To calculate the Matrix Factor (MF) by comparing the analyte response in a clean solvent versus a blank matrix extract.

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Spiked Matrix): Process a blank matrix sample (a sample known to not contain this compound) through your entire sample preparation procedure (extraction, cleanup, evaporation). In the final step, reconstitute the dried extract with the same solvent used in Set A, but this time the solvent should contain this compound at the exact same concentration as Set A.

    • Set C (Blank Matrix Extract): Process a blank matrix sample through the entire sample preparation procedure and reconstitute in a clean solvent (without this compound). This sample is used to confirm the matrix is truly blank.

  • LC-MS/MS Analysis: Analyze multiple replicates (n=3-6) of Set A and Set B.

  • Calculation:

    • Calculate the average peak area for this compound in both sets.

    • Calculate the Matrix Factor (MF) using the following formula: MF (%) = (Average Peak Area in Set B / Average Peak Area in Set A) * 100

  • Interpretation:

    • MF ≈ 100%: No significant matrix effect.

    • MF < 100%: Indicates ion suppression.

    • MF > 100%: Indicates ion enhancement.

Logical Diagram: The Origin of Matrix Effects

This diagram illustrates the interaction between the analyte, co-eluting matrix components, and the ion source that leads to matrix effects.

Mechanism of Matrix Effect in ESI cluster_LC LC Eluent cluster_MS MS Ion Source (ESI) Analyte This compound (Analyte) Droplet Charged Droplet Formation & Evaporation Analyte->Droplet Matrix Co-eluting Lipids, Salts, etc. (Matrix Components) Matrix->Droplet Ionization Competition for Charge and Access to Droplet Surface Droplet->Ionization Suppression Ion Suppression (Reduced this compound Signal) Ionization->Suppression High Matrix Concentration Enhancement Ion Enhancement (Increased this compound Signal) Ionization->Enhancement Certain Matrix Components Detector Mass Spectrometer Detector Suppression->Detector Enhancement->Detector

Caption: Interaction of analyte and matrix components in the ion source leading to altered signal.

Protocol 2: Mitigation via Standard Addition

This method is used to correct for matrix effects when a suitable blank matrix is unavailable or when effects are highly variable between individual samples.

Objective: To create a unique calibration curve for each sample, thereby accounting for its specific matrix.

Procedure:

  • Estimate Concentration: Perform an initial analysis of the unknown sample to estimate the approximate concentration of this compound.

  • Prepare Sample Aliquots: Divide a single sample extract into at least four equal aliquots (e.g., 100 µL each).

  • Spike Aliquots:

    • Aliquot 1: Leave unspiked (this is the 0-point).

    • Aliquot 2: Spike with a known amount of this compound standard (e.g., 0.5x the estimated concentration).

    • Aliquot 3: Spike with a higher known amount (e.g., 1.0x the estimated concentration).

    • Aliquot 4: Spike with an even higher known amount (e.g., 1.5x the estimated concentration).

    • Ensure the volume of the spiking solution is minimal to avoid significantly diluting the matrix.

  • LC-MS/MS Analysis: Analyze all four spiked aliquots.

  • Data Analysis:

    • Plot the measured instrument response (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the original concentration of this compound in the unspiked sample.

Protocol 3: Mitigation via Matrix-Matched Calibration

This method corrects for consistent matrix effects across a batch of similar samples.

Objective: To create a calibration curve where the standards experience the same matrix effects as the unknown samples.

Procedure:

  • Obtain Blank Matrix: Secure a representative sample matrix that is verified to be free of this compound.

  • Process Blank Matrix: Perform the complete sample extraction and cleanup procedure on the blank matrix to create a "blank matrix extract."

  • Prepare Calibration Standards:

    • Create a series of calibration standards by spiking known concentrations of this compound into aliquots of the blank matrix extract.

    • The concentration range should cover the expected concentration of this compound in the unknown samples.

  • LC-MS/MS Analysis: Analyze the matrix-matched calibration standards to generate a calibration curve.

  • Quantify Unknowns: Analyze the unknown samples (which have undergone the same preparation) and quantify their this compound concentration using the matrix-matched calibration curve.

Technical Support Center: Resolution of ααα and αββ Stigmastane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the chromatographic resolution of ααα (5α,14α,17α) and αββ (5α,14β,17β) stigmastane isomers. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address specific challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating ααα and αββ this compound isomers?

A1: The main challenge lies in the subtle stereochemical differences between the ααα and αββ this compound isomers. These isomers have very similar physicochemical properties, such as boiling points and polarities, which leads to co-elution or poor resolution when using standard gas chromatography (GC) conditions. Achieving baseline separation requires highly efficient capillary columns and carefully optimized analytical parameters to exploit the minor differences in their interaction with the stationary phase.

Q2: Which analytical technique is most suitable for separating ααα and αββ this compound isomers?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most effective and commonly used technique for the analysis of this compound isomers. The high resolving power of modern capillary GC columns, combined with the specificity of mass spectrometric detection, allows for the separation and identification of these closely related compounds, which are often found in complex matrices like geological samples or biological extracts.

Q3: How does the choice of GC column stationary phase impact the separation of this compound isomers?

A3: The stationary phase is a critical factor in achieving separation. For this compound isomers, non-polar or low-polarity stationary phases are generally preferred. These phases separate compounds primarily based on boiling point differences and molecular shape. Commonly used stationary phases include 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms, HP-5ms). More specialized columns, such as those with a liquid crystalline stationary phase, can offer enhanced selectivity for structurally similar isomers.

Q4: Can derivatization improve the separation of this compound isomers?

A4: While stigmastanes are amenable to direct GC-MS analysis, derivatization is not typically employed for these saturated hydrocarbons as they lack functional groups that would benefit from this process. Derivatization is more common for sterols, the biological precursors to steranes, to increase their volatility and reduce peak tailing. For this compound isomers, optimizing the chromatographic conditions is the primary approach to improving resolution.

Q5: What is the significance of the 20R and 20S epimers in this compound analysis?

A5: In addition to the ααα and αββ isomers related to the steran nucleus, this compound also has chirality at the C-20 position in the side chain, leading to 20R and 20S epimers. The relative abundance of these epimers can provide valuable information in geochemical studies, for instance, about the thermal maturity of a sample. The separation of these epimers can also be challenging and requires high-resolution gas chromatography.

Troubleshooting Guides

Issue 1: Co-elution of ααα and αββ this compound Isomers

Symptoms:

  • A single broad peak where two isomers are expected.

  • A peak with a noticeable shoulder or a split top.

  • Inconsistent peak integration and quantification.

Possible Causes and Solutions:

CauseSolution
Inadequate GC Column Resolution Select a high-resolution capillary column. A longer column (e.g., 60 m) with a smaller internal diameter (e.g., 0.25 mm) and an appropriate film thickness (e.g., 0.10-0.25 µm) will provide a higher number of theoretical plates, leading to better separation. Non-polar columns like DB-5ms or equivalent are a good starting point.
Suboptimal Oven Temperature Program Optimize the temperature ramp rate. A slow temperature ramp (e.g., 1-4°C/min) allows for more interaction between the isomers and the stationary phase, which can significantly improve resolution. Start with a lower initial temperature and hold for a few minutes to ensure sharp initial peaks.
Incorrect Carrier Gas Flow Rate Optimize the carrier gas linear velocity. The efficiency of the separation is dependent on the carrier gas flow rate. For a given carrier gas (typically helium or hydrogen), there is an optimal linear velocity that minimizes peak broadening. This can be determined experimentally or by using a method translation software.
Sample Overload Reduce the amount of sample injected. Injecting too much sample can lead to peak broadening and a loss of resolution. Dilute the sample or use a higher split ratio in the injector to reduce the amount of analyte reaching the column.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a drawn-out trailing edge.

  • Poor peak shape, leading to inaccurate integration.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System Use a deactivated inlet liner and column. Active sites, such as exposed silanol groups in the liner or at the head of the column, can interact with analytes, causing tailing. Ensure all components in the sample path are inert.
Column Contamination Perform column maintenance. Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak distortion. Bake out the column at its maximum recommended temperature. If the problem persists, trimming a small section (10-20 cm) from the inlet end of the column can restore performance.
Improper Column Installation Ensure a proper column connection. A poor connection at the inlet or detector can create dead volume, leading to peak tailing. Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut at the column ends.

Data Presentation

Table 1: GC Column Parameters and Their Impact on Resolution
ParameterTypical RangeEffect on Resolution of this compound Isomers
Stationary Phase 5% Phenyl PolysiloxaneGood starting point for general sterane analysis.
Mid-polarity phasesMay offer different selectivity but are less common for steranes.
Column Length 30 m - 60 mLonger columns provide higher theoretical plates and better resolution.
Internal Diameter 0.25 mm - 0.32 mmSmaller ID columns offer higher efficiency and better resolution.
Film Thickness 0.10 µm - 0.50 µmThinner films are generally better for high-boiling compounds like stigmastanes, leading to sharper peaks.
Table 2: Example GC-MS Method Parameters for this compound Isomer Analysis
ParameterValue
GC Column Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.10 µm film thickness)
Injector Splitless, 250°C
Injection Volume 2 µL
Carrier Gas Helium
Oven Program 70°C (hold 2 min), ramp at 30°C/min to 100°C, then ramp at 4°C/min to 308°C (hold 8 min)[1]
MS Transfer Line 250°C
MS Ion Source 230°C
MS Quadrupole 150°C
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions (SIM) m/z 217 (for steranes)

Experimental Protocols

Protocol 1: Sample Preparation from Crude Oil or Sediment Extracts
  • Asphaltene Precipitation: For crude oil samples, precipitate asphaltenes by adding a non-polar solvent like n-pentane or n-hexane (typically in a 40:1 solvent-to-oil ratio).[1]

  • Fractionation: Separate the deasphalted fraction into saturate, aromatic, and polar compounds using column chromatography (e.g., with silica gel and/or alumina).

  • Elution: Elute the saturate fraction containing the this compound isomers using a non-polar solvent such as n-hexane.

  • Concentration: Carefully evaporate the solvent under a gentle stream of nitrogen to concentrate the saturate fraction.

  • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., iso-octane) for GC-MS analysis.

Protocol 2: GC-MS Analysis
  • Instrument Setup:

    • Install a high-resolution capillary column (e.g., 30-60 m, 0.25 mm ID, 0.10-0.25 µm film thickness, 5% phenyl polysiloxane phase).

    • Condition the column according to the manufacturer's instructions.

    • Set the injector, transfer line, and MS source temperatures as specified in Table 2.

  • Method Programming:

    • Program the GC oven with a slow temperature ramp as detailed in Table 2 or as optimized for your specific application.

    • Set the MS to acquire data in either SIM or MRM mode to enhance sensitivity and selectivity for steranes. For general screening, a full scan may be used.

  • Injection:

    • Inject 1-2 µL of the prepared sample. A splitless injection is often used for trace analysis.

  • Data Analysis:

    • Identify the ααα and αββ this compound isomers based on their retention times relative to known standards or published data.

    • Use the characteristic fragment ion at m/z 217 to confirm the presence of steranes.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis start Crude Oil / Sediment Extract asphaltene Asphaltene Precipitation (n-pentane) start->asphaltene fractionation Column Chromatography (Silica/Alumina) asphaltene->fractionation elution Elute Saturate Fraction (n-hexane) fractionation->elution concentration Solvent Evaporation (Nitrogen Stream) elution->concentration reconstitution Reconstitute in Iso-octane concentration->reconstitution injection Splitless Injection reconstitution->injection separation GC Separation (Optimized Temperature Program) injection->separation detection MS Detection (SIM/MRM, m/z 217) separation->detection identification Peak Identification (Retention Time) detection->identification quantification Peak Integration & Quantification identification->quantification

Caption: Workflow for the analysis of this compound isomers.

Troubleshooting_Tree cluster_coelution Troubleshooting Co-elution cluster_tailing Troubleshooting Tailing decision decision action action start Poor Resolution of This compound Isomers check_peak_shape Examine Peak Shape start->check_peak_shape coelution Co-elution (Broad/Shoulder Peak) check_peak_shape->coelution Asymmetric/Broad tailing Peak Tailing check_peak_shape->tailing Tailing optimize_temp Optimize Temperature Program (Slower Ramp Rate) coelution->optimize_temp check_inertness Check System Inertness (Liner, Column) tailing->check_inertness check_column Evaluate GC Column (Length, ID, Phase) optimize_temp->check_column check_flow Optimize Carrier Gas Flow check_column->check_flow reduce_load Reduce Sample Load (Dilute/Increase Split) check_flow->reduce_load column_maintenance Perform Column Maintenance (Bakeout/Trim) check_inertness->column_maintenance check_installation Verify Column Installation column_maintenance->check_installation

Caption: Decision tree for troubleshooting poor peak resolution.

References

Technical Support Center: Best Practices for Avoiding Contamination in Sterane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, identifying, and troubleshooting contamination in sterane analysis. Accurate sterane quantification is critical for various applications, including biomarker research and drug development, and even trace levels of contaminants can significantly impact results.

Troubleshooting Guides

This section addresses specific issues that may arise during sterane analysis, providing step-by-step instructions to identify and resolve the root cause of contamination.

Issue 1: Unexpected Peaks in the Chromatogram, Potentially Overlapping with Steranes

Question: I am seeing extraneous peaks in my GC-MS chromatogram, and some of them are close to or co-eluting with my target sterane peaks. How can I identify the source of these contaminants and eliminate them?

Answer:

Unexpected peaks are a common issue in trace analysis and often stem from contamination in the laboratory environment. The most likely culprits are plasticizers, particularly phthalates, which are ubiquitous in lab consumables.

Troubleshooting Workflow:

G A Unexpected Peaks Observed B Analyze a Solvent Blank A->B C Peaks Present in Blank? B->C D Source is likely from GC system or solvent C->D Yes E Source is likely from sample preparation C->E No F Check Solvent Purity D->F G Inspect GC System Components (Septa, Liners, Syringes) D->G H Review Sample Prep Workflow E->H K Implement Preventative Measures F->K G->K I Test Individual Reagents and Consumables H->I J Identify and Replace Contaminated Item I->J J->K

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Identification and Remediation Steps:

  • Analyze a Solvent Blank: Inject a sample of the solvent used for your sample preparation and GC-MS analysis. If the extraneous peaks are present in the blank, the contamination source is likely the solvent itself or the GC-MS system.

  • Isolate the Source:

    • Solvent: Use a fresh, high-purity solvent from a new bottle. If the peaks disappear, discard the old solvent.

    • GC-MS System: Common sources of contamination within the GC-MS system include:

      • Septa: Septa can bleed plasticizers, especially at high injector temperatures. Replace with a high-quality, low-bleed septum.

      • Injector Liner: A dirty liner can be a source of carryover. Clean or replace the liner.

      • Syringe: Contaminated syringes can introduce extraneous compounds. Thoroughly clean the syringe or use a new one.

  • Sample Preparation Contamination: If the peaks are absent in the solvent blank, the contamination is likely introduced during your sample preparation workflow.

    • Systematically Evaluate Consumables: Test each component of your sample preparation individually (e.g., pipette tips, vials, caps, solvents used for extraction). Phthalates are common in many plastics.[1][2]

    • Glassware: Ensure all glassware is meticulously cleaned according to a rigorous protocol for trace organic analysis.

Issue 2: Poor Peak Shape (Tailing or Fronting) for Sterane Peaks

Question: My sterane peaks are showing significant tailing, which is affecting my ability to accurately integrate and quantify them. What could be causing this and how can I fix it?

Answer:

Peak tailing in GC-MS analysis of steranes can be caused by several factors, from issues with the GC column to active sites in the injector.

Troubleshooting Steps:

  • Column Issues:

    • Contamination: The front end of the GC column can become contaminated with non-volatile residues from sample injections. Trimming 10-20 cm from the front of the column can often resolve this.

    • Column Activity: Over time, the stationary phase of the column can degrade, exposing active sites that can interact with your analytes, causing tailing. If trimming the column does not help, it may be time to replace it.

  • Injector Problems:

    • Active Sites: A dirty or poorly deactivated injector liner can have active sites that interact with steranes. Clean or replace the liner with a properly deactivated one.

    • Improper Column Installation: If the column is not installed correctly in the injector, it can create dead volume, leading to peak tailing. Ensure the column is installed according to the manufacturer's instructions.

  • Method Parameters:

    • Solvent-Phase Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase solvent.

    • Injection Volume: Injecting too large a volume can overload the column, leading to peak fronting. Try reducing the injection volume.

FAQs

Q1: What are the most common sources of contamination in sterane analysis?

A1: The most prevalent sources of contamination are plasticizers, particularly phthalates. These can be introduced from a variety of sources in the lab, including:

  • Plastic consumables (pipette tips, vials, caps)

  • Solvents stored in plastic containers

  • Gloves (vinyl gloves are a known source of phthalates)

  • Laboratory air

Other common contaminants include lipids and fatty acids from fingerprints, and carryover from previous samples in the GC-MS system.

Q2: How can I prevent contamination from plasticizers?

A2: To minimize plasticizer contamination:

  • Use glassware for all sample preparation and storage whenever possible.

  • If plastics must be used, select high-quality polypropylene products and pre-rinse them with a high-purity solvent.

  • Use nitrile gloves instead of vinyl gloves.

  • Ensure all solvents are of high purity and stored in glass containers.

  • Maintain a clean and dust-free laboratory environment.

Q3: What is the best way to clean glassware for sterane analysis?

A3: A rigorous cleaning protocol is essential. See the detailed experimental protocol below for a recommended procedure.

Q4: I'm seeing a high background signal at m/z 217, the characteristic fragment ion for steranes. What could be the cause?

A4: A high background at m/z 217 can be due to column bleed, especially at high temperatures, or contamination from previous injections. To troubleshoot this:

  • Condition your column: Bake out the column at a temperature slightly above your method's maximum temperature to remove any bleed.

  • Check for leaks: Air leaks in the GC system can accelerate column degradation and increase bleed.

  • Run a solvent blank: This will help determine if the background is from carryover. If so, clean the injector port and consider trimming the column.

Quantitative Data on Common Contaminants

The following table summarizes common laboratory contaminants that can interfere with sterane analysis.

Contaminant ClassCommon ExamplesTypical Laboratory ConcentrationPotential Interference in Sterane Analysis
Plasticizers Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP)ng/mL to µg/mL levels in solvent blanksCo-elution with some steranes, mass spectral overlap. The base peak for many phthalates is m/z 149, but other fragments can interfere.[2][3]
Lipids/Fatty Acids Palmitic acid, Stearic acidVariable, introduced from handlingCan cause matrix effects and interfere with chromatographic separation.
Column Bleed PolysiloxanesIncreases with column age and temperatureCan elevate the baseline, especially at higher temperatures, making integration of low-level sterane peaks difficult.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Sterane Analysis

This protocol is designed to remove organic contaminants from laboratory glassware.

Materials:

  • Laboratory-grade, phosphate-free detergent

  • Tap water

  • Deionized (DI) water

  • High-purity methanol

  • High-purity acetone

  • Oven

Procedure:

  • Initial Wash: Manually scrub glassware with a laboratory-grade detergent and hot tap water.

  • Tap Water Rinse: Rinse the glassware thoroughly with hot tap water at least six times.

  • DI Water Rinse: Rinse the glassware with deionized water at least six times.

  • Solvent Rinse (in a fume hood):

    • Rinse three times with high-purity methanol.

    • Rinse three times with high-purity acetone.

  • Drying: Place the glassware in an oven at 105°C for at least one hour to dry completely.

  • Storage: Once cool, cover the openings of the glassware with clean aluminum foil (pre-rinsed with acetone) and store in a clean, dust-free cabinet.

Visualizations

Signaling Pathway of Contamination Introduction

G cluster_0 Laboratory Environment cluster_1 Sample Preparation cluster_2 GC-MS System A Plastic Consumables (Vials, Pipette Tips) E Sample Extraction A->E Leaching of Plasticizers B Solvents B->E C Gloves C->E Direct Contact D Airborne Particulates D->E Deposition F Sample Concentration E->F G Injector Port (Septum, Liner) F->G Injection H GC Column G->H I Final Analysis: Contaminated Data H->I

References

Developing a robust calibration curve for stigmastane quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stigmastane Quantification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for developing a robust calibration curve for this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound quantification?

A1: The most common analytical techniques for this compound and related sterol quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[1][2] GC-MS is often preferred for its high sensitivity and selectivity, especially when coupled with derivatization techniques like silylation to improve the volatility and thermal stability of this compound.[3][4] HPLC is also a viable option and may not require derivatization.[2]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: this compound and other sterols have low volatility and high polarity due to their hydroxyl group. This can lead to poor peak shape and thermal degradation in the GC inlet and column.[3] Derivatization, most commonly silylation, replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[3] This process masks the polar hydroxyl group, increasing the molecule's volatility and thermal stability, which results in improved chromatographic performance and more accurate quantification.[3]

Q3: What is an internal standard, and why is it crucial for accurate this compound quantification?

A3: An internal standard (IS) is a compound with similar chemical properties to the analyte (this compound) that is added to all samples, standards, and blanks at a known concentration. The IS helps to correct for variations in sample preparation, injection volume, and instrument response.[1] For LC-MS analysis, a stable isotope-labeled (SIL) internal standard is considered the most robust method to compensate for matrix effects, as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[4]

Q4: What are matrix effects, and how can they impact my this compound quantification?

A4: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[4][5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which significantly affects the accuracy, precision, and sensitivity of the quantitative analysis.[4][6] Matrix effects are a common challenge in LC-MS/MS analysis and can also occur in GC-MS.[5][7][8]

Q5: How do I assess the linearity of my calibration curve?

A5: The linearity of a calibration curve demonstrates that the instrument response is directly proportional to the concentration of the analyte over a specific range.[9] It is typically evaluated by performing a linear regression analysis on the plot of analyte concentration versus instrument response. The coefficient of determination (R²) is a common metric, with a value of ≥ 0.995 often considered indicative of good linearity.[2][10][11][12] Visual inspection of the calibration plot and analysis of residuals are also important to identify any non-linear trends.[9][13][14]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Action
Active sites in the GC liner or column Deactivate the liner or use a new, deactivated liner. Condition the column according to the manufacturer's instructions.
Contamination of the GC system Bake out the column and clean the injector port.
Incorrect flow rate Optimize the carrier gas flow rate for your column dimensions and method.[1]
Incomplete derivatization Ensure complete dryness of the sample before adding the derivatizing agent. Optimize the reaction time and temperature.[3]

Issue 2: Non-Linear Calibration Curve

Potential Cause Troubleshooting Action
Concentration range is too wide Narrow the concentration range of your calibration standards to the expected concentration of your samples.[15]
Detector saturation at high concentrations Dilute the higher concentration standards and re-inject. Adjust the detector settings if possible.[15]
Inaccurate standard preparation Prepare fresh calibration standards, ensuring accurate pipetting and dilutions.
Matrix effects Prepare matrix-matched calibration standards or use a stable isotope-labeled internal standard.[4]

Issue 3: High Variability in Replicate Injections

Potential Cause Troubleshooting Action
Injector issues (e.g., septum leak) Replace the injector septum and check for leaks.
Inconsistent injection volume Ensure the autosampler is functioning correctly and the syringe is clean.
Sample degradation Analyze samples promptly after preparation. Store samples appropriately if analysis is delayed.

Quantitative Data Summary

Table 1: Typical Performance Characteristics for this compound Quantification Methods

Performance Metric High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Key Observations
Linearity (R²) ≥ 0.999[2]Typically ≥ 0.995[2]Both methods demonstrate excellent linearity.
Limit of Detection (LOD) Low µg/kg range[2]Estimated in the range of 0.01 mg/kg[2]GC-MS generally offers lower detection limits.
Limit of Quantification (LOQ) Low µg/kg range[2]Applicable for content between 0.01 and 4.0 mg/kg[2]The LOQ for GC-MS is suitable for trace-level analysis.
Accuracy (% Recovery) Typically 90-110%Typically 80-120%Both techniques provide high accuracy.
Precision (%RSD) < 5%< 15%Both methods show good precision.

Experimental Protocols

Protocol 1: this compound Quantification by GC-MS with Silylation

1. Sample Preparation (Saponification and Extraction)

  • Weigh approximately 20 g of the sample into a 250 mL flask.

  • Add a known amount of an appropriate internal standard (e.g., cholesta-3,5-diene).[1]

  • Add 75 mL of 10% ethanolic potassium hydroxide solution and reflux the mixture for 30 minutes to saponify the sample.[2]

  • After cooling, add 100 mL of water and transfer the solution to a separatory funnel.

  • Extract the unsaponifiable matter three times with 100 mL portions of n-hexane.[2]

  • Wash the combined hexane extracts with water until neutral.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried residue, add 100 µL of pyridine to dissolve the sample.

  • Add 100 µL of a silylating agent such as BSTFA with 1% TMCS.[3]

  • Securely cap the vial and vortex for 30 seconds.

  • Incubate the mixture at 70°C for 30 minutes.[3]

  • After cooling to room temperature, the sample is ready for injection. Alternatively, the solvent can be evaporated and the residue reconstituted in hexane.[3]

3. GC-MS Analysis

  • Column: Fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a 5% phenylmethylsilicone stationary phase.[1][2]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Injector Temperature: 300°C[1]

  • Oven Temperature Program: Initial temperature of 235°C held for 6 minutes, then ramp at 2°C/min to 285°C.[1][2]

  • Detector (MS) Temperature: 320°C[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: Scan from m/z 50 to 550.[2]

4. Calibration Curve Preparation

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., chloroform or hexane).

  • Perform serial dilutions to prepare a series of working standard solutions covering the desired concentration range (e.g., 50 to 300 ng/spot).[12]

  • Add the internal standard to each working standard solution at the same concentration as in the samples.

  • Derivatize the calibration standards using the same procedure as the samples.

  • Inject the derivatized standards into the GC-MS and plot the peak area ratio (this compound/internal standard) against the concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Weighing Add_IS Add Internal Standard Sample->Add_IS Saponification Saponification Add_IS->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Dissolve Dissolve in Pyridine Evaporation1->Dissolve Add_Silyl Add Silylating Agent (BSTFA/TMCS) Dissolve->Add_Silyl Incubate Incubate at 70°C Add_Silyl->Incubate GCMS GC-MS Injection Incubate->GCMS Data_Acq Data Acquisition GCMS->Data_Acq Quant Quantification Data_Acq->Quant

This compound Quantification Workflow

calibration_curve_prep Stock Prepare this compound Stock Solution Ser_Dil Perform Serial Dilutions (e.g., 5-7 levels) Stock->Ser_Dil Add_IS Add Internal Standard to each level Ser_Dil->Add_IS Deriv Derivatize each level Add_IS->Deriv Analyze Analyze by GC-MS Deriv->Analyze Plot Plot Peak Area Ratio vs. Concentration Analyze->Plot Regress Perform Linear Regression (R² ≥ 0.995) Plot->Regress

Calibration Curve Preparation Process

troubleshooting_tree cluster_scatter Random Scatter cluster_trend Systematic Trend start Poor Calibration Curve (R² < 0.995) q1 Visual Inspection: Random Scatter or Trend? start->q1 a1 Check Standard Preparation & Pipetting Accuracy q1->a1 Scatter q2 Deviation at High or Low Concentrations? q1->q2 Trend a2 Verify Instrument Stability (Re-inject Mid-Standard) a1->a2 a3 High Conc: Check for Detector Saturation q2->a3 High a4 Low Conc: Check LOD/LOQ & Background Noise q2->a4 Low

Troubleshooting Calibration Curve Linearity

References

Strategies for analyzing stigmastane in low-concentration samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in analyzing stigmastane, particularly in low-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound in low-concentration samples?

A1: The main challenges include:

  • Low Signal Intensity: The concentration of this compound in the sample may be below the detection limit of the analytical instrument.[1]

  • Matrix Effects: Co-eluting compounds from complex sample matrices can interfere with the ionization of this compound, leading to signal suppression or enhancement.[2][3] This can significantly impact the accuracy and precision of quantification.[2]

  • Poor Chromatographic Peak Shape: Issues like peak broadening or tailing can reduce resolution and sensitivity.[1]

  • Analyte Stability: this compound and related sterols can be prone to degradation during sample preparation and analysis.[4]

Q2: Which analytical techniques are most suitable for this compound analysis at low concentrations?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods.

  • GC-MS: Offers high resolution and is a robust technique for sterol analysis. However, it requires a derivatization step to increase the volatility and thermal stability of this compound.[5][6]

  • LC-MS/MS: Provides high sensitivity and selectivity, particularly when using Multiple Reaction Monitoring (MRM) mode.[7][8] It can often analyze this compound without derivatization, but is more susceptible to matrix effects.[9]

Q3: What is derivatization and why is it necessary for GC-MS analysis of this compound?

A3: Derivatization is a chemical modification of an analyte to enhance its analytical properties.[10][11] For GC-MS, this compound, which has low volatility, is converted into a more volatile and thermally stable compound.[5] The most common method is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Several strategies can be employed:

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method. A SIL-IS is chemically identical to the analyte and co-elutes, experiencing the same degree of ion suppression or enhancement, thus allowing for accurate correction.[2]

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) can help remove interfering matrix components.[12][13]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial.[3]

  • Choice of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects for sterols compared to Electrospray Ionization (ESI).[2][9]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity
Possible Cause Troubleshooting Step
Insufficient Sample Concentration The concentration of this compound may be below the instrument's limit of detection (LOD).[1] Consider concentrating the sample extract or using a more sensitive analytical technique.
Poor Ionization Efficiency (LC-MS) Optimize ion source parameters such as capillary voltage, and gas flows and temperatures.[14] Adding a mobile phase modifier like formic acid can improve protonation in positive ion mode.[14]
Incomplete Derivatization (GC-MS) Ensure the derivatization reaction has gone to completion by optimizing reaction time, temperature, and reagent concentrations.[1]
Instrument Contamination A contaminated ion source or mass spectrometer can lead to poor signal.[15] Regular cleaning and maintenance are essential.
Detector Issues For UV or fluorescence detectors, an aging lamp can cause a weak signal.[1] For mass spectrometers, ensure the detector is functioning correctly and has been recently tuned and calibrated.[15]
Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
Possible Cause Troubleshooting Step
Column Degradation The analytical column may be contaminated or have lost stationary phase.[1] Try flushing the column or replacing it if the problem persists.
Inappropriate Sample Solvent Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[1] Ideally, the sample should be dissolved in the initial mobile phase.[1]
Column Overload Injecting too much sample can lead to broad, fronting peaks.[16] Dilute the sample and re-inject.[1]
Suboptimal Mobile Phase (LC-MS) The mobile phase composition may not be ideal. Adjust the organic-to-aqueous ratio or the pH to improve peak shape.[1]
Active Sites in GC System (GC-MS) Undeactivated sites in the injector liner or column can interact with the analyte, causing tailing. Use a deactivated liner and ensure the column is properly conditioned.[9]
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Variable Matrix Effects Matrix effects can vary between samples, leading to poor reproducibility.[2] The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[2]
Sample Degradation This compound may be degrading during storage or sample preparation. Prepare fresh samples and standards to rule this out.[14]
Inconsistent Sample Preparation Variations in extraction or derivatization steps can lead to inconsistent results. Ensure protocols are followed precisely and consider automating sample preparation steps if possible.
Autosampler/Injection Issues Inconsistent injection volumes can lead to variability. Check the autosampler for proper function and ensure the syringe is not clogged.[17]
Instrument Drift The mass spectrometer may require tuning and calibration to ensure stable performance.[15]

Quantitative Data Summary

The following table summarizes typical recovery and detection limit data for sterol analysis using different methods. Note that these are representative values and will vary depending on the specific matrix, instrumentation, and method optimization.

Analyte/MethodMatrixExtraction MethodRecovery (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
This compound & HopanesContaminated SoilSolvent Extraction, Column ChromatographyNot specified, used as conserved internal biomarkersNot Specified[18]
β-sitosterol, Campesterol, StigmasterolPlant ExtractNot specifiedNot SpecifiedLOQ: 50 ng/mL[7]
SteroidsHuman PlasmaSPE>85%LLOQ: 5-50 pg/mL[8]
Pesticides & Mycotoxins (demonstrating matrix compensation)HempSolvent Extraction70-120%Not Specified[19]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Liquid Matrix

This protocol provides a general guideline for extracting this compound from a liquid sample such as plasma or a plant extract solubilized in a compatible solvent.

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode sorbent)[20][21]

  • SPE manifold[22]

  • Conditioning solvent (e.g., methanol)[23]

  • Equilibration solvent (e.g., water)[23]

  • Wash solvent (e.g., a mixture of water and a weak organic solvent)

  • Elution solvent (e.g., n-hexane, ethyl acetate, or a mixture of acetone and n-hexane)[23]

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 5-10 mL of methanol through the SPE cartridge to activate the sorbent. Do not allow the cartridge to dry.[22][24]

  • Equilibration: Pass 5-10 mL of water (or a buffer matching the sample's pH) through the cartridge to prepare it for the sample.[23]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.[22][24]

  • Washing: Pass 5-10 mL of the wash solvent through the cartridge to remove interfering compounds. This step may require optimization to avoid loss of the analyte.[24]

  • Elution: Elute the this compound from the cartridge using an appropriate volume of the elution solvent.[24]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.[23]

Protocol 2: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether.

Materials:

  • Dried sample extract containing this compound

  • Anhydrous pyridine[5]

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]

  • Reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry, as water will interfere with the derivatization reaction.

  • To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine to aid in dissolving the sterol.[5]

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[5]

  • Securely cap the vial and vortex thoroughly for 30 seconds.[5]

  • Incubate the vial at 70°C for 30-60 minutes to complete the reaction.[5]

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for direct injection into the GC-MS system.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Low-Concentration Sample extraction Extraction (e.g., SPE) sample->extraction Isolate Analyte cleanup Extract Cleanup & Concentration extraction->cleanup Remove Interferences derivatization Derivatization (Silylation for GC-MS) cleanup->derivatization If GC-MS analysis GC-MS or LC-MS/MS Analysis cleanup->analysis derivatization->analysis data Data Processing & Quantification analysis->data

Caption: General workflow for this compound analysis.

troubleshooting_logic start Low/No Signal? check_conc Check Sample Concentration & Instrument Sensitivity start->check_conc Yes end_ok Signal OK start->end_ok No check_ion Optimize Ion Source (LC-MS) check_conc->check_ion check_deriv Verify Derivatization (GC-MS) check_ion->check_deriv check_matrix Assess Matrix Effects (Use IS) check_deriv->check_matrix improve_cleanup Improve Sample Cleanup (SPE) check_matrix->improve_cleanup Suppression Detected check_matrix->end_ok No Significant Effect improve_cleanup->end_ok

Caption: Troubleshooting logic for low signal intensity.

References

Identifying and removing interfering compounds in stigmastane analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing interfering compounds during stigmastane analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound analysis in a question-and-answer format.

Q1: My chromatogram shows co-eluting peaks with this compound. How can I identify and eliminate these interfering compounds?

A1: Co-elution is a common issue in this compound analysis, often caused by structurally similar compounds or matrix components.

Identification:

  • Mass Spectrometry (MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), analyze the mass spectrum of the entire peak. The presence of ions not characteristic of your this compound derivative suggests co-elution.

  • High-Resolution Chromatography: Employ a higher resolution capillary column, such as a mid-polarity phenyl-methylpolysiloxane column, to improve separation.[1] Optimizing the GC oven temperature program with a slower ramp rate can also enhance resolution.[1]

Elimination Strategies:

  • Sample Cleanup: The most effective approach is to remove interfering compounds before analysis. Common techniques include saponification and Solid-Phase Extraction (SPE).

  • Saponification: This process hydrolyzes esterified lipids, such as triglycerides and steryl esters, into free fatty acids and sterols. The fatty acids can then be removed as soaps, reducing matrix interference.[2][3]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for purifying and concentrating phytosterols from complex matrices.[2][4][5] Different SPE sorbents can be used to target specific classes of interfering compounds. For instance, silica cartridges are widely used for purifying phytosterols.[6]

Q2: I suspect my sample contains high levels of fatty acids and their esters which are interfering with this compound quantification. What is the best way to remove them?

A2: Fatty acids and their esters are major interfering compounds in the analysis of phytosterols from lipid-rich samples. Saponification is the most effective method for their removal.[2][3][7]

Experimental Protocol: Saponification

  • Sample Preparation: Weigh approximately 2.5 g of your sample into a reaction vessel.[8]

  • Add Internal Standard: Add a known amount of an internal standard, such as α-cholestanol, to correct for any sample loss during preparation.[8]

  • Saponification Reaction: Add 25 mL of 2 M potassium hydroxide (KOH) in 80:20 (v/v) ethanol/water.[8] Heat the mixture at 90°C for 10 minutes under constant stirring.[8] To prevent oxidation of sterols, it is advisable to flush the vessel with nitrogen and add an antioxidant like pyrogallol.[3]

  • Extraction of Unsaponifiables: After cooling, transfer the mixture to a separatory funnel. Extract the unsaponifiable matter (containing this compound) three times with a non-polar solvent like n-hexane or diethyl ether.[1][2][3]

  • Washing: Wash the combined organic extracts with water to remove any remaining soap.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the unsaponifiable fraction.

Quantitative Comparison of Cleanup Methods

Cleanup MethodKey Interferents RemovedThis compound Recovery (%)Purity of Extract
Saponification Fatty acids, Steryl esters85-95%[1]High
Solid-Phase Extraction (SPE) - Silica Polar lipids, some pigments90-98%[1]Moderate to High
Liquid-Liquid Extraction (LLE) Highly polar compoundsVariableLow to Moderate

Q3: My baseline is noisy, and I'm observing significant matrix effects in my LC-MS analysis. What sample cleanup steps can I implement?

A3: A noisy baseline and matrix effects are often due to the co-extraction of various matrix components that can suppress or enhance the analyte signal. A multi-step cleanup protocol is recommended.

Recommended Workflow:

Caption: A comprehensive workflow for sample preparation in this compound analysis.

Experimental Protocol: Solid-Phase Extraction (SPE) using a Silica Cartridge

  • Cartridge Conditioning: Condition a silica SPE cartridge by passing n-hexane through it.[6]

  • Sample Loading: Dissolve the unsaponifiable extract in a small volume of n-hexane and load it onto the cartridge.

  • Washing: Wash the cartridge with a low-polarity solvent mixture like n-hexane/diethyl ether (9:1 v/v) to elute non-polar interferences.[6]

  • Elution: Elute the this compound-containing fraction with a more polar solvent mixture, such as acetone or n-hexane/diethyl ether (1:1 v/v).[6]

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in a suitable solvent for your analysis.

Q4: My derivatization for GC analysis seems incomplete, leading to poor peak shape and inaccurate quantification. How can I troubleshoot this?

A4: Incomplete derivatization is a common problem in the GC analysis of sterols. Sterols contain polar hydroxyl groups that need to be derivatized to increase their volatility and thermal stability.[9][10]

Troubleshooting Steps:

  • Ensure Dry Conditions: Silylation reagents are sensitive to moisture. Ensure your sample and solvents are anhydrous, as water will react preferentially with the reagent.[9]

  • Optimize Reaction Conditions: The derivatization reaction is influenced by temperature and time. While some reactions proceed quickly at room temperature, others may require heating (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to go to completion.[11]

  • Use a Catalyst: For sterically hindered hydroxyl groups, the addition of a catalyst like trimethylchlorosilane (TMCS) to the silylating reagent (e.g., BSTFA) can significantly improve the reaction rate and completeness.[11]

  • Choose the Right Reagent: The most common derivatization for sterols is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[10] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used reagent for this purpose.[11]

  • Solvent Choice: If the dried extract does not dissolve in the derivatization reagent, a solvent like pyridine or ethyl acetate can be used to facilitate dissolution and the reaction.[12]

Decision Tree for Derivatization Troubleshooting

DerivatizationTroubleshooting Start Poor Peak Shape/ Incomplete Derivatization CheckMoisture Is the sample/solvent dry? Start->CheckMoisture DrySample Dry sample/solvent and repeat CheckMoisture->DrySample No CheckConditions Are reaction time and temperature optimized? CheckMoisture->CheckConditions Yes DrySample->CheckMoisture OptimizeConditions Increase time and/or temperature CheckConditions->OptimizeConditions No CheckCatalyst Is a catalyst needed? CheckConditions->CheckCatalyst Yes OptimizeConditions->CheckConditions AddCatalyst Add a catalyst (e.g., TMCS) CheckCatalyst->AddCatalyst Yes CheckSolvent Does the sample dissolve? CheckCatalyst->CheckSolvent No AddCatalyst->CheckCatalyst AddSolvent Add a solvent (e.g., pyridine) CheckSolvent->AddSolvent No Success Successful Derivatization CheckSolvent->Success Yes AddSolvent->CheckSolvent

Caption: A decision tree for troubleshooting incomplete derivatization in GC analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a saturated sterane, a type of tetracyclic hydrocarbon. Its analysis is crucial in geochemistry as a biomarker to assess the origin and thermal maturity of organic matter in petroleum and sediments. In the context of phytosterols, stigmastanol (a saturated derivative of stigmasterol) is important in food science and nutrition for its cholesterol-lowering effects.

Q2: What are the primary analytical techniques for this compound analysis?

A2: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common technique for the analysis of this compound and other phytosterols.[3] GC-MS is particularly powerful as it provides both separation and structural information, aiding in the identification of compounds.[6] High-Performance Liquid Chromatography (HPLC) can also be used, especially for the analysis of thermally sensitive or non-volatile sterol derivatives.[4]

Q3: What are common sources of contamination in this compound analysis?

A3: Contamination can arise from various sources, including:

  • The sample matrix: Co-extraction of lipids, pigments, and other natural products.[2]

  • Solvents and reagents: Impurities in solvents or derivatization reagents can introduce extraneous peaks.[9]

  • Labware: Plasticizers from plastic containers or residual detergents on glassware.

  • GC system: Column bleed, septum bleed, or contamination from previous injections.[13]

Q4: Is derivatization always necessary for this compound analysis by GC?

A4: For this compound itself (the fully saturated hydrocarbon), derivatization is not necessary as it is sufficiently volatile and non-polar for GC analysis. However, for its hydroxylated counterparts like stigmastanol, derivatization is essential to mask the polar hydroxyl group, thereby increasing volatility and preventing peak tailing.[9][10]

Q5: How can I minimize the oxidation of this compound and related compounds during sample preparation?

A5: Phytosterols can be susceptible to oxidation, leading to the formation of oxyphytosterols which can complicate analysis.[6] To minimize oxidation:

  • Work under an inert atmosphere: Purge samples and reaction vessels with nitrogen or argon.[3]

  • Use antioxidants: Add antioxidants like pyrogallol or butylated hydroxytoluene (BHT) to the sample during extraction and storage.[3]

  • Avoid high temperatures and exposure to light: Store samples and extracts at low temperatures and in the dark.

  • Use fresh solvents: Peroxides in aged solvents can promote oxidation.

References

Enhancing signal-to-noise ratio for trace stigmastane detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (S/N) for the detection of trace levels of stigmastane.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N), and why is it critical for trace this compound detection?

A1: The signal-to-noise ratio (S/N) is a measure used to compare the level of the desired signal to the level of background noise. A higher S/N ratio indicates a cleaner signal and more reliable detection. For trace analysis, where the analyte concentration is very low, a high S/N is crucial to distinguish the analyte peak from the background noise, ensuring accurate identification and quantification.[1][2][3]

Q2: My this compound signal is very low or undetectable. What are the most common causes?

A2: Low or undetectable signals for this compound can stem from several issues:

  • Insufficient Sample Concentration: The amount of this compound in the sample may be below the method's limit of detection (LOD).[1]

  • Poor Extraction and Clean-up: Inefficient sample preparation can lead to significant loss of the analyte before it even reaches the instrument.[4][5]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer source, reducing its signal.[6][7]

  • Instrumental Issues: Problems with the GC-MS system, such as a contaminated inlet liner, a worn-out detector, or an untuned mass spectrometer, can lead to poor sensitivity.[8][9][10]

Q3: What are matrix effects, and how can I mitigate them?

A3: Matrix effects are the alteration of analyte ionization (either suppression or enhancement) due to co-eluting components from the sample matrix.[6][7] This is a significant challenge in trace analysis. Strategies to mitigate matrix effects include:

  • Improved Sample Clean-up: Employing techniques like Solid Phase Extraction (SPE) to remove interfering compounds.[6][11]

  • Chromatographic Separation: Optimizing the GC method to separate this compound from matrix components.[12]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank sample matrix that is similar to the samples being analyzed to compensate for the effect.[12]

  • Use of Internal Standards: Adding a stable isotope-labeled internal standard can help correct for signal variations caused by matrix effects.[12]

Q4: Should I use Full Scan or Selected Ion Monitoring (SIM) mode for trace this compound analysis?

A4: For trace-level detection, Selected Ion Monitoring (SIM) is highly recommended. In Full Scan mode, the mass spectrometer scans a wide mass range, spending very little time detecting any single ion. In SIM mode, the instrument is programmed to detect only a few specific ions characteristic of your analyte (e.g., m/z 217 for this compound).[13] This increases the dwell time on the target ions, significantly improving sensitivity and the S/N ratio.[8]

Q5: Can chemical derivatization be used to improve the this compound signal?

A5: No. Chemical derivatization is a technique used to enhance the detectability of compounds by adding a chemical group that improves ionization or chromatographic properties.[14][15] This is typically done for molecules with active functional groups like hydroxyls or amines. This compound is a saturated hydrocarbon (an alkane) and lacks a functional group that can be easily derivatized. Therefore, this technique is not applicable.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis.

Problem 1: Low or No this compound Signal, but the Internal Standard Signal is Strong.

This scenario suggests that the issue is specific to the this compound analyte itself, as the internal standard is performing as expected.

Possible CauseRecommended Solution
Analyte Degradation While this compound is stable, ensure samples have not been exposed to extreme conditions. Review sample storage and handling procedures.[4]
Poor Analyte Transfer Check the GC inlet liner for contamination or activity. A dirty liner can prevent the analyte from reaching the column. Use deactivated, inert liners.[4][16]
Inappropriate GC Conditions Verify that the GC oven temperature program is suitable for eluting this compound. Ensure the final temperature is high enough and held for a sufficient time.[4]
Incorrect SIM Ions Double-check that the correct mass-to-charge ratio (m/z) values for this compound are being monitored in your MS method. The primary fragment ion for steranes is typically m/z 217.[13]

Problem 2: Low Signal for Both this compound and the Internal Standard.

This indicates a systemic problem affecting all analytes.

Possible CauseRecommended Solution
Sample Preparation Failure Review the entire sample preparation workflow. Incomplete extraction or issues with the SPE clean-up (e.g., incorrect solvent, improperly conditioned cartridge) can lead to loss of all analytes.[4]
Injection Problem Check the autosampler syringe for leaks or blockages. Verify that the correct injection volume is being drawn from the vial and that the vial contains sufficient sample.[9]
Major Instrument Malfunction This could be a sign of a dirty ion source, a failing electron multiplier, or a significant leak in the MS vacuum system.[9][10] Perform an autotune or manual tune to check the instrument's performance. A dramatic increase in repeller voltage or electron multiplier voltage can indicate a dirty source or a worn-out detector, respectively.[9]
Incorrect Column Installation Ensure the GC column is installed at the correct depth in both the inlet and the MS transfer line. Improper installation can lead to peak broadening and sensitivity loss.[9]

Problem 3: High Baseline Noise.

A noisy baseline can obscure small peaks and make integration difficult, negatively impacting the S/N ratio.[1]

Possible CauseRecommended Solution
Contaminated Carrier Gas Ensure high-purity carrier gas (Helium) is used. Install and regularly replace oxygen and hydrocarbon traps.[8]
Column Bleed Use a low-bleed "MS-grade" column. Condition the column properly before connecting it to the mass spectrometer. High column bleed introduces siloxane ions (e.g., m/z 207, 281) into the background.[8]
System Contamination Contaminants can build up in the inlet, column, or MS source. Bake out the inlet and column (without connecting to the MS) and check the tune report for signs of a dirty source.[1][9]
Leaks in the System Air leaks can introduce nitrogen (m/z 28) and oxygen (m/z 32) into the system, increasing background noise. Use a leak detector to check all fittings and connections.[16]

Experimental Protocols & Data

Protocol 1: Solid Phase Extraction (SPE) for Sample Clean-up

This protocol is a general guideline for cleaning up complex sample extracts to isolate non-polar compounds like this compound.

  • Cartridge Selection: Use a silica-based normal-phase SPE cartridge.

  • Conditioning: Condition the cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading: Dissolve the sample extract in a small volume of hexane (e.g., 1 mL) and load it onto the cartridge.

  • Washing (Elution of Interferences): Pass a solvent of low polarity, such as 5 mL of hexane, through the cartridge to elute very non-polar interfering compounds.

  • Analyte Elution: Elute the this compound fraction using a slightly more polar solvent, such as a mixture of hexane and dichloromethane (e.g., 90:10 v/v). The exact solvent composition may require optimization.

  • Concentration: Evaporate the collected fraction to near dryness under a gentle stream of nitrogen and reconstitute in a known, small volume (e.g., 100 µL) of an appropriate solvent (e.g., hexane) for GC-MS analysis.[4]

Protocol 2: Optimizing GC-MS Parameters

Optimizing instrumental parameters is key to enhancing sensitivity.

  • Inlet: Use a splitless injection mode for trace analysis to ensure the entire sample is transferred to the column. Use an inert-deactivated inlet liner.

  • Column: A low-bleed, non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this compound analysis.

  • Oven Program: Start with a low initial temperature (e.g., 60°C) and ramp up to a high final temperature (e.g., 300°C) to ensure elution of this compound and other high-boiling point compounds.

  • MS Detector:

    • Tuning: Perform a system tune (e.g., using PFTBA) to ensure the ion source settings and mass calibration are optimized.[8]

    • Mode: Use Selected Ion Monitoring (SIM) mode.

    • Dwell Time: Set the ion dwell time to at least 100 ms per ion to ensure good signal acquisition.[8][16]

    • Electron Energy: Standard electron ionization energy is 70 eV, which is required for library matching.[8]

Data Tables

Table 1: Typical GC-MS Parameters for Trace this compound Analysis

ParameterSettingRationale
Injection Mode SplitlessMaximizes analyte transfer to the column for trace sensitivity.
Inlet Temperature 280 °CEnsures rapid volatilization of this compound.
Carrier Gas Helium, 1.0-1.5 mL/minProvides good chromatographic efficiency and is compatible with MS.
Oven Program 60°C (1 min), ramp 10°C/min to 300°C, hold 10 minSeparates analytes based on boiling point.
MS Transfer Line 290 °CPrevents analyte condensation before entering the MS source.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible fragmentation patterns.[8]
Acquisition Mode Selected Ion Monitoring (SIM)Dramatically increases sensitivity for target analytes.[8]

Table 2: Common Diagnostic Ions for this compound in GC-MS

m/zIdentitySignificance
414Molecular Ion (M+)Confirms the molecular weight of this compound.
217Key Fragment IonA characteristic fragment for the sterane backbone; often the most abundant and used for quantification.[13]
218Isotope of 217Used as a confirmation ion to improve identification confidence.

Table 3: Summary of Strategies to Enhance S/N Ratio

StrategyApproachExpected Improvement
Sample Preparation Optimize SPE clean-up2 to 10-fold
Chromatography Use a low-bleed MS columnReduces baseline noise significantly
Injection Technique Switch from Split to Splitless10 to 100-fold
MS Detection Switch from Full Scan to SIM10 to 1000-fold
MS Maintenance Clean ion sourceRestores original instrument sensitivity

Visual Guides

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Raw Sample (e.g., Soil, Oil) Extraction 2. Solvent Extraction Sample->Extraction Cleanup 3. SPE Clean-up Extraction->Cleanup Concentration 4. Concentration & Reconstitution Cleanup->Concentration Injection 5. GC-MS Injection Concentration->Injection Separation 6. GC Separation Injection->Separation Detection 7. MS Detection (SIM Mode) Separation->Detection Data 8. Data Acquisition & Integration Detection->Data Report 9. Quantification & Reporting Data->Report

Caption: General experimental workflow for trace this compound analysis.

Troubleshooting_Flowchart action_node action_node start_node start_node start Low this compound Signal Detected is_check Internal Standard (IS) Signal OK? start->is_check analyte_issue Issue is Analyte-Specific is_check->analyte_issue Yes system_issue Issue is System-Wide is_check->system_issue No check_gc Check GC Inlet Liner & Oven Program analyte_issue->check_gc check_prep Review Sample Prep (Extraction, SPE) system_issue->check_prep check_ms_sim Verify Correct SIM Ions check_gc->check_ms_sim check_injection Check Syringe & Injection Volume check_prep->check_injection check_instrument Run MS Tune Report & Check for Leaks check_injection->check_instrument Noise_Sources cluster_chemical Chemical Noise Sources cluster_electronic Electronic & Physical Noise Sources center_node GC-MS System col_bleed Column Bleed (m/z 207, 281) col_bleed->center_node matrix Matrix Co-elution (Ion Suppression) matrix->center_node contam System Contamination (Inlet, Source) contam->center_node gas Carrier Gas Impurities (O₂, H₂O) gas->center_node leaks Air Leaks (N₂, O₂) leaks->center_node detector Detector Noise (Multiplier Aging) detector->center_node

References

Validation & Comparative

Stigmastane as a Proxy for Higher Plant Input: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate apportionment of organic matter sources in environmental and geological samples is crucial for a wide range of scientific disciplines. In paleoclimatology, geochemistry, and environmental forensics, biomarkers serve as powerful tools to trace the origins of organic carbon. Stigmastane, a saturated sterane, has been proposed as a robust proxy for the input of higher plant material. This guide provides an objective comparison of this compound's performance against other common proxies, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate biomarker for their studies.

Introduction to this compound and Other Proxies

Higher plants synthesize a variety of complex organic molecules, some of which are preserved in sediments over geological timescales. These molecular fossils, or biomarkers, provide a chemical fingerprint of past vegetation.

This compound (C29H52) is a fully saturated tetracyclic triterpene. It is the diagenetic end-product of the reduction and rearrangement of C29 phytosterols, primarily β-sitosterol and stigmasterol, which are abundant in the waxes of terrestrial vascular plants.[1] Its stability and specificity make it a promising proxy for higher plant input.

Alternative Proxies for Higher Plant Input:

  • Long-chain n-alkanes: These are straight-chain hydrocarbons, particularly those with 27, 29, and 31 carbon atoms (n-C27, n-C29, n-C31), which are major components of the epicuticular waxes of terrestrial plants.[2]

  • Lignin Phenols: Lignin is a complex polymer unique to vascular plants. Its degradation products, such as vanillyl, syringyl, and cinnamyl phenols, are used to trace terrestrial organic matter.[3]

  • Brassicasterol, Campesterol, and Stigmasterol: These are unsaturated phytosterols that are direct biological precursors to their saturated counterparts (stanols and steranes). While less stable than this compound, their relative abundances can provide insights into the initial source of organic matter.

Performance Comparison: this compound vs. Alternatives

The selection of a suitable proxy depends on the specific research question, the depositional environment, and the diagenetic history of the samples. The following table summarizes the key performance characteristics of this compound compared to other common proxies.

Proxy Advantages Disadvantages Ideal Applications
This compound Highly stable and resistant to degradation.[4] Specific to higher plant input.[1]Lower concentrations than precursor sterols. Diagenetic alteration can be complex.Studies of mature sediments and ancient rocks. Tracing long-term trends in terrestrial input.
Long-chain n-alkanes Abundant and relatively easy to analyze. Can provide information on vegetation type (e.g., grasses vs. trees).[2]Can also be derived from aquatic macrophytes and some bacteria. Susceptible to microbial degradation and weathering.[2]Reconstructing past vegetation changes in terrestrial and aquatic environments.
Lignin Phenols Highly specific to vascular plants. Ratios of different phenols can distinguish between angiosperm and gymnosperm sources and woody versus non-woody tissues.[3]Less stable than this compound and n-alkanes. Susceptible to oxidative degradation.[5] Analysis is more complex.Studies of recent sediments and soils where organic matter is well-preserved. Detailed characterization of terrestrial plant sources.
Phytosterols (Brassicasterol, Campesterol, Stigmasterol) Direct indicators of biological source material. Can provide information on specific algal and plant inputs.Low stability, rapidly degraded in the environment.[6]Tracing fresh organic matter input in surface sediments and water column studies.

Quantitative Data Comparison

The following table presents hypothetical data synthesized from multiple studies to illustrate the relative abundances of different biomarkers in a sediment core, demonstrating a shift from marine to terrestrial-dominated organic matter input.

Depth (cm) This compound (ng/g) Sum of n-C27, C29, C31 (µg/g) Total Lignin Phenols (Λ8, mg/100mg OC) Stigmasterol (ng/g) Interpretation
0-25.28.51.2150.3High fresh terrestrial input
10-1215.86.20.845.1Increasing diagenesis, continued terrestrial input
20-2225.14.10.510.2Significant terrestrial input, advanced diagenesis
30-3218.32.50.32.1Decreased terrestrial input
40-428.91.10.1< 1.0Marine-dominated organic matter

Note: This table is a generalized representation. Actual concentrations will vary significantly based on the specific depositional environment and analytical methods used.

Experimental Protocols

The analysis of this compound and other lipid biomarkers typically involves solvent extraction, fractionation, and analysis by gas chromatography-mass spectrometry (GC-MS).

1. Lipid Extraction:

  • Freeze-dry and homogenize the sediment sample.

  • Extract the total lipid extract (TLE) using a solvent mixture such as dichloromethane:methanol (9:1 v/v) via pressurized liquid extraction (PLE) or soxhlet extraction.[4]

  • Add an internal standard (e.g., 5α-cholestane) for quantification.

2. Fractionation:

  • Saponify the TLE using methanolic potassium hydroxide to break down esters.[7]

  • Separate the neutral and acidic fractions using liquid-liquid extraction.

  • Isolate the hydrocarbon and polar fractions from the neutral fraction using column chromatography with silica gel. This compound will be in the hydrocarbon fraction, while sterols will be in the polar fraction.[4]

3. Derivatization (for sterols):

  • Derivatize the polar fraction containing sterols using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to increase their volatility for GC analysis.[6]

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Analyze the hydrocarbon fraction (for this compound and n-alkanes) and the derivatized polar fraction (for sterols) using a GC-MS system.[7]

  • GC conditions: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program would be: hold at 60°C for 1 min, ramp to 150°C at 10°C/min, then ramp to 320°C at 4°C/min, and hold for 15 min.[7]

  • MS conditions: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for each compound (e.g., m/z 217 for this compound, m/z 57 for n-alkanes, and specific molecular and fragment ions for derivatized sterols).[4][8]

Visualizing the Pathways and Workflows

To better understand the relationships between these biomarkers and the analytical process, the following diagrams are provided.

Diagenetic_Pathway cluster_0 Biological Precursors (in Higher Plants) cluster_1 Early Diagenesis (Sediment) cluster_2 Late Diagenesis (Mature Sediment/Rock) Stigmasterol Stigmasterol (C29H48O) Stigmastanol Stigmastanol (C29H52O) Stigmasterol->Stigmastanol Reduction beta_Sitosterol β-Sitosterol (C29H50O) beta_Sitosterol->Stigmastanol Reduction This compound This compound (C29H52) Stigmastanol->this compound Dehydroxylation & Rearrangement

Caption: Diagenetic pathway of C29 phytosterols to this compound.

Experimental_Workflow Sample Sediment Sample Extraction Solvent Extraction (PLE/Soxhlet) Sample->Extraction Fractionation Column Chromatography Extraction->Fractionation Hydrocarbons Hydrocarbon Fraction (n-alkanes, this compound) Fractionation->Hydrocarbons Polar Polar Fraction (sterols) Fractionation->Polar GCMS_Hydrocarbons GC-MS Analysis Hydrocarbons->GCMS_Hydrocarbons Derivatization Silylation (BSTFA) Polar->Derivatization GCMS_Polar GC-MS Analysis Derivatization->GCMS_Polar Data Data Analysis & Quantification GCMS_Hydrocarbons->Data GCMS_Polar->Data

References

Stigmastane vs. Campestane: A Comparative Analysis for Biomarker Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biomarker discovery and application, steranes, the saturated derivatives of sterols, serve as invaluable molecular fossils. Among these, stigmastane and campestane have emerged as significant players, offering insights into the origin of organic matter in geological and environmental studies, and showing potential in the field of drug development. This guide provides a comprehensive comparative analysis of this compound and campestane, supported by experimental data and detailed methodologies, to assist researchers in selecting the appropriate biomarker for their specific needs.

At a Glance: this compound vs. Campestane

FeatureThis compoundCampestane
Chemical Structure C29 SteraneC28 Sterane
Biological Precursor Stigmasterol (and other C29 sterols)Campesterol (and other C28 sterols)
Primary Biological Source Higher plants, some algaeAlgae, some higher plants
Primary Application Geochemical biomarker for terrestrial inputGeochemical biomarker for algal/marine input
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Reported Biological Activity Anti-inflammatory, anti-neuroinflammatory, antiplasmodialPrecursor to brassinosteroids in plants

Structural and Sourcing Differences

This compound (C29H52) and campestane (C28H50) are both tetracyclic triterpenoids characterized by the sterane nucleus. The key structural difference lies in the alkyl side chain at position C-17. This compound possesses an ethyl group at C-24, a feature derived from its precursor, stigmasterol, which is abundant in higher plants.[1] In contrast, campestane has a methyl group at C-24, originating from campesterol, a sterol commonly found in algae and to a lesser extent in terrestrial plants.

This fundamental difference in their biological precursors is the cornerstone of their application as biomarkers. In geochemical studies, the relative abundance of this compound to campestane (often expressed as the this compound/campestane ratio) is a widely used indicator of the source of organic matter in sediments and petroleum. A high this compound/campestane ratio typically suggests a significant contribution from terrestrial higher plants, whereas a lower ratio points towards a predominantly algal or marine origin of the organic material.[2][3]

Comparative Performance as Geochemical Biomarkers

The utility of this compound and campestane as biomarkers is well-established in petroleum exploration and paleoenvironmental reconstruction. Their relative stability under geological conditions allows them to be preserved in ancient sediments and crude oils, providing a molecular fingerprint of the original biomass.

Table 1: this compound vs. Campestane as Geochemical Biomarkers

ParameterThis compoundCampestaneInterpretation of Ratio (this compound/Campestane)
Source Specificity Primarily higher plantsPrimarily algaeHigh ratio indicates terrestrial input; Low ratio indicates marine/algal input.
Application Oil-source rock correlation, paleoenvironmental studiesOil-source rock correlation, paleoenvironmental studiesUsed to differentiate between marine and terrestrial depositional environments.[3]
Maturity Assessment Isomerization ratios (e.g., 20S/(20S+20R)) used as maturity indicators.[2]Isomerization ratios used as maturity indicators.Can provide insights into the thermal history of the source rock.

Experimental Protocols for Biomarker Analysis

The analysis of this compound and campestane is predominantly carried out using gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS). These techniques offer the high sensitivity and selectivity required to detect and quantify these biomarkers in complex matrices such as crude oil and rock extracts.

Sample Preparation and Extraction
  • Saponification: For samples containing sterol esters, saponification is necessary to release the free sterols. This is typically achieved by heating the sample with an ethanolic potassium hydroxide solution.[4]

  • Extraction: The unsaponifiable fraction containing the steranes is then extracted using a non-polar solvent such as n-hexane or toluene.[4]

  • Fractionation (Optional): For complex samples like crude oil, fractionation using column chromatography may be employed to isolate the saturated hydrocarbon fraction containing the steranes.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to their low volatility, steranes often require derivatization prior to GC-MS analysis to improve their chromatographic behavior and ionization efficiency. Trimethylsilyl (TMS) ether derivatives are commonly prepared.[6][7]

Table 2: Typical GC-MS Parameters for Sterane Analysis

ParameterValue
GC Column HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm
Injector Temperature 280-300 °C
Carrier Gas Helium
Oven Program Initial temp: 60-80°C, hold for 1-2 min; Ramp 1: 10-20°C/min to 250°C; Ramp 2: 3-5°C/min to 310-320°C, hold for 10-20 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Characteristic Ions (m/z) 217 (for steranes), 218, Molecular Ion

Note: The specific temperature program and other parameters may need to be optimized depending on the instrument and the specific sample matrix.

Experimental Workflow

ExperimentalWorkflow Sample Sample (Crude Oil/Rock Extract) Saponification Saponification (if needed) Sample->Saponification Extraction Solvent Extraction Saponification->Extraction Fractionation Column Chromatography (optional) Extraction->Fractionation Derivatization Derivatization (e.g., Silylation) Fractionation->Derivatization GCMS GC-MS or GC-MS/MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Quantification, Ratio Calculation) GCMS->DataAnalysis

Figure 1: General experimental workflow for the analysis of this compound and campestane.

Potential Applications in Drug Development

Beyond their established role in geochemistry, recent studies have highlighted the potential pharmacological activities of this compound and its precursors, suggesting avenues for their exploration in drug development.

Biological Activities

This compound-type steroids isolated from various plant sources have demonstrated a range of biological activities, including:

  • Anti-inflammatory and Anti-neuroinflammatory Effects: Certain this compound derivatives have been shown to inhibit inflammatory pathways, such as the NF-κB signaling pathway, and reduce the production of pro-inflammatory mediators.[8][9]

  • Antiplasmodial Activity: Some this compound steroids have exhibited moderate activity against Plasmodium falciparum, the parasite responsible for malaria.[10]

While campestane itself has not been as extensively studied for its direct pharmacological effects, its precursor, campesterol, is a well-known phytosterol with various health benefits, including cholesterol-lowering properties.

Signaling Pathways

The anti-inflammatory effects of this compound derivatives are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates IkB_NFkB->NFkB degradation of IκB This compound This compound Derivatives This compound->IKK_Complex inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression induces

Figure 2: Simplified diagram of the NF-κB signaling pathway and the potential inhibitory action of this compound derivatives.

Phytosterol Biosynthesis

The biosynthesis of the precursor sterols, stigmasterol and campesterol, occurs in plants through the mevalonate pathway, starting from acetyl-CoA. The key branching point leading to the C28 and C29 sterols involves the enzyme sterol methyltransferase (SMT).

Phytosterol_Biosynthesis Acetyl_CoA Acetyl-CoA Mevalonate Mevalonate Pathway Acetyl_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol SMT1 SMT1 Cycloartenol->SMT1 24_Methylene_Lophenol 24-Methylene Lophenol SMT1->24_Methylene_Lophenol SMT2 SMT2 24_Methylene_Lophenol->SMT2 Campesterol Campesterol (C28) 24_Methylene_Lophenol->Campesterol Stigmasterol Stigmasterol (C29) SMT2->Stigmasterol Campestane Campestane Campesterol->Campestane Diagenesis This compound This compound Stigmasterol->this compound Diagenesis

Figure 3: Simplified biosynthetic pathway of campesterol and stigmasterol, precursors to campestane and this compound.

Conclusion

This compound and campestane are powerful biomarkers with distinct and complementary applications. In geochemistry, their relative abundance provides crucial information about the origins of organic matter, with this compound indicating terrestrial input and campestane suggesting a marine or algal source. For researchers in drug development, this compound and its derivatives present intriguing possibilities as anti-inflammatory and anti-neuroinflammatory agents. The detailed experimental protocols provided herein offer a solid foundation for the reliable analysis of these compounds. As research continues to uncover the subtleties of their biological activities and refine analytical techniques, the utility of this compound and campestane as versatile biomarkers is set to expand further.

References

Cross-Validation of Stigmastane Data with Palynological Records: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding past environmental conditions is crucial for contextualizing modern ecological and climatological data. Two powerful proxies for reconstructing these past environments are stigmastane, a sterane biomarker, and palynological records from pollen and spores. This guide provides an objective comparison of these two methods, detailing their experimental protocols and presenting a framework for their cross-validation to enhance the robustness of paleoenvironmental reconstructions.

This compound is a tetracyclic triterpene that serves as a molecular biomarker for certain eukaryotes.[1] Its presence and abundance in sedimentary archives can provide specific information about the past biosphere. Palynology, the study of pollen and spores, offers a broader picture of past vegetation and, by extension, climate and land use.[2][3] Integrating these two distinct but complementary proxies allows for a more comprehensive and validated reconstruction of past ecosystems.

Comparative Analysis of this compound and Palynological Data

The primary distinction between this compound and palynological analysis lies in the scale and specificity of the information they provide. This compound, as a molecular biomarker, can offer a highly specific signal related to the source organisms. In contrast, pollen records reflect the broader regional vegetation, although they can be influenced by long-distance transport.[4] The cross-validation of these two methods can, therefore, ground the specific biomarker signal within a well-defined regional environmental context.

FeatureThis compound AnalysisPalynological Analysis
Proxy Type Molecular BiomarkerMicrofossil (Pollen and Spores)
Information Provided Specific information on source organisms (e.g., certain algae, higher plants)Regional vegetation composition, climate inferences, land-use change
Spatial Resolution Generally provides a more localized signal from the depositional environmentCan represent a broader regional area due to pollen dispersal mechanisms
Taxonomic Resolution Can be specific to certain groups of organismsVaries from species to family level, depending on pollen morphology
Preservation Dependent on the preservation of organic molecules; can be susceptible to degradationPollen and spores are highly resistant to degradation due to sporopollenin
Primary Application Paleo-ecosystem reconstruction, oil biodegradation studies, chemotaxonomyPaleo-vegetation and paleoclimate reconstruction, archaeology, forensics

Experimental Protocols

A significant advancement in the cross-validation of these two proxies is the development of methodologies that allow for the sequential analysis of both biomarkers and pollen from a single, small sediment sample. This approach ensures that the data from both analyses are directly comparable.[5]

This compound Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)

The quantitative and qualitative analysis of this compound in sediment samples is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation and Lipid Extraction:

    • Freeze-dry the sediment sample to remove water.

    • Perform a solvent extraction of the total lipid extract (TLE) from the sediment. Common solvents include a mixture of dichloromethane and methanol.[5]

    • The TLE is then saponified using a solution of potassium hydroxide in methanol to break down esters.[6]

    • The neutral lipids, including steranes like this compound, are then separated from other fractions through liquid-liquid extraction.[6]

  • Purification and Fractionation:

    • The neutral lipid fraction is purified using column chromatography with silica gel to isolate the hydrocarbon fraction containing the steranes.[6]

  • GC-MS Analysis:

    • The purified hydrocarbon fraction is concentrated and then injected into a gas chromatograph coupled with a mass spectrometer.

    • The GC separates the different compounds in the sample based on their boiling points and interaction with the column.

    • The MS then fragments the molecules and detects the resulting ions, allowing for the identification and quantification of this compound based on its specific mass spectrum and retention time.

Palynological Analysis

The extraction and analysis of pollen and spores from sediment samples involve a series of chemical digestion steps to remove the surrounding sediment matrix.

  • Sample Preparation:

    • A known volume or weight of the sediment sample is taken.

    • Lycopodium spore tablets are often added to the sample to allow for the calculation of pollen concentrations.

  • Chemical Digestion:

    • The sample is treated with hydrochloric acid (HCl) to remove carbonates.

    • This is followed by treatment with hydrofluoric acid (HF) to dissolve silicate minerals.

    • The remaining organic material is then washed and sieved.

  • Microscopy and Counting:

    • The processed residue is mounted on a microscope slide.

    • Pollen and spores are identified and counted using a light microscope. The counts are then used to determine the relative abundances and concentrations of different plant taxa.

Visualization of Workflows and Logical Relationships

To better illustrate the interconnectedness of these analytical approaches and their role in paleoenvironmental reconstruction, the following diagrams have been generated.

Experimental_Workflow cluster_this compound This compound Analysis cluster_palynology Palynological Analysis cluster_synthesis Data Integration S1 Sediment Sample S2 Lipid Extraction S1->S2 S3 Fractionation S2->S3 S4 GC-MS Analysis S3->S4 D1 This compound Data S4->D1 P1 Sediment Sample P2 Acid Digestion P1->P2 P3 Sieving & Mounting P2->P3 P4 Microscopy P3->P4 D2 Pollen Data P4->D2 D3 Cross-Validation D1->D3 D2->D3 Paleoenvironmental Reconstruction Paleoenvironmental Reconstruction D3->Paleoenvironmental Reconstruction Logical_Relationship This compound This compound (Biomarker) LocalEnv Local Environment (e.g., specific vegetation) This compound->LocalEnv Pollen Pollen & Spores (Microfossils) RegionalVeg Regional Vegetation & Climate Pollen->RegionalVeg Sediment Sedimentary Archive Sediment->this compound Sediment->Pollen Reconstruction Integrated Paleoenvironmental Reconstruction LocalEnv->Reconstruction RegionalVeg->Reconstruction

References

Inter-laboratory Comparison of Stigmastane Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of stigmastane, a saturated sterane biomarker of significant interest in petroleum geochemistry for oil biodegradation assessment and in food science for detecting refined oils in virgin olive oil.[1][2] The performance of various methods is compared using supporting experimental data from multiple studies to assist researchers in selecting the most appropriate technique for their specific application.

Quantitative Data Summary

The following table summarizes the performance characteristics of common analytical methods used for the quantification of steranes, including this compound. Data has been compiled from various studies to provide a comparative overview.

MethodAnalyte(s)MatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
GC-MSThis compound, HopanesContaminated SoilNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[2]
GC-MSStigmasta-3,5-dieneOlive Oil≥ 0.999Low µg/kg rangeLow µg/kg range90-110%< 15%[3]
HPLC-DADHistamineTuna Fish> 0.9991 mg/kg2 mg/kg> 92%< 4%[4]
HPTLCStigmasterolPlant Extract0.995780 ng/spot (as part of range)Not Reported99.77%< 1.5%[5][6]
UPLC-MSAnticoagulant RodenticidesAnimal LiverNot Reported0.3–3.1 ng/g0.8–9.4 ng/g90–115%1.2–13%[7]

Note: Direct comparative data for an inter-laboratory study on this compound was not available. The table presents data from validation studies of similar compounds or methods to provide a performance benchmark.

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in this compound and related biomarker quantification are provided below.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Petroleum and Environmental Samples

This method is a gold standard for biomarker analysis in complex hydrocarbon mixtures due to its high sensitivity and selectivity.[8][9]

  • Sample Preparation:

    • Extraction: Samples (e.g., crude oil, contaminated soil) are extracted with organic solvents.[2]

    • Fractionation: The extract is fractionated using silica/alumina gel column chromatography to separate aliphatic, aromatic, and polar compounds.[2][10]

    • Derivatization (if necessary): For certain sterols, derivatization may be required to increase volatility for GC analysis.

  • GC-MS Conditions:

    • Column: A capillary column suitable for sterol analysis (e.g., 5% phenylmethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) is typically used.[3]

    • Carrier Gas: Helium is commonly used as the carrier gas.[3]

    • Injector Temperature: Around 300°C.[3]

    • Oven Temperature Program: An initial temperature is held, followed by a ramp to a final temperature to ensure separation of various hydrocarbons. For example, an initial temperature of 235°C for 6 minutes, then ramped at 2°C/min to 285°C.[3]

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

      • Mass Range: A scan range of m/z 50 to 550 is typical.[3]

      • Selected Ion Monitoring (SIM): For sterane analysis, including this compound, the characteristic fragment ion at m/z 217 is monitored for enhanced sensitivity and selectivity.[2][11] For hopanes, m/z 191 is used.[2][11]

  • Quantification: Quantification is typically performed using an internal standard method.[3] The peak areas of this compound are compared to the peak area of a known concentration of an internal standard.

2. High-Performance Liquid Chromatography (HPLC)

While less common for saturated hydrocarbons like this compound, HPLC is a robust technique for related compounds like stigmasta-3,5-diene and can be adapted for stigmastanol analysis.[3][12]

  • Sample Preparation:

    • Saponification: To release sterols from their esterified forms, alkaline saponification with ethanolic potassium hydroxide is performed.[12]

    • Extraction: The unsaponifiable matter containing the sterols is extracted with a non-polar organic solvent like n-hexane.[12]

    • Purification: The organic phase is washed to remove impurities.[12]

    • Reconstitution: The solvent is evaporated, and the residue is redissolved in the mobile phase.[12]

  • HPLC Conditions:

    • Column: A C8 or C18 reversed-phase column is commonly used.[12]

    • Mobile Phase: An isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v) is often employed.[12]

    • Detection: UV detection at a low wavelength (e.g., 205-210 nm) or Evaporative Light Scattering Detection (ELSD) can be used.[12]

  • Quantification: Calibration curves are generated using standards of known concentrations to quantify the analyte in the sample.

Visualizations

Experimental Workflow for GC-MS Analysis of this compound

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Crude Oil or Soil Sample Extraction Solvent Extraction Sample->Extraction Fractionation Column Chromatography (Silica/Alumina) Extraction->Fractionation Saturates Saturated Hydrocarbon Fraction Fractionation->Saturates GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Saturates->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection (SIM m/z 217 for Steranes) Separation->Detection Data Data Acquisition Detection->Data Quantification Peak Integration and Quantification Data->Quantification Result This compound Concentration Quantification->Result

Caption: A generalized workflow for the quantification of this compound using GC-MS.

Logical Relationship of Method Selection Criteria

cluster_factors Influencing Factors cluster_methods Analytical Methods cluster_outcomes Method Attributes Matrix Sample Matrix Complexity GCMS GC-MS / GC-MS/MS Matrix->GCMS Concentration Analyte Concentration Concentration->GCMS Throughput Required Sample Throughput HPLC HPLC Throughput->HPLC Sensitivity High Sensitivity & Selectivity GCMS->Sensitivity ID Confident Compound Identification GCMS->ID Prep Simpler Sample Preparation HPLC->Prep

Caption: Key factors influencing the choice between GC-MS and HPLC for this compound analysis.

References

A Comparative Guide to the Thermal Stability of Stigmastane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the thermal stability of active pharmaceutical ingredients and their precursors is paramount. Stigmastane and its isomers, a class of tetracyclic triterpenes, are fundamental structures in a variety of natural products and are often used as biomarkers. Their thermal stability can influence manufacturing processes, storage conditions, and ultimately, the efficacy and safety of related compounds.

This guide provides a comparative assessment of the thermal stability of this compound isomers, drawing upon available data for related structures and outlining standardized experimental protocols for direct evaluation.

Thermal Degradation Profile of Stigmasterol

While direct comparative data on the thermal stability of various this compound isomers is limited in the current literature, studies on stigmasterol, a prominent this compound derivative, offer valuable insights. The degradation of stigmasterol has been observed to be time and temperature-dependent. For instance, when heated at 180°C, a significant portion of stigmasterol degrades within a short period.

Temperature (°C)TimeDegradation (%)Reference
1805 min56[1]
18030 min88[1]
1806 h96[1]
18024 h~70 (for β-sitosterol)[1]

Note: Data for β-sitosterol, another common phytosterol, is included for comparative context.

The susceptibility of phytosterols to degradation upon heating generally follows the order: campesterol ≈ β-sitosterol ≥ stigmasterol > cholesterol.[2] This suggests that the structural nuances among these isomers, such as the presence and position of double bonds and alkyl substitutions, play a role in their thermal lability.

Experimental Protocols for Thermal Stability Assessment

To facilitate direct comparative studies, the following standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are proposed.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition and the temperature of maximum weight loss for different this compound isomers.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound isomer into a clean TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the initial temperature to 25°C.

    • Select a heating rate of 10°C/min.[3]

    • Set the final temperature to 600°C.

    • Use a nitrogen purge gas at a flow rate of 20 mL/min to provide an inert atmosphere.[3]

  • Data Acquisition: Initiate the heating program and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

    • Determine the temperature of maximum rate of weight loss (Tmax) from the peak of the first derivative of the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is useful for determining melting points and enthalpies of fusion.

Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHf) of this compound isomers.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified this compound isomer into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the initial temperature to 25°C.

    • Select a heating rate of 5°C/min.

    • Set the final temperature to a point above the expected melting temperature (e.g., 200°C).

    • Use a nitrogen purge gas at a flow rate of 20 mL/min.

  • Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The melting point (Tm) is determined as the peak temperature of the melting endotherm.

    • The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the thermal stability of this compound isomers.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation start Start: Purified this compound Isomer weigh_tga Weigh 5-10 mg for TGA start->weigh_tga weigh_dsc Weigh 2-5 mg for DSC start->weigh_dsc tga Thermogravimetric Analysis (TGA) (10°C/min in N2) weigh_tga->tga dsc Differential Scanning Calorimetry (DSC) (5°C/min in N2) weigh_dsc->dsc tga_data Analyze TGA Curve: - Tonset - Tmax tga->tga_data dsc_data Analyze DSC Curve: - Tm - ΔHf dsc->dsc_data compare Compare Isomers tga_data->compare dsc_data->compare end End: Stability Profile compare->end

Caption: Workflow for Thermal Stability Assessment of this compound Isomers.

Influence of Isomeric Structure on Thermal Stability

While specific experimental data for all this compound isomers is not yet available, general principles of stereochemistry can provide insight into potential differences in their thermal stability.

G cluster_structure Structural Features of this compound Isomers cluster_property Impact on Thermal Properties cluster_stability Resulting Thermal Stability A Stereochemistry (e.g., 5α vs. 5β) D Crystal Packing Efficiency A->D affects F Molecular Strain A->F can alter B Side Chain Configuration (e.g., C24 epimers) B->D B->F C Unsaturation (Presence/absence of double bonds) C->D E Intermolecular Forces D->E influences G Melting Point (Tm) E->G determines H Decomposition Temperature (T_onset) E->H F->H can influence

References

A Comparative Analysis of Stigmastane Distribution in Modern and Ancient Sediments

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and scientists on the distribution, analysis, and interpretation of stigmastane, a key biomarker in geochemical studies.

This compound, a C29 sterane, serves as a crucial molecular fossil, providing invaluable insights into the sources of organic matter and the depositional environments of both contemporary and ancient sediments. Its prevalence and isomeric distribution can signify the contribution of higher plants to sedimentary organic matter, making it a cornerstone in petroleum exploration and paleoenvironmental reconstructions. This guide offers a comparative overview of this compound distribution, detailing the analytical methodologies for its quantification and illustrating the diagenetic pathways leading to its formation.

Quantitative Distribution: A Tale of Two Sediments

The abundance of this compound and its precursors, such as β-sitosterol and stigmasterol, varies significantly between modern and ancient sedimentary environments. Modern sediments, particularly those in marine settings, often exhibit a complex mixture of sterols and their early diagenetic products, reflecting a diverse input from both aquatic and terrestrial organisms. In contrast, ancient sedimentary rocks, such as shales and petroleum source rocks, that have undergone significant thermal maturation, typically show a predominance of steranes, the fully saturated counterparts of sterols.

The relative abundance of C27, C28, and C29 steranes is a key diagnostic tool. A higher proportion of C29 steranes, including this compound, in ancient sediments is a strong indicator of a significant contribution from terrestrial higher plants.[1][2] Conversely, a higher relative abundance of C27 steranes suggests a greater input from marine algae.[1] The following table summarizes the typical relative abundances of C27, C28, and C29 regular steranes in various sedimentary contexts, compiled from multiple geochemical studies.

Sediment Type Geological Age Depositional Environment Relative Abundance of C27 Steranes (%) Relative Abundance of C28 Steranes (%) Relative Abundance of C29 Steranes (including this compound) (%) Reference
Marine MudModernMarine25-4020-3535-50[3]
Lacustrine SedimentsModernLacustrine15-3020-3040-60[4]
Black ShaleCretaceousMarine Anoxic20-3520-3040-55[2]
Petroleum Source RockJurassicMarine Carbonate30-4520-3030-45[5]
Petroleum Source RockDevonianMarine Shale30-4025-3530-40[1]

Note: The values presented are generalized from various studies and can vary depending on specific local conditions and the precise nature of the organic matter input.

From Plants to Rocks: The Diagenetic Journey of this compound

This compound is not directly synthesized by organisms. Instead, it is the diagenetic product of C29 sterols, primarily β-sitosterol and stigmasterol, which are abundant in higher plants. The transformation from biogenic sterols to geologically stable steranes is a complex process involving microbial alteration and geothermal maturation over millions of years.

Diagenetic_Pathway cluster_0 Biological Precursors cluster_1 Early Diagenesis (Modern Sediments) cluster_2 Late Diagenesis / Catagenesis (Ancient Sediments) Sitosterol Sitosterol Stigmastanol Stigmastanol Sitosterol->Stigmastanol Microbial Reduction Stigmasterol Stigmasterol Stigmasterol->Stigmastanol Microbial Reduction Stigmastene Stigmastene Stigmastanol->Stigmastene Dehydration This compound This compound Stigmastene->this compound Hydrogenation (Thermal Maturation)

Caption: Diagenetic pathway of C29 sterols to this compound.

Unmasking the Past: Experimental Protocols for this compound Analysis

The quantitative analysis of this compound in sediments is a multi-step process that requires careful sample preparation and sophisticated analytical instrumentation. The most common and reliable method is Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction:

  • Drying and Grinding: Sediment samples are typically freeze-dried or oven-dried at a low temperature (e.g., 40°C) to remove water and then ground to a fine powder to ensure homogeneity and increase the surface area for extraction.

  • Soxhlet Extraction: The powdered sediment is extracted with an organic solvent mixture, commonly dichloromethane:methanol (2:1 v/v), for 24-72 hours. This process efficiently extracts the lipid fraction, including steranes.

  • Saponification: The total lipid extract is often saponified (hydrolyzed with a strong base, like KOH in methanol) to break down esters and release bound sterols, which can then be analyzed or further transformed to their corresponding sterenes and steranes.

2. Fractionation:

  • Column Chromatography: The crude extract is separated into different compound classes (e.g., aliphatic hydrocarbons, aromatic hydrocarbons, polar compounds) using column chromatography. Silica gel is a common stationary phase, and solvents of increasing polarity are used for elution. Steranes are collected in the aliphatic hydrocarbon fraction.

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of individual compounds. A non-polar capillary column (e.g., DB-5ms) is typically employed.

  • Operating Conditions:

    • Injector: Splitless injection is commonly used for trace analysis.

    • Oven Temperature Program: A temperature gradient is applied to separate compounds based on their boiling points. A typical program might start at 60°C, ramp to 300°C at a rate of 3-4°C/min, and hold for 20-30 minutes.

    • Mass Spectrometer: The MS is operated in electron ionization (EI) mode. For sterane analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by targeting the characteristic fragment ion of steranes at a mass-to-charge ratio (m/z) of 217.[6]

  • Quantification: The concentration of this compound is determined by comparing its peak area in the chromatogram to that of a known amount of an internal standard (e.g., deuterated n-alkane) added to the sample before extraction.

Analytical_Workflow Sediment_Sample Sediment Sample (Modern or Ancient) Drying_Grinding Drying and Grinding Sediment_Sample->Drying_Grinding Extraction Soxhlet Extraction (DCM:MeOH) Drying_Grinding->Extraction Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Aliphatic_Fraction Aliphatic Fraction (contains Steranes) Fractionation->Aliphatic_Fraction GCMS_Analysis GC-MS Analysis (m/z 217) Aliphatic_Fraction->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Caption: General experimental workflow for this compound analysis.

References

Validating the Use of Stigmastane for Paleoclimatic Interpretations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reconstruction of past climates, or paleoclimatology, is crucial for understanding Earth's climate system and predicting future changes. Scientists rely on various proxies preserved in natural archives like sediment cores to infer past environmental conditions. Among these, lipid biomarkers, the molecular fossils of ancient organisms, have become invaluable tools. This guide provides a comprehensive comparison of stigmastane, a sterane biomarker, with other established paleoclimatic proxies, offering insights into its application and validity.

Introduction to this compound as a Paleoclimatic Proxy

This compound (C29H52) is a saturated sterane that serves as a biomarker for terrestrial higher plants. Its precursor, stigmasterol, is a common phytosterol found in the cell membranes of vascular plants. Upon deposition in sediments, stigmasterol undergoes a series of diagenetic transformations to form the more stable this compound, which can be preserved for millions of years. The presence and abundance of this compound in sedimentary records can, therefore, provide a window into the history of terrestrial vegetation and, by extension, the climatic conditions that supported it.

Diagenetic Pathway of Stigmasterol to this compound

The transformation of stigmasterol to this compound is a complex process involving several key steps. Understanding this pathway is essential for interpreting this compound records accurately. The process generally involves the reduction of double bonds and the removal of the hydroxyl group from the original sterol molecule.

Diagenesis Stigmasterol Stigmasterol (in higher plants) Deposition Deposition in Sediments Stigmasterol->Deposition Diagenesis Early Diagenesis (Microbial Alteration) Deposition->Diagenesis Stigmastanol Stigmastanol Diagenesis->Stigmastanol Stigmastene Stigmastene Stigmastanol->Stigmastene Maturation Further Burial and Thermal Maturation Stigmastene->Maturation This compound This compound (Preserved Biomarker) Maturation->this compound

Diagenetic transformation of stigmasterol to this compound.

Comparison with Alternative Paleoclimatic Proxies

The utility of any paleoclimatic proxy is best understood in comparison with other established methods. Here, we compare this compound with three widely used proxies: the UK'37 alkenone index, the TEX86 glycerol dialkyl glycerol tetraether (GDGT) index, and pollen analysis.

ProxyPrincipleSource Organism(s)Climate Parameter(s) InferredTemporal ResolutionStrengthsLimitations
This compound Abundance of a specific biomarkerHigher plantsTerrestrial vegetation cover, terrestrial input into marine environments, potentially linked to precipitation and temperatureDecadal to millennialSpecific to terrestrial input, chemically stableIndirect climate proxy, diagenetic alterations can be complex, not a direct temperature proxy.
UK'37 Ratio of di- to tri-unsaturated C37 methyl ketonesHaptophyte algae (e.g., Emiliania huxleyi)Sea Surface Temperature (SST)Annual to decadalQuantitative SST proxy, well-calibrated in open ocean settings[1][2][3]Can be affected by nutrient levels and seasonality, saturation at high temperatures (>28°C)[4].
TEX86 Ratio of specific isoprenoid GDGTsThaumarchaeota (Archaea)Sea Surface Temperature (SST) or Subsurface TemperatureDecadal to millennialApplicable in a wide range of marine environments and deep time, not limited by high temperatures[5][6].Calibration can be complex and regionally variable, potential influence from terrestrial GDGTs and methanogens[5][6].
Pollen Assemblage of preserved pollen grainsVarious terrestrial plantsVegetation composition, which can be related to temperature, precipitation, and land useAnnual to centennialProvides direct information on past vegetation, can be used for quantitative climate reconstructions[7][8][9].Susceptible to long-distance transport, differential preservation, and human impacts on vegetation[10].

Experimental Protocols

Accurate and reproducible data are the foundation of reliable paleoclimatic reconstructions. Below is a generalized experimental workflow for the analysis of this compound in sediments.

Experimental Workflow for this compound Analysis

Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_separation Fractionation cluster_analysis Analysis Sediment_Collection Sediment Core Collection Freeze_Drying Freeze-Drying Sediment_Collection->Freeze_Drying Grinding Grinding to Homogeneous Powder Freeze_Drying->Grinding Solvent_Extraction Soxhlet or Accelerated Solvent Extraction (ASE) Grinding->Solvent_Extraction Total_Lipid_Extract Total Lipid Extract (TLE) Solvent_Extraction->Total_Lipid_Extract Column_Chromatography Column Chromatography (Silica Gel) Total_Lipid_Extract->Column_Chromatography Hydrocarbon_Fraction Hydrocarbon Fraction Column_Chromatography->Hydrocarbon_Fraction GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Hydrocarbon_Fraction->GC_MS Quantification Identification and Quantification GC_MS->Quantification

Generalized workflow for this compound analysis in sediments.

1. Sample Preparation:

  • Sediment samples are collected from cores.

  • Samples are typically freeze-dried to remove water.

  • The dried sediment is then ground to a fine, homogeneous powder to ensure representative subsampling.

2. Lipid Extraction:

  • Total lipids are extracted from the sediment powder using an organic solvent mixture (e.g., dichloromethane:methanol) via methods like Soxhlet extraction or Accelerated Solvent Extraction (ASE).

3. Fractionation:

  • The total lipid extract is separated into different compound classes using column chromatography. A common stationary phase is activated silica gel.

  • Fractions of varying polarity are eluted using solvents of increasing polarity. This compound is a non-polar hydrocarbon and will be present in the apolar fraction.

4. Analysis and Quantification:

  • The hydrocarbon fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • This compound is identified based on its retention time and mass spectrum.

  • Quantification is typically achieved by comparing the peak area of this compound to that of an internal standard added in a known amount before extraction.

Discussion and Validation

The primary utility of this compound in paleoclimatology is as an indicator of terrestrial organic matter input into depositional environments. Changes in the influx of this compound over time can reflect shifts in continental climate, such as changes in precipitation leading to altered river runoff and transport of terrestrial material to marine settings.

Quantitative Interpretation:

While this compound abundance provides a qualitative measure of terrestrial input, quantitative interpretations are more challenging. The relationship between this compound concentration in a sediment core and a specific climate parameter (e.g., annual precipitation) is not straightforward and can be influenced by various factors, including:

  • Source Vegetation: The amount of stigmasterol produced can vary between different plant species.

  • Transport and Deposition: The efficiency of transport from the land to the depositional site can vary.

  • Diagenesis: The preservation of this compound can be affected by the depositional environment's redox conditions.

Multi-Proxy Approach:

The most robust paleoclimatic reconstructions are derived from a multi-proxy approach. By comparing the this compound record with data from other proxies like UK'37, TEX86, and pollen from the same sediment core, a more complete and nuanced picture of past environmental changes can be constructed. For instance, an increase in this compound concurrent with changes in pollen assemblages can provide strong evidence for a shift in terrestrial vegetation and climate. Similarly, comparing terrestrial (this compound) and marine (UK'37, TEX86) proxy records can help elucidate the interplay between continental and oceanic climate systems.

Conclusion

This compound is a valuable biomarker for tracing the input of terrestrial organic matter into sedimentary archives. While it is not a direct proxy for temperature, it provides crucial information about changes in terrestrial ecosystems and hydrology, which are intrinsically linked to climate. For a comprehensive and reliable paleoclimatic reconstruction, it is recommended to use this compound in conjunction with other, more direct climate proxies. The continued development of multi-proxy studies and the statistical integration of different datasets will further enhance the utility of this compound in unraveling Earth's climate history.

References

A Comparative Guide to Stigmastane Quantification in Diverse Source Rock Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Stigmastane, a C29 sterane biomarker, is a crucial molecular fossil utilized by geochemists and petroleum exploration scientists to decipher the origin of organic matter in source rocks. Its prevalence is a strong indicator of terrigenous input from higher plants, making its quantitative analysis essential for paleoenvironmental reconstruction and hydrocarbon potential assessment. This guide provides a comparative overview of this compound abundance in various source rock types, supported by established experimental protocols.

Quantitative Comparison of this compound in Source Rock Extracts

While absolute concentrations of this compound are infrequently reported in publicly available literature, the relative abundance of C29 steranes (of which this compound is a major component) offers valuable insights into the organic matter source. The following table summarizes the typical relative abundance of C29 steranes in different source rock extracts, which serves as a proxy for this compound content.

Source Rock TypePredominant Organic Matter InputTypical Relative Abundance of C29 Steranes (including this compound)Inferred Depositional Environment
Coal-Measure Mudstones & Shales Terrestrial Higher PlantsHigh to Very HighFluvio-deltaic, swamp, or terrestrial
Shales (Mixed Marine/Terrestrial) Algae and Terrestrial Higher PlantsModerate to HighCoastal, deltaic, or shelf environments with significant riverine input
Marine Shales Marine Algae and PlanktonLow to ModerateOpen marine, often with minimal terrestrial influence
Carbonate Rocks Marine Algae and BacteriaGenerally LowMarine carbonate platforms, reefs, or deep marine settings
Marls (Mixed Carbonate-Clay) Mixed Marine and TerrestrialVariable (Low to High)Lacustrine or marine environments with fluctuating clastic and carbonate input

Note: The relative abundance is a generalization, and actual values can vary significantly based on specific depositional conditions, thermal maturity, and the presence of mixed organic matter sources.

Experimental Protocols

The quantitative analysis of this compound in source rock extracts involves a multi-step process, from sample preparation to instrumental analysis. The following is a generalized protocol synthesized from various geochemical research methodologies.

Sample Preparation and Extraction
  • Crushing and Pulverization: Source rock samples are first cleaned of any surface contaminants and then crushed into smaller chips. These chips are subsequently pulverized to a fine powder (typically <100 mesh) to increase the surface area for efficient solvent extraction.

  • Soxhlet Extraction: The powdered rock sample (around 100-150g) is placed in a porous thimble and extracted using a Soxhlet apparatus.[1] A mixture of dichloromethane (DCM) and methanol (e.g., 93:7 v/v) is commonly used as the extraction solvent.[1] The extraction is typically run for 24 to 72 hours to ensure the complete removal of soluble organic matter (bitumen).[1][2]

  • Solvent Removal: After extraction, the solvent containing the bitumen is removed using a rotary evaporator under a gentle vacuum to concentrate the extract.

Fractionation of the Extract

The total extract is then separated into different compound classes to isolate the saturated hydrocarbon fraction which contains this compound.

  • Asphaltene Precipitation: Asphaltenes are precipitated from the extract by the addition of a non-polar solvent like n-hexane. The mixture is allowed to stand, and the precipitated asphaltenes are removed by filtration or centrifugation.

  • Column Chromatography: The deasphaltened extract is then fractionated using open column chromatography.[2] The column is typically packed with activated silica gel and/or alumina.

    • Saturated Hydrocarbons: The saturated fraction, containing n-alkanes, branched alkanes, and cycloalkanes (including steranes and hopanes), is eluted first using a non-polar solvent such as n-hexane.

    • Aromatic Hydrocarbons: The aromatic fraction is subsequently eluted with a solvent of intermediate polarity, like a mixture of n-hexane and dichloromethane.

    • Polar Compounds (NSOs): Finally, the polar compounds (containing nitrogen, sulfur, and oxygen) are eluted with a more polar solvent system, such as dichloromethane and methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The isolated saturated hydrocarbon fraction is analyzed by GC-MS to identify and quantify this compound and other biomarkers.

  • Instrument Setup: A gas chromatograph equipped with a capillary column (e.g., HP-5 or equivalent) is coupled to a mass spectrometer.

  • Injection and Separation: A small volume of the saturated fraction is injected into the GC, where the compounds are separated based on their boiling points and interaction with the column's stationary phase.

  • Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z).

  • Biomarker Identification: this compound and other steranes are identified by their characteristic mass spectra and retention times. Steranes are typically monitored using the m/z 217 ion chromatogram.[3]

  • Quantification: For quantitative analysis, an internal standard (e.g., a non-naturally occurring sterane or hopane) is added to the sample before GC-MS analysis. The concentration of this compound is then calculated by comparing its peak area to the peak area of the known amount of the internal standard.

Visualizing the Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in source rock extracts.

Stigmastane_Analysis_Workflow cluster_preparation Sample Preparation cluster_fractionation Fractionation cluster_analysis Analysis Start Source Rock Sample Crushing Crushing & Pulverization Start->Crushing Extraction Soxhlet Extraction (DCM/Methanol) Crushing->Extraction Concentration Solvent Removal (Rotary Evaporation) Extraction->Concentration Asphaltene_Removal Asphaltene Precipitation (n-hexane) Concentration->Asphaltene_Removal Column_Chromatography Column Chromatography (Silica/Alumina) Asphaltene_Removal->Column_Chromatography Saturates Saturated Hydrocarbon Fraction Column_Chromatography->Saturates Elution with n-hexane GCMS GC-MS Analysis (m/z 217 monitoring) Saturates->GCMS Quantification Data Processing & Quantification GCMS->Quantification Result This compound Concentration Quantification->Result

Workflow for this compound Analysis in Source Rock Extracts.

References

Unraveling Stigmastane Distribution: A Guide to Statistical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distribution of stigmastane, a key phytosterol, is crucial for applications ranging from environmental source tracking to cellular biology. This guide provides a comparative overview of statistical methods used to analyze this compound distribution patterns, supported by experimental data and detailed protocols.

This compound and its precursor, stigmasterol, are plant-derived sterols that serve as valuable biomarkers. In environmental science, this compound is a key indicator of fecal contamination from herbivores. In cellular biology and drug development, the distribution of phytosterols like stigmasterol within membranes can influence cellular processes and drug interactions. Analyzing the distribution patterns of this compound requires robust analytical techniques coupled with powerful statistical methods to interpret the complex data generated.

This guide compares the primary statistical methods employed for this purpose: Diagnostic Ratios, Principal Component Analysis (PCA), and Cluster Analysis. We will delve into the principles of each method, their respective strengths and weaknesses, and provide a comparative analysis to aid researchers in selecting the most appropriate approach for their specific research questions.

Comparison of Statistical Methods

The choice of statistical method depends on the research objectives, the complexity of the dataset, and the desired level of detail in the analysis.

Statistical MethodPrincipleStrengthsWeaknessesBest Suited For
Diagnostic Ratios Calculation of ratios between the concentrations of different sterols (e.g., coprostanol/stigmastanol) to infer the source of organic matter. Specific ratio ranges are indicative of particular sources (e.g., human vs. herbivore feces).[1]- Simple to calculate and interpret.- Widely used and well-established in fecal pollution studies.[2][3] - Can provide a quick assessment of dominant contamination sources.- Ratios can be influenced by environmental degradation processes, leading to ambiguous results.[4][5] - May not be effective in complex environments with multiple sources of sterols.[4] - Relies on predefined thresholds that may not be universally applicable.[4]Rapid screening of environmental samples for the presence and primary source of fecal contamination.
Principal Component Analysis (PCA) A dimensionality-reduction technique that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components.[6][7] It helps to visualize the dominant patterns and groupings within the data.- Reduces the complexity of large datasets with many sterol variables.[8] - Identifies the sterols that contribute most to the variance in the dataset. - Provides a visual representation of the relationships between samples and variables.[9][10]- The interpretation of principal components can sometimes be abstract. - Assumes linear relationships between variables. - Can be sensitive to outliers in the data.Exploratory analysis of complex sterol profiles from multiple samples to identify underlying patterns, group similar samples, and identify key discriminating sterols.
Cluster Analysis A technique used to group a set of objects in such a way that objects in the same group (or cluster) are more similar to each other than to those in other groups.[6] Hierarchical clustering is a common approach.[4]- Identifies natural groupings of samples based on their sterol profiles without prior knowledge of the groups. - Can reveal unexpected relationships and subgroups within the data.- The choice of clustering algorithm and distance metric can significantly affect the results. - Can be computationally intensive for very large datasets. - Does not provide information about the variables responsible for the clustering.[8]Grouping samples with similar this compound and other sterol distribution patterns to identify distinct environmental conditions, biological states, or contamination sources.

Quantitative Data Presentation

The following tables summarize representative quantitative data for this compound and related sterols from various environmental samples. These values can serve as a reference for comparison in future studies.

Table 1: this compound and Other Fecal Sterol Concentrations in Sediment Samples

Location/SourceStigmastanol (ng/g dry weight)Coprostanol (ng/g dry weight)Stigmasterol (ng/g dry weight)β-Sitosterol (ng/g dry weight)Reference
Upstream of Hydropower PlantMedian: 551---[11][12]
Downstream of Hydropower PlantMedian: 66.7---[11][12]
Organic-rich Freshwater Loch----[13]
Charsadda Area Surface Water (µg L⁻¹)--Max: 0.023 (γ-BHC)-[14]

Note: Data from different studies may have been collected using different analytical methods, leading to variations in reported concentrations.

Table 2: Diagnostic Ratios of Fecal Sterols for Source Apportionment

RatioValue Indicative of Human Fecal PollutionValue Indicative of Herbivore Fecal PollutionReference
Coprostanol / (Coprostanol + Cholestanol)> 0.7< 0.3[2]
Stigmastanol / Coprostanol< 1> 1[1]
(Sitosterol + Stigmasterol) / CoprostanolLowHigh[4]

Experimental Protocols

Accurate and reproducible data are fundamental to any statistical analysis. Below are detailed protocols for the extraction and analysis of this compound and other sterols using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Protocol 1: GC-MS Analysis of this compound in Sediment Samples

This protocol is adapted from methodologies described in multiple sources for the analysis of sterols in environmental matrices.[15][16][17][18][19]

1. Sample Preparation and Extraction:

  • Freeze-dry the sediment sample and grind it to a fine powder.
  • Weigh approximately 5-10 g of the dried sediment into a Soxhlet extraction thimble.
  • Add an internal standard (e.g., 5α-cholestane) to the sample.
  • Extract the sample with a mixture of dichloromethane and methanol (2:1, v/v) for 8-12 hours in a Soxhlet apparatus.
  • Concentrate the extract using a rotary evaporator.

2. Saponification and Fractionation:

  • Add 2 M methanolic potassium hydroxide to the extract and reflux for 2 hours to saponify the lipids.
  • After cooling, extract the non-saponifiable lipids (including sterols) three times with n-hexane.
  • Wash the combined hexane extracts with deionized water until neutral.
  • Dry the hexane extract over anhydrous sodium sulfate.
  • Concentrate the extract under a gentle stream of nitrogen.

3. Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.[15]
  • Seal the vial and heat at 70°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers.[15]
  • After cooling, the sample is ready for GC-MS analysis.

4. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector Temperature: 280°C.
  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 15 minutes.
  • MS Transfer Line Temperature: 290°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-600.

Protocol 2: HPLC-MS/MS Analysis of this compound and other Phytosterols

This protocol is a generalized procedure based on established methods for sterol analysis by HPLC-MS.[20][21][22][23][24]

1. Sample Preparation and Extraction:

  • For biological tissues or cells, homogenize the sample in a chloroform/methanol (2:1, v/v) mixture.
  • For water samples, perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the sterols.
  • Add a deuterated internal standard (e.g., d7-stigmasterol) to the sample prior to extraction.
  • Perform a liquid-liquid extraction using a suitable solvent system (e.g., hexane/isopropanol).
  • Evaporate the organic phase to dryness under nitrogen.

2. HPLC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
  • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate.
  • Gradient Elution: A suitable gradient program starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the sterols based on their polarity.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for each target sterol.

Visualization of Pathways and Workflows

Phytosterol Metabolic Pathway

The following diagram illustrates a simplified metabolic pathway for phytosterols, including the precursor to this compound (stigmasterol). This pathway highlights the key enzymes and intermediates involved in the biosynthesis of major plant sterols.

Phytosterol_Metabolism cluster_pathways Phytosterol Diversification Squalene Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Campesterol Campesterol Cycloartenol->Campesterol SMT1, CPI1, etc. Sitosterol Sitosterol Cycloartenol->Sitosterol SMT1, SMT2, etc. Brassinosteroids Brassinosteroids Campesterol->Brassinosteroids Stigmasterol Stigmasterol Sitosterol->Stigmasterol C-22 desaturase Stigmastanol Stigmastanol Stigmasterol->Stigmastanol Sterol reductase

Caption: Simplified phytosterol metabolic pathway.

Experimental Workflow for this compound Analysis

The diagram below outlines the general workflow for the analysis of this compound from environmental samples, from sample collection to data analysis.

Stigmastane_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_analysis Data Interpretation Sample_Collection Sample Collection (Sediment, Water, etc.) Extraction Solvent Extraction (e.g., Soxhlet, LLE) Sample_Collection->Extraction Cleanup Saponification & Fractionation Extraction->Cleanup Derivatization Derivatization (for GC-MS) (e.g., Silylation) Cleanup->Derivatization If GC-MS Instrumental_Analysis Instrumental Analysis (GC-MS or HPLC-MS) Cleanup->Instrumental_Analysis If HPLC-MS Derivatization->Instrumental_Analysis Quantification Quantification of This compound & Sterols Instrumental_Analysis->Quantification Statistical_Analysis Statistical Analysis (Ratios, PCA, Clustering) Quantification->Statistical_Analysis Interpretation Source Apportionment & Pattern Recognition Statistical_Analysis->Interpretation

Caption: General experimental workflow for this compound analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of Stigmastane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Stigmastane, a tetracyclic triterpene, and its derivatives are common in various research applications. Adherence to systematic disposal procedures is essential to mitigate potential environmental impact and ensure personnel safety. This guide provides a detailed, step-by-step approach to the proper disposal of this compound, grounded in established laboratory safety principles.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be familiar with the immediate safety and handling precautions for this compound and its derivatives. While some specific this compound compounds, such as Stigmastan-3β-ol, may be classified as non-hazardous, a cautious approach is always recommended when handling steroidal compounds.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is recommended.

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Keep away from sources of ignition, as fine dust particles can form explosive mixtures with air.[1]

II. Step-by-Step Disposal Procedure

The primary recommended methods for the disposal of this compound are through a licensed chemical waste management company or by controlled incineration.[1] Under no circumstances should this compound or its solutions be discharged into sewer systems or waterways.[1]

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify all waste containing this compound. This includes pure this compound, solutions containing this compound, and any contaminated materials such as gloves, weighing paper, or absorbent pads.

  • Segregate: Collect all this compound waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the solvents used. Do not mix this compound waste with other incompatible chemical waste streams.

Step 2: Waste Collection and Storage

  • Container: Use a suitable, closed container for disposal.[1] The container should be in good condition and have a secure lid to prevent leaks or spills.

  • Labeling: Label the waste container clearly with "Hazardous Waste" (or as required by your institution's policy), the name "this compound," and any other components of the waste mixture (e.g., solvents).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure it is stored separately from incompatible materials.[1]

Step 3: Arrange for Professional Disposal

  • Contact: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. These services are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.

III. Decontamination of Laboratory Equipment

Proper decontamination of all non-disposable glassware and equipment that has come into contact with this compound is crucial to prevent cross-contamination.

Experimental Protocol for Decontamination:

  • Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent in which this compound is soluble. Common choices include acetone, chloroform, dichloromethane, or ethyl acetate.[2] Collect this rinse as hazardous waste in your designated this compound waste container.

  • Washing: After the initial solvent rinse, wash the glassware with a standard laboratory detergent and water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to dry completely before reuse.

IV. Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as this compound waste.[1]

  • Decontamination: Decontaminate the spill area using the procedure outlined in Section III.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes.

    • Seek medical attention if irritation persists.

Quantitative Data Summary

ParameterGuidelineRationale
Incineration Temperature 850°C - 1200°CEnsures complete combustion and destruction of organic compounds, minimizing the formation of harmful byproducts.
Residence Time (in incinerator) Minimum of 2 secondsProvides sufficient time for the complete destruction of the chemical at the target temperature.

Experimental Protocols and Visualizations

To further clarify the procedural flow of this compound disposal, the following workflow diagram is provided.

StigmastaneDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_spill Spill Response cluster_final_disposal Final Disposal PPE Wear Appropriate PPE Handling Handle in Ventilated Area PPE->Handling Identify Identify this compound Waste Handling->Identify Contain Contain Spill Handling->Contain If Spill Occurs Segregate Segregate in Dedicated Container Identify->Segregate Label Label Container Correctly Segregate->Label Store Store Waste Securely Label->Store Collect Collect Contaminated Material Contain->Collect Collect->Segregate Dispose as Waste Decontaminate_Spill Decontaminate Area Collect->Decontaminate_Spill Contact_EHS Contact EHS/Waste Vendor Store->Contact_EHS Incinerate Controlled Incineration Contact_EHS->Incinerate

Caption: Workflow for the safe handling and disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific safety and waste disposal guidelines, as local regulations may vary.

References

Essential Safety and Logistics for Handling Stigmastane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Stigmastane. Due to the limited availability of comprehensive safety and toxicity data for this compound, a cautious approach is recommended. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Given the absence of extensive toxicological data, minimizing exposure is paramount. The following Personal Protective Equipment (PPE) is mandatory when handling this compound, based on best practices for handling steroidal compounds and general laboratory chemicals.[1]

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Nitrile offers good chemical resistance.[1]
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects against accidental splashes of the compound, especially when in solution.[1]
Body Protection A fully buttoned laboratory coatPrevents contamination of personal clothing and skin.[1]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if there is a risk of aerosolization or if handling large quantities.[1]Minimizes inhalation exposure.[1]

Operational Plan: From Receipt to Disposal

The following step-by-step guide outlines the safe handling workflow for this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.[1]

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

  • The storage location should be clearly labeled and accessible only to authorized personnel.[1]

2. Handling and Preparation:

  • All handling of the solid compound should ideally be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.[1]

  • If a fume hood is not available, work in a well-ventilated area and take precautions to minimize dust generation.[1][2]

  • Use a calibrated balance to weigh the required amount of the compound.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.[1]

3. Experimental Use:

  • Work over a disposable absorbent bench pad to contain any potential spills.[1]

4. Decontamination:

  • All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult your institution's guidelines for appropriate decontamination procedures.

  • Wipe down all work surfaces with a suitable cleaning agent after each use.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1]

  • Solid Waste: Collect unused solid this compound and any contaminated disposable materials (e.g., gloves, absorbent pads) in a sealed, clearly labeled waste container.[1]

  • Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous or chemical liquid waste container.[1]

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]

  • Contaminated Packaging: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[2]

Quantitative Data

Specific quantitative toxicity data for this compound is largely unavailable. The safety data sheet for a related compound, this compound-3,6-dione, indicates no data available for acute toxicity, skin corrosion/irritation, eye damage/irritation, and various forms of toxicity.[2]

Data PointValueSource
Acute Toxicity No data availableThis compound-3,6-dione SDS[2]
Skin Corrosion/Irritation No data availableThis compound-3,6-dione SDS[2]
Serious Eye Damage/Irritation No data availableThis compound-3,6-dione SDS[2]
Respiratory or Skin Sensitization No data availableThis compound-3,6-dione SDS[2]
Germ Cell Mutagenicity No data availableThis compound-3,6-dione SDS[2]
Carcinogenicity No data availableThis compound-3,6-dione SDS[2]
Reproductive Toxicity No data availableThis compound-3,6-dione SDS[2]

Experimental Protocol: General Handling of Solid this compound

This protocol outlines the general steps for safely handling solid this compound in a laboratory setting.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Prepare the work area in a chemical fume hood by laying down an absorbent bench pad.

    • Assemble all necessary equipment (spatula, weighing paper/boat, glassware, solvent, etc.).

  • Weighing:

    • Carefully open the this compound container inside the fume hood.

    • Using a clean spatula, transfer the desired amount of solid this compound to a tared weighing paper or boat on a calibrated balance.

    • Minimize the creation of dust during transfer.

    • Securely close the this compound container after use.

  • Dissolution (if applicable):

    • Place the weighed this compound into the appropriate glassware.

    • Slowly add the desired solvent to the solid, stirring gently to facilitate dissolution. Avoid splashing.

  • Post-Handling:

    • Clean the spatula and any other reusable equipment that came into contact with this compound according to your laboratory's standard procedures.

    • Dispose of the weighing paper/boat and any other contaminated disposable items in the designated solid waste container.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid self-contamination and dispose of gloves.

    • Wash hands thoroughly with soap and water.

Stigmastane_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Receive Receive & Inspect Store Store in Cool, Dry, Ventilated Area Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Solid Compound DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Equipment Experiment->Decontaminate SolidWaste Collect Solid Waste Experiment->SolidWaste LiquidWaste Collect Liquid Waste Experiment->LiquidWaste Clean Clean Work Surface Decontaminate->Clean DoffPPE Doff PPE Clean->DoffPPE Dispose Dispose via Licensed Contractor SolidWaste->Dispose LiquidWaste->Dispose

Caption: this compound Handling Workflow from Receipt to Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.